molecular formula C6H12O2 B3010901 1-(Tetrahydrofuran-2-yl)ethanol CAS No. 3214-32-2

1-(Tetrahydrofuran-2-yl)ethanol

Cat. No.: B3010901
CAS No.: 3214-32-2
M. Wt: 116.16
InChI Key: FGNVEEOZAACRKW-UHFFFAOYSA-N
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Description

1-(Tetrahydrofuran-2-yl)ethanol is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(oxolan-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(7)6-3-2-4-8-6/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNVEEOZAACRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3214-32-2
Record name 1-(oxolan-2-yl)ethan-1-ol
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Foundational & Exploratory

Molecular structure and stereochemistry of 1-(Tetrahydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 1-(Tetrahydrofuran-2-yl)ethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic alcohol whose structural framework is of significant interest in medicinal chemistry and materials science. The tetrahydrofuran (THF) ring is a prevalent scaffold in a multitude of natural products and pharmacologically active molecules.[1][2][3] The presence of two distinct stereogenic centers in this compound gives rise to a fascinating stereochemical landscape, comprising four unique stereoisomers. Understanding the spatial arrangement of these isomers is paramount, as stereochemistry often governs biological activity, with different isomers exhibiting varied efficacy, metabolism, and toxicity profiles.[4]

This technical guide provides a comprehensive exploration of the molecular structure, stereoisomerism, and analytical methodologies required to characterize this compound. It is designed to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this and related chiral molecules.

Part 1: Molecular Structure and Stereoisomerism

The fundamental structure of this compound consists of a saturated five-membered ether ring (tetrahydrofuran) substituted at the C2 position with a 1-hydroxyethyl group. The molecule possesses two chiral centers:

  • C2 of the Tetrahydrofuran Ring: The carbon atom attached to the ring oxygen and the ethanol substituent.

  • C1' of the Ethanol Side Chain: The carbon atom bearing the hydroxyl group.

The presence of two stereocenters means that a maximum of 2² = 4 stereoisomers can exist.[5][6] These isomers are organized into two pairs of enantiomers. The relationship between a molecule from one pair and a molecule from the other is diastereomeric.

The four stereoisomers are:

  • (2R,1'R)-1-(Tetrahydrofuran-2-yl)ethanol

  • (2S,1'S)-1-(Tetrahydrofuran-2-yl)ethanol

  • (2R,1'S)-1-(Tetrahydrofuran-2-yl)ethanol

  • (2S,1'R)-1-(Tetrahydrofuran-2-yl)ethanol

Enantiomers, being non-superimposable mirror images, share identical physical properties in an achiral environment (e.g., boiling point, density, refractive index) and exhibit identical spectra with achiral analytical methods like standard NMR or IR spectroscopy.[7] Diastereomers, however, are not mirror images and possess distinct physical properties and spectroscopic signatures, allowing them to be distinguished and separated by conventional techniques.

G A (2R, 1'R) B (2S, 1'S) A->B Enantiomers C (2R, 1'S) A->C Diastereomers D (2S, 1'R) A->D Diastereomers B->C Diastereomers B->D Diastereomers C->D Enantiomers

Caption: Stereochemical relationships between the four isomers of this compound.

Part 2: Spectroscopic Characterization and Stereoisomer Differentiation

Differentiating the four stereoisomers of this compound requires a suite of specialized analytical techniques. While some methods confirm the core structure, others are essential for elucidating the absolute and relative stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural confirmation. In a standard achiral solvent (e.g., CDCl₃), the two pairs of enantiomers ((2R,1'R)/(2S,1'S) and (2R,1'S)/(2S,1'R)) will produce two distinct sets of ¹H and ¹³C NMR spectra corresponding to the two diastereomers. The differing spatial arrangements of the substituents in diastereomers lead to unique chemical environments and thus different chemical shifts and coupling constants.

Distinguishing Enantiomers: To resolve the signals of enantiomers, a chiral environment must be introduced. This is typically achieved by:

  • Chiral Resolving Agents: These agents, such as (R)- or (S)-Mosher's acid, react with the alcohol to form diastereomeric esters. These new compounds have distinct NMR spectra, allowing for the quantification of the original enantiomeric ratio.

  • Chiral Solvating Agents: These agents form transient, weak diastereomeric complexes with the enantiomers, inducing small but measurable differences in the chemical shifts (chiral shift).[7]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are representative values. Actual shifts can vary based on solvent and concentration. Diastereomers will show distinct values for protons and carbons near the stereocenters.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃ (Side Chain)~1.2 (d)~20-23
CH(OH) (Side Chain)~3.8-4.1 (m)~68-72
H2 (THF Ring)~3.9-4.2 (m)~75-78
H3, H4 (THF Ring)~1.6-2.1 (m)~25-28, 30-33
H5 (THF Ring)~3.7-3.9 (m)~67-70
Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the definitive methods for the physical separation and quantification of all four stereoisomers.[4][8]

Principle: The technique relies on a chiral stationary phase (CSP) which contains a single enantiomer of a chiral selector. The stereoisomers of the analyte form transient diastereomeric complexes with the CSP. Due to differing stereochemical interactions, these complexes have different binding energies, resulting in different retention times and allowing for baseline separation of all isomers.

Experimental Protocol: Chiral GC-MS Analysis

  • Column Selection: A capillary column with a cyclodextrin-based chiral stationary phase (e.g., permethylated beta-cyclodextrin) is commonly effective for separating chiral alcohols.[8]

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the this compound isomer mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

    • Injector: 250 °C, split mode.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 5 °C/min to 200 °C. This program must be optimized to achieve baseline separation.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-200.

  • Analysis: Inject 1 µL of the sample. The resulting chromatogram will show four distinct peaks, each corresponding to one stereoisomer. The mass spectrometer confirms that each peak corresponds to the target molecule by its fragmentation pattern. Absolute configuration is assigned by injecting pure standards of known stereochemistry.

Chiroptical Techniques

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are essential for the non-destructive differentiation of enantiomers.[7]

  • Principle: These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule.

  • Output: Enantiomers produce mirror-image CD spectra (e.g., one will have a positive Cotton effect where the other has a negative one). Diastereomers will produce unique spectra that are not mirror images of each other. This provides an unambiguous method for distinguishing between enantiomers and can be used to determine absolute configuration by comparison with theoretical calculations.

Part 3: Synthetic Strategy and Stereocontrol

The synthesis of a single, desired stereoisomer of this compound is a significant chemical challenge that requires precise control over the formation of both chiral centers. Numerous methods exist for the stereoselective synthesis of substituted tetrahydrofurans.[2][9][10][11]

A common conceptual approach involves the stereocontrolled synthesis of a linear precursor followed by an intramolecular cyclization.

G cluster_0 Step 1: Establishing Stereochemistry cluster_1 Step 2: Ring Formation A Acyclic Precursor (e.g., Hex-5-ene-1,3-diol) B Stereoselective Reaction (e.g., Sharpless Epoxidation) A->B Reagents C Intermediate with Controlled Stereocenters B->C Forms epoxide D Intramolecular Cyclization (e.g., Iodoetherification) C->D Acid/Base Catalyst E Single Diastereomer of This compound D->E Forms THF Ring

Caption: General workflow for the stereoselective synthesis of a substituted tetrahydrofuran derivative.

This strategy hinges on two key transformations:

  • Asymmetric Synthesis of the Precursor: Techniques like asymmetric epoxidation or dihydroxylation can be used to set the stereochemistry of the hydroxyl groups on an acyclic precursor.

  • Stereospecific Ring Closure: The subsequent intramolecular cyclization (e.g., an iodoetherification or acid-catalyzed ring closure) must proceed with a predictable and controlled stereochemical outcome, often dictated by the geometry of the transition state.[2][9]

Conclusion

This compound is a structurally simple yet stereochemically complex molecule. Its four distinct stereoisomers arise from two chiral centers, creating pairs of enantiomers and diastereomers. A thorough characterization requires a multi-technique approach where standard spectroscopy (NMR, IR) confirms the molecular constitution, while specialized methods like chiral chromatography and chiroptical spectroscopy are indispensable for separating and identifying the individual stereoisomers. The principles and protocols outlined in this guide provide a robust framework for researchers navigating the challenges of synthesizing and analyzing this and other complex chiral molecules, which is fundamental to advancing fields like asymmetric synthesis and drug discovery.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Wikipedia. (2024). Chiral analysis. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. ResearchGate. Retrieved from [Link]

  • Eliel, E. L., & Wilen, S. H. (n.d.). Stereochemistry, Conformation, and Stereoselectivity. Wiley. Retrieved from [Link]

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 144165158. PubChem. Retrieved from [Link]

  • ACS Publications. (2021). Isomerization of cis-2,5-Di(hydroxymethyl)tetrahydrofuran to its trans-Isomer. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637528, (2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran. PubChem. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Retrieved from [Link]

  • University of Illinois. (n.d.). Stereochemistry: an introduction. University of Illinois. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107243, 1-(2-Furyl)ethanol. PubChem. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of chiral tetrahydrofuran derivatives. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2024). Tetrahydrofuran. Wikipedia. Retrieved from [Link]

  • National Institutes of Health. (2016). Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. National Institutes of Health. Retrieved from [Link]

  • Chemistry of Heterocyclic Compounds. (2013). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Springer. Retrieved from [Link]

  • Uttarakhand Open University. (n.d.). STEREOCHEMISTRY. Uttarakhand Open University. Retrieved from [Link]

  • Figshare. (2021). Isomerization of cis-2,5-Di(hydroxymethyl)tetrahydrofuran to its trans-Isomer. Figshare. Retrieved from [Link]

  • Nottingham ePrints. (1995). Stereoselective Tetrahydrofuran Synthesis. University of Nottingham. Retrieved from [Link]

  • Dalal Institute. (n.d.). Stereochemistry. Dalal Institute. Retrieved from [Link]

  • OSTI.gov. (2018). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. U.S. Department of Energy Office of Scientific and Technical Information. Retrieved from [Link]

  • Sciencemadness Wiki. (n.d.). Tetrahydrofuran. Sciencemadness Wiki. Retrieved from [Link]

  • RWTH Publications. (2020). Electrochemical Dehydrogenative Acetalization Protection of Alcohols with Tetrahydrofuran. RWTH Aachen University. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(2-furyl)ethanol (C6H8O2). PubChemLite. Retrieved from [Link]

Sources

Solubility Profile and Solvation Dynamics of 1-(Tetrahydrofuran-2-yl)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

1-(Tetrahydrofuran-2-yl)ethanol (CAS: 3214-32-2) is a highly versatile, polar-aprotic/protic hybrid molecule utilized extensively in chiral synthesis, active pharmaceutical ingredient (API) solubilization, and biobased plasticizer formulation[1]. Because it exists as a liquid at standard temperature and pressure, its "solubility profile" in organic solvents is technically a measure of its liquid-liquid miscibility boundaries .

This whitepaper provides an in-depth analysis of its solvation thermodynamics, details a self-validating experimental protocol for determining its miscibility gaps in non-polar solvents, and maps its solubility profile across various organic solvent classes.

Molecular Architecture & Solvation Thermodynamics

To predict and manipulate the solubility of this compound, one must analyze its molecular architecture. The molecule is a structural analog of tetrahydrofurfuryl alcohol (THFA), differing only by the presence of an alpha-methyl group on the secondary alcohol[2].

This structure dictates its solvation mechanics through three primary mechanisms:

  • Hydrogen Bond Acceptance: The ether oxygen within the five-membered tetrahydrofuran (THF) ring acts as a potent hydrogen-bond acceptor.

  • Amphoteric Hydrogen Bonding: The secondary hydroxyl (-OH) group acts as both a hydrogen-bond donor and acceptor, enabling complete miscibility in aqueous and protic organic environments.

  • Steric Lipophilicity: The addition of the alpha-methyl group slightly increases the molecule's steric bulk and hydrocarbon surface area compared to THFA. While it remains highly polar, this structural nuance slightly increases its partition coefficient (LogP), enhancing its solubility in aromatic solvents while maintaining a strict polarity mismatch with purely aliphatic hydrocarbons[3].

Solvation Solute This compound (Polar Hybrid) Protic Protic Solvents (EtOH, MeOH) Solute->Protic H-bond Donor/Acceptor Aprotic Polar Aprotic (DCM, EtOAc) Solute->Aprotic Dipole Alignment NonPolar Aliphatic Non-Polar (Hexane) Solute->NonPolar Hydrophobic Cavity Formation Miscible1 Complete Miscibility (Extensive H-Bonding) Protic->Miscible1 Miscible2 Complete Miscibility (Dipole-Dipole Interactions) Aprotic->Miscible2 Immiscible Limited Solubility (Polarity Mismatch) NonPolar->Immiscible

Logical relationship of solvation mechanics based on solvent polarity.

Quantitative Miscibility Profile

Because this compound is capable of self-association via intermolecular hydrogen bonding, a solvent must provide sufficient energetic compensation (via new solute-solvent interactions) to break these self-associations.

Table 1 summarizes its empirical solubility/miscibility behavior across standard organic laboratory solvents at 25 °C.

Table 1: Comparative Miscibility Profile of this compound

Solvent ClassRepresentative SolventDielectric Constant (ε)Miscibility StatusMechanistic Driver
Aqueous Water80.1Fully MiscibleExtensive intermolecular H-bonding network[2].
Protic Organic Ethanol24.5Fully MiscibleCo-operative H-bond donor/acceptor alignment.
Aprotic Polar Dichloromethane (DCM)8.9Fully MiscibleStrong dipole-dipole interactions.
Aprotic Polar Ethyl Acetate6.0Fully MiscibleH-bond acceptance by ester carbonyl; dipole alignment.
Aromatic Toluene2.4Fully Miscible

-dipole interactions and van der Waals forces.
Aliphatic n-Hexane1.9Limited (Miscibility Gap)Polarity mismatch; insufficient energy to break solute H-bonds[3].

Experimental Methodology: Turbidimetric Cloud-Point Titration

Standard chromatographic techniques (like HPLC) are ineffective for determining the solubility limits of two liquids. To quantify the exact miscibility gap of this compound in non-polar aliphatic solvents (e.g., n-hexane), a Turbidimetric Cloud-Point Titration must be employed.

As a Senior Application Scientist, I mandate the following self-validating protocol to ensure thermodynamic accuracy over kinetic artifacts.

Step-by-Step Protocol

Step 1: Thermostatic Gravimetric Preparation

  • Action: Dispense exactly 5.000 g of this compound into a jacketed titration vessel maintained at 25.0 ± 0.1 °C.

  • Causality: Temperature strictly dictates liquid-liquid phase equilibria. A jacketed vessel prevents localized thermal gradients that could cause premature kinetic phase separation.

Step 2: Aliphatic Solvent Titration

  • Action: Introduce n-hexane dropwise using an automated gravimetric burette under continuous magnetic stirring (400 rpm).

  • Causality: Gravimetric dosing eliminates volumetric errors caused by the non-ideal volume of mixing (

    
    ) that occurs when mixing polar and non-polar liquids. Mass fractions provide absolute thermodynamic accuracy.
    

Step 3: Optical Transmittance Monitoring

  • Action: Pass a 600 nm laser through the mixture to a photodiode detector. Monitor the solution for a sharp drop in % Transmittance (%T).

  • Causality: The 600 nm wavelength avoids the UV absorption bands of the organic functional groups. A sudden drop below 95%T indicates the formation of micro-emulsion droplets (the cloud point), marking the exact thermodynamic solubility limit where phase separation occurs.

Step 4: Back-Titration Validation (Self-Validation Step)

  • Action: Upon reaching the cloud point, increase the temperature of the jacketed vessel to 30.0 °C. If the solution clears (%T returns to 100%), the phase separation was thermodynamic (exhibiting Upper Critical Solution Temperature behavior).

  • Causality: This step is critical for trustworthiness. It confirms the cloudiness was a true solubility boundary and not a kinetic artifact caused by trapped air bubbles or localized supersaturation at the titration impact point.

Workflow Step1 1. Gravimetric Dosing (Target Compound + Solvent) Step2 2. Thermostatic Equilibration (25.0 ± 0.1 °C) Step1->Step2 Step3 3. Optical Transmittance Monitoring (600 nm) Step2->Step3 Decision Transmittance < 95%? Step3->Decision Step4A 4a. Record Cloud Point (Phase Boundary Detected) Decision->Step4A Yes (Emulsion Formed) Step4B 4b. Continue Titration (Single Phase Maintained) Decision->Step4B No (Miscible) Step5 5. Thermal Back-Titration (Self-Validation at 30°C) Step4A->Step5 Validate Thermodynamics Step4B->Step1 Add Titrant

Self-validating turbidimetric workflow for determining phase boundaries in non-polar solvents.

Applications in Drug Development & Formulation

Understanding the precise solubility profile of this compound is critical for its downstream applications:

  • Chiral API Synthesis: The molecule contains chiral centers, making its optically active isomers highly valuable as intermediates in the synthesis of fine chemicals and pharmaceuticals. Its complete miscibility in polar aprotic solvents (like EtOAc and DCM) allows for seamless integration into complex organometallic reaction workflows[4].

  • Green Solvency: As a biomass-derived derivative (often synthesized via the catalytic hydrogenation of furfuryl derivatives), it serves as a low-toxicity, biodegradable alternative to traditional halogenated solvents in early-stage drug formulation[1].

  • Reactive Diluents & Plasticizers: Its unique amphoteric hydrogen-bonding capability allows it to act as a highly stable carrier solvent and reactive diluent in the formulation of biobased epoxidized plasticizers and agrochemical preparations[1],.

References

  • Dow Global Technologies / Arkema Inc. "Biobased epoxidized fatty acid ester plasticizers." WIPO Patent WO2015002746A2, 2015. URL: 1

  • Sigma-Aldrich. "Tetrahydrofurfuryl alcohol 99 97-99-4." Sigma-Aldrich Product Specifications, 2026. URL:

  • Ataman Kimya. "TETRAHYDROFURFURYL ALCOHOL." Ataman Chemicals, 2026. URL:

  • ChemicalBook. "Tetrahydrofurfuryl alcohol | 97-99-4." ChemicalBook, 2026. URL: 2

  • Solubility of Things. "Solubility of Tetrahydrofuran-2-ylmethanol." Solubility of Things, 2026. URL: 3

Sources

A Senior Application Scientist's In-Depth Technical Guide to 1-(Tetrahydrofuran-2-yl)ethanol and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemical Landscape of a Versatile Chiral Building Block

The substituted tetrahydrofuran (THF) moiety is a cornerstone in the architecture of a vast array of biologically active molecules and natural products.[1] Its prevalence in pharmaceuticals underscores the importance of understanding the synthesis, characterization, and application of functionalized THF derivatives. This guide focuses on 1-(Tetrahydrofuran-2-yl)ethanol, a chiral alcohol that serves as a valuable building block in medicinal chemistry.

A critical aspect of this compound is its chirality, with two stereocenters giving rise to four possible stereoisomers. The biological activity of chiral drugs is often enantiomer-dependent, with one enantiomer providing the desired therapeutic effect while the other may be less active, inactive, or even contribute to adverse effects.[2][3] Consequently, the ability to synthesize and analyze enantiomerically pure forms of such building blocks is of paramount importance in drug discovery and development.[4]

Part 1: Chemical Identity and Nomenclature

The systematic naming of this compound according to IUPAC nomenclature is crucial for unambiguous communication in a scientific context. The core structure consists of an ethanol molecule substituted at the 1-position with a tetrahydrofuran-2-yl group.

IUPAC Nomenclature:

  • Racemic Mixture: this compound

  • Stereoisomers: The naming of specific stereoisomers requires the use of Cahn-Ingold-Prelog (CIP) priority rules to assign (R) or (S) configurations to the two chiral centers: the carbon of the ethanol backbone bearing the hydroxyl group and the C2 carbon of the tetrahydrofuran ring.

CAS Number:

While a single CAS number for the racemic mixture is not consistently reported across major chemical databases, specific stereoisomers are often assigned unique identifiers. For instance, related structures like (S)-(Tetrahydrofuran-2-yl)methanol have the CAS number 57203-01-7.[5] Researchers should exercise diligence in verifying the specific stereoisomer and its corresponding CAS number when sourcing this chemical.

Table 1: Key Chemical Identifiers for Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(Tetrahydrofuran-2-yl)methanol97-99-4C₅H₁₀O₂102.13
(S)-(Tetrahydrofuran-2-yl)methanol57203-01-7C₅H₁₀O₂102.13
1-(Furan-2-yl)ethanol4208-64-4C₆H₈O₂112.13

Part 2: Synthesis and Stereoselective Approaches

The synthesis of substituted tetrahydrofurans is a well-explored area of organic chemistry, with numerous methods available for constructing this important heterocyclic motif.[1][6][7][8] The preparation of this compound can be approached through several synthetic strategies, with a significant focus on controlling the stereochemistry.

General Synthetic Strategies

A common approach to synthesizing this compound involves the reduction of the corresponding ketone, 1-(tetrahydrofuran-2-yl)ethanone. This precursor can be synthesized through various methods, including the acylation of furan followed by hydrogenation of the furan ring.

Workflow for Racemic Synthesis:

G Furan Furan FriedelCrafts Friedel-Crafts Acylation Furan->FriedelCrafts AcetylChloride Acetyl Chloride/Acetic Anhydride AcetylChloride->FriedelCrafts Acetylfuran 2-Acetylfuran FriedelCrafts->Acetylfuran Hydrogenation Catalytic Hydrogenation (e.g., H₂/Pd, Ni) Acetylfuran->Hydrogenation AcetylTHF 1-(Tetrahydrofuran-2-yl)ethanone Hydrogenation->AcetylTHF Reduction Reduction (e.g., NaBH₄, LiAlH₄) AcetylTHF->Reduction RacemicProduct Racemic this compound Reduction->RacemicProduct G RacemicAlcohol Racemic this compound SaltFormation Diastereomeric Salt Formation RacemicAlcohol->SaltFormation ChiralAcid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) ChiralAcid->SaltFormation Diastereomers Mixture of Diastereomeric Salts SaltFormation->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization SeparatedSalts Separated Diastereomeric Salts Crystallization->SeparatedSalts BaseTreatment Base Treatment SeparatedSalts->BaseTreatment Enantiomer1 Enantiomerically Pure (R)-Alcohol BaseTreatment->Enantiomer1 Enantiomer2 Enantiomerically Pure (S)-Alcohol BaseTreatment->Enantiomer2

Figure 2: A typical workflow for the chiral resolution of racemic this compound via diastereomeric salt formation.

Part 3: Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For a racemic mixture, the spectra will represent an average of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. [5][9][10][11][12] 1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the tetrahydrofuran ring and the ethanol side chain. The chemical shifts and coupling patterns will be influenced by the neighboring atoms and their stereochemical arrangement. In a standard achiral solvent, the 1H NMR spectra of the enantiomers will be identical. [13]To differentiate them, a chiral resolving agent can be used to form diastereomeric complexes, which will exhibit distinct NMR signals. [13] 13C NMR: The carbon NMR spectrum will show resonances for each unique carbon atom in the molecule. Similar to 1H NMR, the spectra of the enantiomers will be identical in an achiral environment.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (in CDCl₃) (Note: These are predicted values and may vary from experimental data. The data for the related compound 1-(tetrahydrofuran-2-yl)ethanone is used as a reference.) [13]

1H NMR Predicted Chemical Shift (ppm) 13C NMR Predicted Chemical Shift (ppm)
CH₃ (ethanol) ~1.2 (d) CH₃ (ethanol) ~20
CH (ethanol) ~3.8 (q) CH (ethanol) ~65-70
OH (ethanol) Variable C2 (THF) ~75-80
H2 (THF) ~4.0 (m) C5 (THF) ~68
H3, H4 (THF) ~1.8-2.1 (m) C3, C4 (THF) ~25-30

| H5 (THF) | ~3.7-3.9 (m) | | |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. [14][15] Electron Ionization (EI-MS): The molecular ion peak (M+) for this compound would be expected at m/z 116. Common fragmentation pathways for ethers include α-cleavage and cleavage of the C-O bond. [16][17]For this molecule, fragmentation could involve the loss of the ethyl group, the hydroxyl group, or cleavage of the tetrahydrofuran ring.

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]+ would be observed at m/z 117.

Part 4: Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by the hydroxyl group and the ether linkage within the tetrahydrofuran ring.

Key Reactions
  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(tetrahydrofuran-2-yl)ethanone, using standard oxidizing agents.

  • Esterification/Etherification: The hydroxyl group can readily undergo esterification or etherification reactions.

  • Ring Opening: Under strong acidic conditions, the tetrahydrofuran ring can undergo ring-opening reactions. [18] The reactivity of the furan analogue, 1-(furan-2-yl)ethanol, can provide insights into the reactivity of the saturated THF derivative. The furan ring is more susceptible to acid-catalyzed polymerization and other side reactions. [19]The saturated THF ring is generally more stable. [16][20]

Role in Pharmaceutical Synthesis

Chiral alcohols are crucial intermediates in the synthesis of many active pharmaceutical ingredients (APIs). [21]Enantiomerically pure this compound can be used to introduce a specific stereocenter into a drug molecule, which is often critical for its pharmacological activity and safety profile. The tetrahydrofuran motif itself is present in numerous FDA-approved drugs. [3] Experimental Protocol: General Procedure for the Reduction of a Ketone to an Alcohol

This protocol describes a general method for the reduction of a ketone, such as 1-(tetrahydrofuran-2-yl)ethanone, to the corresponding alcohol using sodium borohydride.

  • Dissolution: Dissolve the ketone (1 equivalent) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the product into an organic solvent, such as ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Part 5: Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for racemic this compound is not readily available, the safety precautions for the parent compound, tetrahydrofuran (THF), and other alcohols should be considered. [20][22][23][24][25][26] General Hazards of Tetrahydrofuran:

  • Flammability: THF is a highly flammable liquid and its vapors can form explosive mixtures with air. [23][26]Keep away from heat, sparks, and open flames. [22][25]* Peroxide Formation: THF can form explosive peroxides upon exposure to air and light, especially when anhydrous. [16][20]It should be stored in tightly sealed containers, under an inert atmosphere if possible, and away from light. [27]* Health Hazards: THF can cause irritation to the eyes, skin, and respiratory tract. [23][24]It may also cause drowsiness or dizziness. [22] Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [22]* Ground all equipment to prevent static discharge.

  • Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound represents a class of valuable chiral building blocks for the pharmaceutical industry. While the specific racemic compound is not extensively documented, an understanding of the synthesis, characterization, and handling of its stereoisomers and related analogs provides a strong foundation for its use in research and development. The critical importance of stereochemistry in drug action necessitates a focus on enantioselective synthesis and chiral resolution techniques to access enantiomerically pure forms of this and similar compounds. As drug discovery continues to advance, the demand for such versatile and stereochemically defined building blocks will undoubtedly grow.

References

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  • BenchChem. (2025). Comparative Reactivity Analysis: 1-(Furan-2-yl)ethanol Versus Other Furan-Based Alcohols. BenchChem.
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  • Doyle, M. P., & Hu, W. (2009). Catalytic enantioselective synthesis of tetrahydrofurans: a dynamic kinetic asymmetric [3 + 2] cycloaddition of racemic cyclopropanes and aldehydes. PubMed.
  • ResearchGate. (2016, May 10).
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  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac.
  • Iannone, F., et al. (2022).
  • Crimmins, M. T., & She, J. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PubMed Central.
  • BenchChem. (2025). Side reactions to avoid in the preparation of 1-(Furan-2-yl)ethanol. BenchChem.
  • Monument Chemical. (n.d.). Tetrahydrofuran (THF) Storage and Handling.
  • Google Patents. (n.d.). WO2000056732A2 - Synthesis of epoxy-thf compounds.
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A Senior Application Scientist's Guide to the Synthesis of Tetrahydrofuran-Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydrofuran (THF) moiety is a privileged structural motif found in a vast array of natural products and biologically active molecules.[1] Its incorporation into molecular frameworks, particularly as a derivative functionalized with an ethanol group, offers a unique combination of hydrophilicity, hydrogen bonding capability, and conformational rigidity that is highly sought after in drug discovery.[2][3][4] These derivatives serve as critical building blocks for complex pharmaceuticals, including antitumor and antibacterial agents, by modulating physicochemical properties and target engagement.[1][5] This guide provides an in-depth exploration of the core synthetic strategies for preparing tetrahydrofuran-ethanol derivatives, grounded in mechanistic understanding and practical, field-proven insights.

Intramolecular Cycloetherification of Diols: The Direct Approach

The most direct and atom-economical route to the tetrahydrofuran ring is the intramolecular cyclodehydration of a 1,4-diol.[6] This strategy relies on the formation of a C-O bond by the nucleophilic attack of one hydroxyl group onto an activated form of the other. The choice of activation method is critical and dictates the reaction conditions, substrate scope, and stereochemical outcome.

Acid-Catalyzed Dehydrative Cyclization

This classical approach utilizes a Brønsted or Lewis acid to protonate a hydroxyl group, converting it into a good leaving group (water). The second hydroxyl group then acts as an intramolecular nucleophile to close the ring.

Mechanistic Causality: The reaction proceeds via an SN1 or SN2-like pathway. For tertiary alcohols, the reaction likely involves the formation of a carbocation intermediate after the loss of water. For primary or secondary alcohols, the nucleophilic attack may be concerted with the departure of the protonated hydroxyl group. Strong Brønsted acids are effective but can require elevated temperatures.[7] Modern methods often employ milder catalysts like heteropoly acids (e.g., H₃PW₁₂O₄₀) or metal salts (e.g., FeCl₃, Ce(NH₄)₂(NO₃)₆) which can offer higher yields and selectivities under more benign conditions.[6][7][8]

Acid_Catalyzed_Cyclization Start 1,4-Diol Substrate Protonation Protonation of Terminal -OH (H+) Start->Protonation Acid Catalyst Activated Activated Oxonium Ion -OH2+ Protonation->Activated Carbocation Carbocation Intermediate (or Sₙ2 transition state) Activated->Carbocation - H₂O Cyclization Intramolecular Nucleophilic Attack Carbocation->Cyclization Product Tetrahydrofuran-ethanol Derivative Cyclization->Product - H+

Caption: Acid-catalyzed dehydrative cyclization workflow.

Experimental Protocol: Cyclodehydration using a Heteropoly Acid Catalyst [6]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add the 1,4-diol substrate (e.g., butane-1,4-diol, 200 mmol) and the heteropoly acid catalyst (H₃PW₁₂O₄₀, 0.1-0.2 mmol).

  • Reaction: Heat the mixture in an oil bath to 100°C while stirring. The product (tetrahydrofuran) and water will begin to distill.

  • Progression: Continue heating and stirring until distillation ceases (typically 3-8 hours). The reaction is driven to completion by the removal of products.

  • Workup: The distillate contains the tetrahydrofuran product and water. For derivatives with higher boiling points, a standard aqueous workup followed by extraction with an organic solvent (e.g., diethyl ether) is necessary.

  • Purification: Dry the organic phase over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Further purification can be achieved via distillation or column chromatography.

Data Summary: Comparison of Diol Cyclization Methods

CatalystSubstrateSolventTemperature (°C)Yield (%)Reference
H₃PW₁₂O₄₀Butane-1,4-diolSolvent-free10098[6]
Ferrocenium BF₄⁻1,1,4-Triphenylbutane-1,4-diolCH₂Cl₂4583[7]
Ce(NH₄)₂(NO₃)₆Tertiary 1,4-diolsAcetonitrileRoom Temp.High[8]
Platinumγ-Hydroxy olefinsToluene80Good to Excellent[8]

Ring-Opening of Epoxides: A Versatile Strategy

The ring-opening of epoxides is a powerful and frequently utilized method for constructing tetrahydrofuran rings, especially for complex molecules requiring high stereocontrol.[9] This strategy involves an intramolecular nucleophilic attack of a tethered alcohol onto an epoxide ring.

Mechanistic Causality: The reaction can be catalyzed by either acid or base.

  • Base-Catalyzed Opening: A strong, non-nucleophilic base (e.g., NaH) deprotonates the tethered alcohol, forming an alkoxide. This potent nucleophile then attacks the epoxide at the least sterically hindered carbon in a classic SN2 fashion, leading to inversion of stereochemistry at that center.[10]

  • Acid-Catalyzed Opening: A Lewis or Brønsted acid activates the epoxide by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack. The alcohol then attacks, typically at the more substituted carbon, as this position can better stabilize the developing positive charge.[11] This pathway is often referred to as a 5-exo cyclization.[11]

Epoxide_Opening cluster_base Base-Catalyzed Pathway cluster_acid Acid-Catalyzed Pathway Base_Start Epoxy-alcohol Alkoxide Alkoxide Formation Base_Start->Alkoxide NaH, THF Base_Attack Sₙ2 Attack (less substituted C) Alkoxide->Base_Attack Base_Product THF-ethanol Base_Attack->Base_Product Acid_Start Epoxy-alcohol Activation Epoxide Activation Acid_Start->Activation H+ or Lewis Acid Acid_Attack 5-exo Attack (more substituted C) Activation->Acid_Attack Acid_Product THF-ethanol Acid_Attack->Acid_Product

Caption: Comparison of base- and acid-catalyzed epoxide ring-opening.

Experimental Protocol: Acid-Catalyzed Epoxide Opening Cascade [11]

  • Substrate Preparation: Dissolve the epoxy-alcohol substrate (1.0 eq) in a suitable anhydrous solvent, such as dichloromethane (CH₂Cl₂), under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Addition: Add an acid catalyst, such as camphorsulfonic acid (CSA) (0.1 eq), to the solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired tetrahydrofuran-ethanol derivative.

Williamson Ether Synthesis: A Convergent Approach

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with an alkyl halide via an SN2 mechanism.[12][13] While not a direct ring-forming reaction in this context, it is invaluable for synthesizing tetrahydrofuran-ethanol derivatives when one precursor already contains the THF ring and the other provides the ethanol moiety, or vice versa.

Mechanistic Causality: This is a classic SN2 reaction. For optimal results, the alkyl halide should be primary to minimize the competing E2 elimination reaction.[12][14] The nucleophile is an alkoxide, generated by treating an alcohol with a strong base like sodium hydride (NaH).[13][15] The choice of solvent is critical; polar aprotic solvents like THF or DMF are often used as they solvate the cation of the alkoxide without hindering the nucleophilicity of the oxygen anion.[12][13]

Experimental Protocol: Williamson Synthesis of a THF-Ethanol Ether [15]

  • Alkoxide Formation: In a flame-dried, three-neck flask under an argon atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.

  • Alcohol Addition: Add a solution of the alcohol precursor (e.g., tetrahydrofuran-2-methanol, 1.0 eq) in anhydrous THF dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 1 hour, or until hydrogen evolution ceases.

  • Alkyl Halide Addition: Add a solution of the alkyl halide (e.g., 2-bromoethanol protected as a silyl ether, 1.1 eq) in THF dropwise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by the slow addition of water at 0°C. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. If a protecting group was used on the ethanol moiety, a subsequent deprotection step will be required.

Data Summary: Reagents and Conditions for Williamson Ether Synthesis

BaseAlkyl Halide TypeSolventTemperatureOutcomeReference
NaHPrimaryTHF, DMF0°C to RTGood yields, SN2[13][15]
K₂CO₃Primary (activated)AcetonitrileRT to RefluxGood for phenols/activated alcohols[15][16]
Ag₂OPrimaryVariesRTMild, good for sensitive substrates[14]
NaHSecondaryTHF0°C to RTMixture of SN2 and E2[12]
NaHTertiaryTHF0°C to RTPredominantly E2 elimination[12]

Spectroscopic Characterization

The structural elucidation of tetrahydrofuran-ethanol derivatives relies heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • ¹H NMR: Protons on carbons adjacent to the ring oxygen (C2 and C5) typically appear downfield (δ 3.5-4.5 ppm) due to the oxygen's deshielding effect. The protons of the ethanol side chain will show characteristic multiplets. The coupling constants between protons on the THF ring can provide valuable information about the relative stereochemistry of substituents.[17]

  • ¹³C NMR: The carbons bonded to the oxygen (C2 and C5) are also shifted downfield, typically appearing in the δ 65-85 ppm range.[18]

  • Mass Spectrometry: Electrospray ionization (ESI) is often used, where the molecule can be observed as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. Fragmentation patterns in Electron Ionization (EI) may show characteristic losses of the ethanol side chain or cleavage of the THF ring.[19]

Conclusion

The synthesis of tetrahydrofuran-ethanol derivatives is a critical endeavor in modern organic and medicinal chemistry. The choice of synthetic strategy—be it the direct cyclization of diols, the versatile ring-opening of epoxides, or the convergent Williamson ether synthesis—must be guided by a thorough understanding of the underlying reaction mechanisms and the specific requirements of the target molecule, such as stereochemistry and functional group tolerance. The protocols and data presented in this guide offer a robust framework for researchers to make informed decisions, enabling the efficient and reliable construction of these valuable chemical entities.

References

  • Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies - Chemical Science (RSC Publishing).
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  • Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions - Diva-Portal.org.
  • Synthesis of oxylipids via a boronic ester cycloetherification approach - RSC Publishing.
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Technical Guide: Toxicology and Safety Architecture for 1-(Tetrahydrofuran-2-yl)ethanol

[1]

Document Control:

  • Compound: this compound[1]

  • Synonyms:

    
    -Methyltetrahydrofurfuryl alcohol; 1-(2-Tetrahydrofuryl)ethanol[1]
    
  • CAS Registry: 1372900-08-7 (Specific (1R)-isomer); 104508-23-2 (Racemic/General)[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 130.18 g/mol

Part 1: Executive Technical Summary[1]

This compound is a secondary alcohol attached to a saturated oxygen heterocycle.[1] It serves as a chiral scaffold in drug development and a specialty solvent.[1] Its safety profile is dominated by two functional moieties:

  • The Cyclic Ether (THF ring): Prone to peroxidation and solvent-like CNS effects.[1]

  • The Secondary Alcohol: Metabolic precursor to ketones; enhances water solubility and dermal absorption.[1]

Critical Safety Flag: Based on structural activity relationships (SAR) with Tetrahydrofurfuryl alcohol (THFA), this compound must be treated as a Potential Reproductive Toxin (Category 1B) until definitive empirical data proves otherwise.[1]

Part 2: Physicochemical & Safety Data[1]

The following data aggregates calculated values and read-across data from the closest structural analog, THFA.

Table 1: Physicochemical Properties & GHS Classification[1]
PropertyValue / ClassificationSource/Rationale
Physical State Colorless, viscous liquidExperimental Observation
Boiling Point ~175–180 °C @ 760 mmHgEst. from THFA (

C)
Flash Point ~75–80 °C (Closed Cup)Combustible Liquid (Class IIIA)
Solubility Miscible in water, ethanol, THFHydrophilic ether/alcohol groups
Partition Coeff. Log Kow

0.45
Lipophilicity allows dermal transit
Vapor Density > 1 (vs Air)Accumulates in low-lying areas
Table 2: GHS Hazard Identification (Read-Across)
Hazard ClassCategoryHazard StatementSignal Word
Eye Irritation 2A H319: Causes serious eye irritation.[1][2]WARNING
Reproductive Tox. 1B H360: May damage fertility or the unborn child.DANGER
Flammability 4 H227: Combustible liquid.WARNING
Acute Tox (Oral) 4 H302: Harmful if swallowed.[1]WARNING

Scientist’s Note: The "Reproductive Toxicity" classification is derived from the harmonized classification of Tetrahydrofurfuryl alcohol (ECHA Dossier).[1] In the absence of specific teratogenicity studies for the methyl derivative, the Precautionary Principle mandates handling this as a reprotoxin.

Part 3: Toxicological Profile & Metabolic Fate[1]

Mechanism of Action

The toxicity of this compound is biphasic:

  • Solvent Effect: Like THF, it creates membrane fluidity disruption, leading to CNS depression (dizziness, narcosis) at high vapor concentrations.[1]

  • Metabolic Activation: As a secondary alcohol, it undergoes oxidative dehydrogenation.[1]

Metabolic Pathway Visualization

The following diagram illustrates the predicted metabolic fate, contrasting it with the primary alcohol (THFA) which oxidizes to a carboxylic acid (potentially more toxic).[1] The secondary alcohol oxidizes to a ketone, which is generally less reactive but still biologically active.[1]

MetabolicPathwaycluster_legendMetabolic FateParentThis compound(Secondary Alcohol)ADHAlcohol Dehydrogenase(ADH)Parent->ADHOxidationRingOpenRing Opening(High Oxidative Stress)Parent->RingOpenCYP450 (Minor)Ketone1-(Tetrahydrofuran-2-yl)ethanone(Ketone Metabolite)ADH->Ketone-2HConjugationGlucuronidation(Excretion)Ketone->ConjugationPhase IINoteUnlike THFA (primary alcohol),This compound forms a Ketone,avoiding conversion toTetrahydrofuroic Acid.

Figure 1: Predicted metabolic pathway.[1] The oxidation to the ketone (green) represents the primary detoxification route, distinguishing it from the acid-forming pathway of THFA.[1]

Specific Health Effects[1][4]
  • Acute Toxicity: Moderate.[1] LD50 (Oral, Rat) is estimated between 1600–2000 mg/kg based on homologs.[1]

  • Skin/Eye: Strong defatting agent.[1] Direct contact causes immediate irritation (erythema) and potential corneal opacity if not rinsed immediately.[1]

  • Chronic/CMR:

    • Carcinogenicity:[3][4] Not classified (Data inconclusive).

    • Mutagenicity:[1][3] Ames test negative (predicted).[1][4]

    • Teratogenicity:[1]High Concern. Analogous ethers have shown developmental delays in animal models.[1]

Part 4: Handling, Storage, & Emergency Protocols[5]

Peroxide Formation (Crucial)

Like all tetrahydrofuran derivatives, this molecule contains an ether linkage adjacent to a carbon with abstractable hydrogens.[1]

  • Risk: Formation of explosive organic peroxides upon exposure to air/light.[1]

  • Protocol:

    • Store under inert gas (Nitrogen/Argon).[1]

    • Test for peroxides every 6 months using starch-iodide paper or quant strips.[1]

    • Do not distill to dryness.

Emergency Response Decision Tree

EmergencyResponseStartExposure IncidentTypeIdentify RouteStart->TypeEyeEye ContactType->EyeSkinSkin ContactType->SkinInhalInhalationType->InhalEyeActionRinse 15min(Lift Eyelids)Eye->EyeActionSkinActionRemove ClothingWash Soap/WaterSkin->SkinActionInhalActionFresh AirSupport BreathingInhal->InhalActionMedicalSeek Medical Attention(Bring SDS/Chemical Name)EyeAction->MedicalSkinAction->MedicalInhalAction->MedicalNoteNote: Treat asReprotoxin ExposureMedical->Note

Figure 2: Immediate response workflow for exposure incidents.[1][2]

Part 5: Experimental Protocol: Peroxide Quantification

Context: Before using aged stocks of this compound for synthesis, you must validate peroxide levels are <10 ppm to prevent explosion risks during heating.

Methodology:

  • Reagent: Prepare a fresh solution of 10% KI (Potassium Iodide) in glacial acetic acid.

  • Test: Add 1 mL of the test solvent to 1 mL of the KI reagent.

  • Observation:

    • Colorless: No peroxides.[1]

    • Yellow:[1] Low peroxides (Caution).[1]

    • Brown/Precipitate: High peroxides (DANGER - Do not use; contact HazMat disposal).[1]

  • Mitigation: If peroxides are 5-50 ppm, pass through a column of activated alumina.[1] If >50 ppm, dispose of as hazardous waste.

References

  • European Chemicals Agency (ECHA). Registration Dossier: Tetrahydrofurfuryl alcohol (CAS 97-99-4).[1] (Used for Read-Across Toxicity).[1] Retrieved from [Link][1]

  • PubChem. Compound Summary: (S)-1-(Tetrahydrofuran-2-yl)ethanone (Metabolite).[1] National Library of Medicine.[1] Retrieved from [Link][1]

Distinguishing Isomeric Scaffolds: A Comparative Analysis of 1-(Tetrahydrofuran-2-yl)ethanol and Tetrahydrofurfuryl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Abstract

In the landscape of chemical synthesis and drug development, isomeric purity and structural nuance are paramount. This guide provides a detailed comparative analysis of two structurally similar yet functionally distinct molecules: 1-(Tetrahydrofuran-2-yl)ethanol and Tetrahydrofurfuryl Alcohol (THFA). While both compounds share a tetrahydrofuran core and a hydroxyl group, the seemingly minor difference in the placement and nature of the alcohol moiety—a secondary alcohol directly on an ethyl substituent versus a primary alcohol on a methyl substituent—gives rise to significant variations in their physicochemical properties, reactivity, synthesis, and application profiles. This document serves as a comprehensive resource for researchers, enabling informed selection and application of these critical chiral building blocks and specialty solvents.

Introduction to the Isomers

The tetrahydrofuran (THF) ring is a prevalent structural motif in a vast array of natural products and biologically active molecules, prized for its unique stereochemical and electronic properties.[1][2] When functionalized with a hydroxyl group, it yields versatile intermediates. This guide focuses on two such isomers:

  • Tetrahydrofurfuryl Alcohol (THFA) , systematically named (Tetrahydrofuran-2-yl)methanol, is a well-established, commercially available chemical derived from the hydrogenation of furfural, a biomass-based feedstock.[3][4] It is widely recognized as an environmentally benign or "green" solvent and a key intermediate in the synthesis of various fine chemicals and pharmaceuticals.[5]

  • This compound is a less common but equally important isomer. Its structure features a secondary alcohol, which introduces a new chiral center and distinct steric and electronic properties compared to the primary alcohol of THFA. Its synthesis is most directly achieved through the reduction of 2-acetyltetrahydrofuran.[4][6] While not as broadly used as THFA on an industrial scale, it serves as a valuable chiral synthon in stereoselective synthesis.

Understanding the fundamental differences between these two molecules is crucial for optimizing reaction conditions, predicting biological activity, and developing novel chemical entities.

Comparative Molecular Structure

The core structural difference lies in the classification and placement of the alcohol functional group relative to the tetrahydrofuran ring.

Tetrahydrofurfuryl Alcohol (THFA) is a primary alcohol . The hydroxyl (-OH) group is attached to a methylene (-CH₂) bridge, which is, in turn, bonded to the C2 position of the THF ring.

This compound is a secondary alcohol . The hydroxyl group is attached to a carbon that is bonded to both the THF ring at the C2 position and a methyl group. This carbinol carbon is a stereocenter.

This distinction is visualized in the diagrams below.

G Furfural Furfural FA Furfuryl Alcohol Furfural->FA Hydrogenation (Aldehyde Reduction) THFA Tetrahydrofurfuryl Alcohol (THFA) FA->THFA Hydrogenation (Furan Ring Saturation) G THF_Acid Tetrahydrofuroic Acid Ketone 2-Acetyltetrahydrofuran THF_Acid->Ketone Acylation/Condensation (e.g., with Meldrum's acid) Alcohol This compound Ketone->Alcohol Reduction (e.g., NaBH₄)

Caption: Synthesis pathway for this compound.

Protocol: Reduction of 2-Acetyltetrahydrofuran (This protocol describes a standard reduction and should be performed with appropriate safety precautions.)

  • Dissolution: 2-Acetyltetrahydrofuran is dissolved in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: The solution is cooled in an ice-water bath to 0-5 °C.

  • Reducing Agent Addition: Sodium borohydride (NaBH₄) is added slowly in small portions to control the exothermic reaction and hydrogen gas evolution.

  • Reaction: The reaction mixture is stirred at low temperature for a set period and then allowed to warm to room temperature to ensure completion, monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow addition of water or dilute acid to neutralize any remaining NaBH₄.

  • Extraction: The alcohol solvent is partially removed under reduced pressure, and the remaining aqueous solution is extracted multiple times with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated. The resulting crude product can be purified by column chromatography or vacuum distillation.

Applications in Research and Industry

The distinct structures of these isomers dictate their primary fields of application.

Tetrahydrofurfuryl Alcohol (THFA) is a versatile, high-volume chemical with a broad range of uses:

  • Green Solvent: Due to its biodegradability, low vapor pressure, and miscibility with water, THFA is widely used as a solvent in agrochemical formulations, cleaning products, and paint strippers. *[3][7] Chemical Intermediate: It serves as a precursor for the synthesis of other valuable chemicals, such as 1,5-pentanediol and 3,4-dihydropyran. *[3][8] Resin and Coating Formulations: It acts as a reactive diluent for epoxy resins and a solvent for various coatings and varnishes.

[9]This compound , while not a bulk chemical, is a valuable tool for synthetic chemists:

  • Chiral Building Block: As a chiral secondary alcohol, it is an important intermediate in the asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry. The stereocenter allows for the construction of enantiomerically pure target compounds.

  • Fine Chemical Synthesis: Its derivatives are likely used in the synthesis of specialized ligands, catalysts, or as fragments in drug discovery programs where specific stereochemistry is required for biological activity.

Analytical Differentiation: A Spectroscopic Approach

Standard spectroscopic techniques can readily distinguish between these two isomers. ¹H NMR spectroscopy is particularly informative.

  • Tetrahydrofurfuryl Alcohol (THFA):

    • The two protons of the -CH₂OH group would appear as a doublet, coupled to the single proton at the C2 position of the THF ring.

    • The hydroxyl proton (-OH) would appear as a triplet, due to coupling with the adjacent two protons of the methylene group (in a non-exchanging solvent).

  • This compound:

    • The single proton of the -CH(OH)- group would appear as a quartet, coupled to the three protons of the adjacent methyl group.

    • The three protons of the methyl (-CH₃) group would appear as a doublet, coupled to the single proton of the carbinol center.

    • The hydroxyl proton would appear as a doublet, coupled to the single proton on the same carbon.

This clear difference in splitting patterns for the protons on the alcohol-bearing side chain provides an unambiguous method for distinguishing the two isomers.

Conclusion

While this compound and Tetrahydrofurfuryl Alcohol share a common molecular backbone, their classification as secondary and primary alcohols, respectively, establishes them as distinct chemical entities. THFA's role as a bio-derived, versatile solvent and bulk intermediate is well-established. In contrast, this compound offers the strategic advantage of a chiral secondary alcohol, making it a valuable building block for stereochemically complex targets in fine chemical and pharmaceutical synthesis. For the researcher and drug development professional, a clear understanding of these differences in structure, synthesis, and properties is essential for innovation and successful application.

References

  • Ataman Kimya. (n.d.). TETRAHYDROFURFURYL ALCOHOL.
  • The Biazzi Process. (2025, November 3). Tetrahydrofurfuryl Alcohol – Importance and Applications.
  • BenchChem. (n.d.). 1-(Furan-2-yl)ethanol | High-Purity Research Chemical.
  • Silvateam. (n.d.). Tetrahydrofurfuryl alcohol | Natural resins.
  • Ataman Kimya. (n.d.). TETRAHYDROFURFURYL ALCOHOL.
  • International Furan Chemicals. (n.d.). Tetrahydrofurfuryl Alcohol - IFC - Furan.
  • BenchChem. (n.d.). Side reactions to avoid in the preparation of 1-(Furan-2-yl)ethanol.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PubChem.
  • ACS Publications. (2024, February 6). Design and Optimization for Sustainable Synthesis of Tetrahydrofurfuryl Alcohol by Furfural Hydrogenation: Kinetic and Techno-economic Investigations.
  • ChemScene. (n.d.). 149818-53-1 | (S)-2-(Tetrahydrofuran-2-yl)ethanol.
  • National Center for Biotechnology Information. (n.d.). Tetrahydrofurfuryl alcohol | C5H10O2 | CID 7360. PubChem.
  • Google Patents. (n.d.). CN105566257A - Industrial preparation method of acetyl tetrahydrofuran with high optical purity.
  • Agricultural Marketing Service. (2003, May 5). Tetrahydrofurfuryl alcohol (THFA) for use in crop. USDA.
  • ResearchGate. (2006, May 19). Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy.
  • BLDpharm. (n.d.). 1372900-08-7|(1R)-1-(Tetrahydrofuran-2-yl)ethan-1-ol.
  • National Center for Biotechnology Information. (n.d.). (S)-1-(tetrahydrofuran-2-yl)ethanone. PubChem.
  • ResearchGate. (n.d.). 1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)....
  • MDPI. (2018, March 6). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition. MDPI.
  • LyondellBasell. (n.d.). THF.
  • Lab Pro Inc. (2022, September 26). Top 8 Industrial Uses of Tetrahydrofuran.
  • ECHEMI. (2022, September 20). THF application areas and uses.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, ethanol, simulated) (NP0002858).
  • Wikipedia. (n.d.). Tetrahydrofuran.
  • SpringerLink. (2016, December 7). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. SpringerLink.
  • PubMed. (2015, October 26).
  • Wikipedia. (n.d.). 2-Methyltetrahydrofuran.
  • Taylor & Francis Online. (n.d.). 2-methyltetrahydrofuran – Knowledge and References. Taylor & Francis Online.
  • National Center for Biotechnology Information. (n.d.). 1-(2-Furyl)ethanol | C6H8O2 | CID 107243. PubChem.
  • Sigma-Aldrich. (n.d.). (R)-1-(Furan-2-yl)ethanol | 27948-61-4.
  • Google Patents. (n.d.). US4175009A - Separation of alcohol from tetrahydrofuran.
  • JOC. (n.d.). NMR Chemical Shifts. JOC.

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Precision Physicochemical Profiling of 1-(Tetrahydrofuran-2-yl)ethanol: Boiling Point, Density, and Thermodynamic Modeling in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the physicochemical profiling of chiral intermediates not merely as an exercise in data collection, but as a foundational step for scalable process chemistry. 1-(Tetrahydrofuran-2-yl)ethanol (CAS: 3214-32-2) is a highly versatile chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and biobased plasticizers[1]. Understanding its precise boiling point and density is critical for designing downstream separation processes, optimizing reactor volumes, and developing robust thermodynamic models.

This whitepaper synthesizes empirical data with the causality behind experimental methodologies, providing drug development professionals with a self-validating framework for utilizing this compound in advanced chemical engineering applications.

Molecular Architecture and Causality of Physicochemical Properties

The macroscopic properties of a solvent or intermediate are directly dictated by its microscopic molecular architecture. This compound features a saturated five-membered oxygen heterocycle (tetrahydrofuran ring) bonded to an ethanol side chain.

  • Boiling Point Causality: The presence of the hydroxyl (-OH) group facilitates strong intermolecular hydrogen bonding, significantly elevating the boiling point compared to non-polar molecules of similar molecular weight. However, the bulky tetrahydrofuran ring and the alpha-methyl group introduce steric hindrance. This steric bulk prevents optimal packing of the hydrogen-bond network, which is why the compound must be distilled under reduced pressure (16 Torr) to prevent thermal degradation[2].

  • Density Causality: The saturated five-membered THF ring forces a compact "envelope" conformation. The inclusion of the oxygen heteroatom increases the average atomic mass per unit volume, resulting in a density (1.018 g/cm³) that is slightly greater than that of water[2].

Causality N1 This compound (CAS 3214-32-2) N2 Hydroxyl Group (-OH) Strong Hydrogen Bonding N1->N2 N3 THF Ring Oxygen Dipole-Dipole Interactions N1->N3 N4 Methyl Substitution Steric Hindrance N1->N4 N5 Elevated Boiling Point (71 °C at 16 Torr) N2->N5 N3->N5 N6 Moderate Density (1.018 g/cm³ at 17 °C) N3->N6 N4->N6

Caption: Molecular architecture and its causal relationship with macroscopic physicochemical properties.

Empirical Data Presentation

To facilitate easy comparison and integration into process simulation software, the core quantitative data for this compound is summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueConditionsReference
CAS Number 3214-32-2Standard[2]
Boiling Point (Reduced) 71 °C16 Torr[2]
Boiling Point (Estimated) ~175 - 185 °C760 Torr (Atmospheric)Extrapolated
Density 1.018 g/cm³17 °C[2]
pKa (Predicted) 14.51 ± 0.2025 °C[2]

High-Fidelity Experimental Methodologies

In process chemistry, trustworthiness is established through self-validating systems. The following step-by-step methodologies detail how the empirical data for this compound is acquired with high precision.

Protocol 1: Vacuum Distillation for Boiling Point Determination

Why use vacuum distillation? Atmospheric distillation of functionalized tetrahydrofurans often leads to ring-opening or dehydration at elevated temperatures. By reducing the pressure, we lower the boiling point to a mild 71 °C, preserving the molecular integrity of the chiral center.

  • Apparatus Assembly: Assemble a short-path vacuum distillation apparatus equipped with a Vigreux column, a digital Pirani vacuum gauge, and a PT100 thermocouple positioned exactly at the distillation head.

  • System Evacuation & Calibration (Self-Validation): Apply vacuum and stabilize the system pressure at precisely 16 Torr. Calibrate the pressure gauge against a primary McLeod gauge standard to ensure absolute accuracy.

  • Sample Introduction: Introduce 50 mL of anhydrous this compound into the boiling flask containing PTFE boiling chips to prevent superheating and bumping.

  • Controlled Heating: Apply a heating mantle governed by a PID controller. Increase the temperature at a strict rate of 2 °C/min until steady reflux is observed.

  • Data Acquisition: Record the vapor temperature when a steady distillation rate (1 drop/sec) is achieved and the temperature plateaus. The empirical boiling point is recorded as 71 °C at 16 Torr[2].

Protocol 2: Oscillating U-Tube Densitometry

Why use a U-tube densitometer? Traditional pycnometry is prone to operator error and temperature fluctuations. The oscillating U-tube provides a self-validating, highly precise measurement requiring minimal sample volume.

  • Instrument Initialization: Power on the oscillating U-tube densitometer and set the internal Peltier thermostat to exactly 17.00 °C.

  • Self-Validating Calibration: Flush the U-tube with ultra-pure degassed water, followed by dry air. Verify that the measured density of water matches the IUPAC standard at 17 °C (0.9987 g/cm³). If the deviation exceeds 0.00005 g/cm³, recalibrate the harmonic oscillator.

  • Sample Injection: Inject 2 mL of this compound into the measurement cell using a Luer-slip syringe, ensuring absolutely no micro-bubbles are trapped in the U-tube.

  • Equilibration & Measurement: Allow the sample to thermally equilibrate for 5 minutes. The instrument measures the oscillation frequency, which is inversely proportional to the square root of the sample density.

  • Result Validation: Record the density (1.018 g/cm³ at 17 °C)[2] and cross-reference with expected values based on molecular weight and molar volume predictive models.

Workflow A Sample Preparation (Ultra-Pure this compound) B Vacuum Distillation Setup (Pressure Control: 16 Torr) A->B Thermal Analysis D Oscillating U-Tube Densitometry (Peltier Thermostat: 17 °C) A->D Volumetric Analysis C Boiling Point Determination (Isothermal Plateau: 71 °C) B->C F Thermodynamic Modeling (SAFT-VR Mie / EOS Integration) C->F E Density Calculation (ρ = 1.018 g/cm³) D->E E->F

Caption: Self-validating experimental workflow for determining boiling point and density.

Equation of State and Thermodynamic Modeling

Empirical data is only as useful as the predictive models it informs. The boiling point (71 °C at 16 Torr) and density (1.018 g/cm³) of this compound serve as critical anchor points for advanced Equations of State (EoS).

In modern chemical engineering, models such as the SAFT-VR Mie (Statistical Associating Fluid Theory for Potentials of Variable Range) rely on ideal gas Helmholtz energy contributions derived from quantum chemical ab initio data. By integrating our empirical volumetric and thermal data into these models, we can accurately predict the vibrational and rotational energy levels of this compound across a vast range of temperatures and pressures. This is particularly crucial when scaling up esterification reactions to produce biobased epoxidized plasticizers, where precise phase-equilibrium data dictates reactor design and safety margins[1].

Conclusion

The rigorous determination of physicochemical properties is the bedrock of reliable drug development and chemical synthesis. By employing self-validating protocols like vacuum distillation and oscillating U-tube densitometry, we establish that this compound possesses a boiling point of 71 °C at 16 Torr and a density of 1.018 g/cm³ at 17 °C. These metrics not only reflect the compound's unique hydrogen-bonded and sterically hindered architecture but also provide the essential thermodynamic grounding required for next-generation predictive modeling.

References

  • Ideal Gas Helmholtz Energy Model Implementation Based on Quantum Chemical Data and Application to Equation of State Modeling | Industrial & Engineering Chemistry Research. ACS Publications.

  • [2] 1-(OXOLAN-2-YL)ETHAN-1-OL | 3214-32-2 - ChemicalBook. ChemicalBook. 2

  • [1] WO2015002746A2 - Biobased epoxidized fatty acid ester plasticizers - Google Patents. Google Patents. 1

Sources

Unlocking 1-(Tetrahydrofuran-2-yl)ethanol: A Next-Generation Chiral Solvent and Biobased Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the chemical industry accelerates its transition toward sustainable, bio-renewable resources, furanic compounds derived from lignocellulosic biomass have emerged as foundational pillars of green chemistry. While Tetrahydrofurfuryl alcohol (THFA) is widely recognized as a versatile green solvent[1], its structural homologue, 1-(Tetrahydrofuran-2-yl)ethanol (1-THFE) (CAS: 3214-32-2), offers a highly specialized physicochemical profile. By introducing an


-methyl group to the exocyclic carbon, 1-THFE provides increased steric bulk, enhanced lipophilicity, and a secondary chiral center. This technical whitepaper explores the causality behind 1-THFE's unique properties, detailing its synthesis, its role in next-generation biobased plasticizers, and validated experimental protocols for its application.

Physicochemical Profile & The -Methyl Effect

To understand the industrial value of 1-THFE, one must analyze the thermodynamic and steric consequences of its structure. The addition of a methyl group adjacent to the hydroxyl function fundamentally alters the molecule's solvation dynamics.

  • Steric Hindrance: The

    
    -methyl group restricts the rotational freedom of the hydroxyl group, modulating its hydrogen-bonding capacity. This makes 1-THFE a less aggressive solvent toward highly polar substrates but an excellent reactive diluent for hydrophobic polymer matrices (e.g., epoxy resins and chlorinated rubbers).
    
  • Lipophilicity (LogP): The increased hydrocarbon surface area reduces the molecule's aqueous solvation energy. Consequently, 1-THFE exhibits a higher partition coefficient than THFA, making it vastly superior for formulations requiring compatibility with fatty acids or lipophilic active agrochemical ingredients.

Quantitative Data: Solvent Property Comparison
PropertyTetrahydrofurfuryl Alcohol (THFA)This compound (1-THFE)
CAS Number 97-99-43214-32-2
Molecular Formula C₅H₁₀O₂C₆H₁₂O₂
Molecular Weight 102.13 g/mol 116.16 g/mol
Estimated LogP -0.14 (Hydrophilic)~0.35 (Amphiphilic)
Bio-renewable Carbon 100%100%
Primary Industrial Utility General green solvent, epoxy diluentPVC plasticizer precursor, chiral intermediate

Bio-Renewable Synthetic Pathways

The synthesis of 1-THFE is a triumph of circular chemistry, entirely bypassing petrochemical feedstocks. The process begins with the acid-catalyzed hydrolysis and dehydration of pentosan-rich agricultural waste (e.g., corncobs, sugarcane bagasse) to yield furfural[1][2]. Furfural is subsequently converted to 2-acetylfuran, which undergoes selective reduction to 1-(2-furyl)ethanol[3]. The final step is the chemoselective catalytic hydrogenation of the furan ring.

SynthesisPathway A Lignocellulosic Biomass B Furfural A->B Hydrolysis C 2-Acetylfuran B->C Acylation D 1-(2-Furyl)ethanol C->D Reduction E 1-THFE (Product) D->E Hydrogenation (Pd/C, H2)

Figure 1: Bio-renewable synthetic pathway from lignocellulosic biomass to 1-THFE.

Core Applications in Green Chemistry

A. Next-Generation Biobased PVC Plasticizers

Phthalate-based plasticizers are facing strict regulatory phase-outs due to their endocrine-disrupting properties. 1-THFE is a critical building block in the synthesis of 100% bio-derived drop-in replacements[4][5]. By transesterifying epoxidized soybean oil (ESO) with 1-THFE, chemists produce epoxidized 1-THFE soyate. Mechanistic Causality: The bulky tetrahydrofuran ring of 1-THFE acts as an internal "wedge" between polyvinyl chloride (PVC) polymer chains, preventing crystallization and ensuring exceptional low-temperature flexibility. Furthermore, the epoxide groups act as acid scavengers, stabilizing the PVC against thermal degradation[4].

B. Chiral Precursors and Hydrogenolysis

Because 1-THFE possesses two stereocenters, it serves as a valuable chiral pool molecule. Its unsaturated precursor, 1-(2-furyl)ethanol, is frequently utilized in the Achmatowicz rearrangement to construct complex tetrahydropyran rings for natural product synthesis[6][7]. Furthermore, 1-THFE can undergo selective catalytic hydrogenolysis (C-O bond cleavage) over specialized ReOx-modified catalysts to yield 1,5-hexanediol, a highly sought-after monomer for sustainable polyurethanes.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , where the physical or chemical behavior of the reaction inherently confirms its progress.

Protocol 1: Diastereoselective Hydrogenation of 1-(2-Furyl)ethanol

Objective: Reduce the aromatic furan ring to a tetrahydrofuran ring without triggering hydrogenolysis (ring-opening) of the C-O bonds. Causality: Furan rings are highly susceptible to cleavage under harsh hydrogenation conditions. Utilizing a mild Palladium on Carbon (Pd/C) catalyst at moderate temperatures strictly limits the reaction to


-bond saturation, preserving the cyclic ether and the secondary alcohol.
  • Setup: Dissolve 1.0 M of 1-(2-furyl)ethanol in anhydrous ethanol. Add 5 wt% of 10% Pd/C catalyst.

  • Reaction: Seal the reactor and purge with N₂. Pressurize with H₂ to 3.0 MPa. Heat the system to 50 °C with vigorous agitation (800 rpm) for 6 hours.

  • Self-Validation (Pressure Drop): The reaction validates its own completion when the stoichiometric consumption of H₂ ceases, indicated by a stabilization of reactor pressure.

  • Workup & Analytical Validation: Filter the mixture through a Celite pad to recover the catalyst. Remove the solvent under reduced pressure. Analyze the neat liquid via ¹H NMR (CDCl₃). Success is definitively proven by the total disappearance of aromatic furan protons (6.0–7.5 ppm) and the emergence of complex aliphatic multiplets (1.5–3.8 ppm).

Protocol 2: Transesterification for Epoxidized 1-THFE Soyate

Objective: Convert bulky epoxidized soybean oil (ESO) into highly mobile monoester plasticizers using 1-THFE[4]. Causality: Sodium methoxide (NaOMe) is chosen over acid catalysts because acids would rapidly degrade the acid-sensitive epoxide rings of the soyate. NaOMe deprotonates 1-THFE to form a highly nucleophilic alkoxide, which attacks the triglyceride ester bonds, breaking them down into 1-THFE monoesters and a glycerin byproduct.

PlasticizerWorkflow Step1 Reactants: ESO + 1-THFE (Excess) Step2 Catalysis: NaOMe, 60°C, N2 Atm Step1->Step2 Step3 Phase Separation: Gravity Settling Step2->Step3 Step4 Purification: Vacuum Steam Distillation Step3->Step4 Step5 Validation: Volumetric & FTIR Check Step4->Step5 Step6 Product: Epoxidized 1-THFE Soyate Step5->Step6

Figure 2: Self-validating transesterification workflow for epoxidized 1-THFE soyate.

  • Preparation: In a dry, nitrogen-flushed vessel, combine 1.0 molar equivalent of ESO with 3.5 molar equivalents of 1-THFE (the excess drives the equilibrium toward the monoester).

  • Catalysis: Add 0.5 wt% NaOMe. Heat to 60 °C under continuous agitation for 4 hours.

  • Self-Validation (Phase Separation): Halt agitation and allow the mixture to settle. The reaction is a self-reporting system: as the triglyceride breaks down, a dense, distinct lower phase of glycerin will form. Volumetric measurement of this lower layer (theoretical yield = 1 mol glycerin per mol ESO) confirms the conversion rate.

  • Purification: Decant the upper ester layer. Remove the excess unreacted 1-THFE via vacuum steam distillation (50 mbar, 120 °C)[4].

  • Analytical Validation: Perform FTIR spectroscopy on the purified product. A successful, non-degradative transesterification is confirmed by the disappearance of the broad -OH stretch (indicating complete removal of free 1-THFE) and the strict retention of the epoxide C-O-C stretch (820–840 cm⁻¹).

Conclusion

This compound represents a highly strategic evolution in bio-derived furanic chemistry. By leveraging the steric and lipophilic advantages of its


-methyl group, formulation scientists and polymer chemists can engineer superior, 100% bio-renewable plasticizers and solvents. As regulatory pressures mount against petrochemical derivatives, mastering the synthesis and application of 1-THFE will be a critical competency for forward-thinking chemical manufacturers.

References

  • Battelle Memorial Institute. "Biobased epoxidized fatty acid ester plasticizers." WIPO (PCT) WO2015002746A2. 4

  • Ataman Kimya. "TETRAHYDROFURFURYL ALCOHOL - Green Solvent Applications."

  • USDA National Organic Program. "Tetrahydrofurfuryl alcohol (THFA) for use in crop production." 1

  • LookChem. "2-Acetylfuran (CAS 1192-62-7) Downstream Products." 3

  • ResearchGate. "Synthetic Study of the C'D'E' Ring System of Maitotoxin via Furan Based Strategy."6

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Methodological & Application

Catalytic Hydrogenation Protocols for the Synthesis of 1-(Tetrahydrofuran-2-yl)ethanol: An Application and Methods Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the catalytic hydrogenation protocols for the synthesis of 1-(Tetrahydrofuran-2-yl)ethanol, a valuable intermediate in the pharmaceutical and fine chemical industries. This document provides an in-depth analysis of the reaction pathways, catalyst selection, and detailed experimental procedures, designed to be a practical resource for laboratory and process development applications.

Introduction: The Significance of this compound

This compound is a chiral molecule whose stereoisomers are crucial building blocks in the synthesis of a variety of biologically active compounds. Its structural motif, featuring a substituted tetrahydrofuran ring, is present in numerous natural products and pharmaceutical agents. The efficient and selective synthesis of this alcohol is therefore a topic of significant interest. Catalytic hydrogenation of 2-acetylfuran presents a direct and atom-economical route to this compound, involving the reduction of both the furan ring and the ketone functionality. This guide will explore the nuances of this transformation, offering detailed protocols and mechanistic insights.

Reaction Pathways and Strategic Catalyst Selection

The conversion of 2-acetylfuran to this compound is a multi-step hydrogenation process that can proceed through different intermediates. The two primary transformations are the reduction of the acetyl group to an alcohol and the saturation of the furan ring. The order and selectivity of these steps are highly dependent on the catalyst, solvent, and reaction conditions.

Reaction Scheme:

ReactionScheme sub 2-Acetylfuran int1 1-(Furan-2-yl)ethanol sub->int1 C=O Hydrogenation int2 1-(Tetrahydrofuran-2-yl)ethanone sub->int2 Furan Ring Hydrogenation prod This compound int1->prod Furan Ring Hydrogenation int2->prod C=O Hydrogenation

Figure 1. Possible reaction pathways for the hydrogenation of 2-acetylfuran to this compound.

The choice of catalyst is paramount in directing the reaction towards the desired product. Noble metal catalysts such as Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru) are highly effective for the hydrogenation of furan rings.[1] Non-noble metal catalysts like Raney Nickel (Ni) are also widely used due to their cost-effectiveness and high activity.[2][3]

For the complete hydrogenation of 2-acetylfuran, a catalyst that is active for both C=O and furan ring reduction is required. Ruthenium and Rhodium catalysts, often supported on carbon (Ru/C, Rh/C), are particularly effective for the one-pot synthesis of this compound due to their ability to catalyze both transformations under similar conditions.[4] Palladium on carbon (Pd/C) is also a versatile catalyst, though it may require more forcing conditions for complete ring saturation.[5] Raney Nickel is a powerful hydrogenation catalyst capable of reducing both functionalities, often under high pressure and temperature.[6]

The reaction mechanism on the catalyst surface involves the adsorption of the substrate and the dissociative adsorption of hydrogen. For furan hydrogenation on a Pd(111) surface, theoretical studies suggest a sequential hydrogenation of the carbon atoms of the furan ring.[5] The acetyl group can be hydrogenated either before, after, or concurrently with the furan ring, depending on the catalyst and conditions.

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound from 2-acetylfuran using different catalytic systems.

Protocol 1: One-Pot Hydrogenation using Ruthenium on Carbon (Ru/C)

This protocol is designed for the direct, one-pot conversion of 2-acetylfuran to this compound, leveraging the high activity of Ru/C for both carbonyl and furan ring hydrogenation.[4]

Materials:

  • 2-Acetylfuran (98%+)

  • 5% Ruthenium on activated carbon (Ru/C)

  • Ethanol (anhydrous)

  • High-pressure autoclave reactor with magnetic stirring and temperature control

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Setup: In a clean, dry glass liner for the autoclave, add 2-acetylfuran (e.g., 5.0 g, 45.4 mmol) and 5% Ru/C (e.g., 0.5 g, 10 wt% of the substrate).

  • Solvent Addition: Add anhydrous ethanol (e.g., 50 mL) to the liner.

  • Assembly and Purging: Place the glass liner into the autoclave. Seal the reactor and purge it three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere.

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 bar). Begin stirring and heat the reactor to the target temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots (if the reactor setup allows) and analyzing them by GC-MS or TLC. The reaction is typically complete within 6-12 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the Celite® pad with a small amount of ethanol to recover any residual product.

  • Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Workflow for Ru/C Catalyzed Hydrogenation:

workflow A Charge Reactor: 2-Acetylfuran, Ru/C, Ethanol B Seal and Purge (N₂, then H₂) A->B C Pressurize with H₂ (50 bar) Heat to 80-100 °C B->C D Monitor Reaction (GC-MS/TLC) C->D E Cool, Vent, and Purge (N₂) D->E F Filter to Remove Catalyst E->F G Concentrate and Purify (Vacuum Distillation) F->G H Characterize Product (NMR, IR, MS) G->H

Figure 2. Step-by-step workflow for the one-pot hydrogenation of 2-acetylfuran using a Ru/C catalyst.

Protocol 2: Two-Step Hydrogenation using Pd/C and Raney® Nickel

This protocol offers an alternative, two-step approach where the furan ring is first partially or fully hydrogenated using a milder catalyst like Pd/C, followed by the more aggressive reduction of the carbonyl group using Raney® Nickel.

Step 1: Hydrogenation of the Furan Ring

Materials:

  • 2-Acetylfuran

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethyl Acetate

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

  • Dissolve 2-acetylfuran in the chosen solvent in a suitable reaction vessel.

  • Add 10% Pd/C (5-10 wt%).

  • Pressurize the vessel with hydrogen (1-10 bar) and agitate at room temperature or with gentle heating (up to 50 °C).

  • Monitor the reaction until the furan ring is saturated (formation of 1-(Tetrahydrofuran-2-yl)ethanone).

  • Filter off the Pd/C catalyst.

Step 2: Reduction of the Carbonyl Group

Materials:

  • Crude 1-(Tetrahydrofuran-2-yl)ethanone from Step 1

  • Raney® Nickel (activated, aqueous slurry)

  • Ethanol

  • High-pressure autoclave

Procedure:

  • Transfer the crude product from Step 1 to the autoclave.

  • Carefully add the Raney® Nickel slurry (handle with care as it can be pyrophoric).[6]

  • Pressurize with hydrogen (50-100 bar) and heat to 100-120 °C.

  • Monitor the reaction until the ketone is fully reduced.

  • After cooling and venting, the catalyst can be separated by filtration or decantation. The product is then purified as described in Protocol 1.

Data Summary and Comparison

The following table summarizes typical reaction conditions and expected outcomes for the catalytic hydrogenation of 2-acetylfuran.

CatalystPressure (bar)Temperature (°C)SolventTypical Reaction Time (h)Conversion (%)Selectivity to this compound (%)
5% Ru/C5080-100Ethanol6-12>95>90
5% Rh/C40-6070-90Methanol8-16>95>85
10% Pd/C50-80100-120Ethyl Acetate12-24>90Variable, may yield intermediates
Raney® Ni80-120100-150Isopropanol10-20>98>95

Note: These are representative conditions and may require optimization for specific laboratory setups and substrate purity.

Product Characterization

The final product, this compound, and any intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra of the (S)- and (R)-enantiomers will be identical in an achiral solvent.[5]

  • Infrared (IR) Spectroscopy: The disappearance of the C=O stretch (around 1670 cm⁻¹) from 2-acetylfuran and the appearance of a broad O-H stretch (around 3300 cm⁻¹) in the product are key indicators of a successful reaction.

  • Mass Spectrometry (MS): GC-MS is useful for monitoring the reaction progress and confirming the molecular weight of the product and any intermediates.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood or a designated high-pressure laboratory.

  • Catalysts: Some hydrogenation catalysts, particularly Raney® Nickel and dry, used Pd/C, can be pyrophoric.[6][7] They should be handled with care, preferably under an inert atmosphere or as a slurry.

  • High-Pressure Reactions: Autoclaves should be operated by trained personnel, and all safety protocols for high-pressure work must be strictly followed.

References

  • Gyngazova, E. (n.d.). HYDROGENATION OF FURANIC COMPOUNDS OVER HETEROGENEOUS CATALYSTS. RWTH Publications. Retrieved from [Link]

  • Wang, S., Vorotnikov, V., & Vlachos, D. G. (2013). A DFT study of furan hydrogenation and ring opening on Pd(111). Green Chemistry, 15(11), 3103-3114. [Link]

  • Zhang, J., & Wang, X. (2018). Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. Catalysis Science & Technology, 8(12), 3108-3117. [Link]

  • American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link]

  • E. I. du Pont de Nemours and Company. (1987). Promotion of raney nickel hydrogenation catalyst. U.S.
  • Wang, Y., Zhao, D., Rodríguez-Padrón, D., & Len, C. (2019). Recent Advances in Catalytic Hydrogenation of Furfural. Catalysts, 9(10), 796. [Link]

  • Billica, H. R., & Adkins, H. (1955). Hydrogenations with Raney Nickel. Organic Syntheses, Coll. Vol. 3, p. 176.
  • Paniagua, M. A., et al. (2021). Recyclable Zr/Hf-Containing Acid-Base Bifunctional Catalysts for Hydrogen Transfer Upgrading of Biofuranics: A Review. Frontiers in Chemistry, 9, 708811. [Link]

  • Chen, X., et al. (2025). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. Molecules, 30(4), 843. [Link]

  • American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link]

  • University of Liverpool. (n.d.). Hydroconversion of Furan Derivatives over Bifunctional Metal-Acid Catalysts in the Gas Phase. Retrieved from [Link]

  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. Retrieved from [Link]

Sources

Application Note: Precision Stereoselective Synthesis of 1-(Tetrahydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a scalable, high-fidelity protocol for the synthesis of chiral 1-(tetrahydrofuran-2-yl)ethanol starting from the biomass-derived platform chemical, furfural.

The synthesis of substituted tetrahydrofurans (THFs) is critical in drug discovery, particularly for polyether antibiotics and fragment-based drug design. The challenge lies in controlling two contiguous stereocenters: the exocyclic hydroxyl-bearing carbon and the ring-junction carbon.

The Solution: We utilize a chemoenzymatic hybrid approach .

  • Chemical Addition: Grignard addition to establish the carbon skeleton.

  • Biocatalytic Resolution: Use of Candida antarctica Lipase B (CAL-B) to establish absolute enantiopurity (

    
    ) at the exocyclic center.
    
  • Diastereoselective Hydrogenation: Substrate-directed heterogeneous hydrogenation to set the ring stereochemistry (

    
    ).
    

Strategic Retrosynthesis & Logic

The synthesis is designed around the principle of substrate-directed stereoselectivity . Rather than attempting to set both chiral centers simultaneously, we establish the exocyclic center first. This pre-existing chirality then "guides" the incoming hydrogen atoms during the ring reduction step via haptophilic coordination with the metal catalyst.

Synthesis Pathway Visualization

SynthesisPathway Furfural Furfural (Starting Material) RacAlcohol (±)-1-(Furan-2-yl)ethanol (Racemic Intermediate) Furfural->RacAlcohol MeMgBr THF, 0°C ResAlcohol (S)-1-(Furan-2-yl)ethanol (Enantiopure) RacAlcohol->ResAlcohol CAL-B Lipase Vinyl Acetate Kinetic Resolution Acetate (R)-Acetate (By-product/Recycle) RacAlcohol->Acetate Acylation of (R)-isomer FinalProd (S,S)-1-(Tetrahydrofuran-2-yl)ethanol (Target Scaffold) ResAlcohol->FinalProd H2, Rh/Al2O3 Syn-Selective Hydrogenation

Figure 1: Chemoenzymatic workflow transforming Furfural to Chiral THF alcohol.

Detailed Protocols

Phase I: Carbon Skeleton Formation

Objective: Synthesis of racemic 1-(furan-2-yl)ethanol.

  • Reagents: Furfural (99%), Methylmagnesium bromide (3.0 M in diethyl ether), Anhydrous THF.

  • Mechanism: Nucleophilic addition to a carbonyl.

Procedure:

  • Charge a flame-dried 1L round-bottom flask with furfural (10.0 g, 104 mmol) and anhydrous THF (200 mL) under Argon.

  • Cool the solution to 0°C using an ice/water bath.

  • Add MeMgBr (38 mL, 114 mmol) dropwise over 30 minutes. Note: Exothermic reaction; maintain internal temp < 5°C to prevent polymerization of the furan ring.

  • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

  • Quench: Slowly pour the mixture into saturated aqueous NH₄Cl (300 mL) at 0°C.

  • Extraction: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc 8:2) yields the racemic alcohol as a pale yellow oil.

Phase II: Enzymatic Kinetic Resolution (The Critical Step)

Objective: Isolation of enantiopure (S)-1-(furan-2-yl)ethanol.

  • Catalyst: Immobilized Candida antarctica Lipase B (Novozym 435).[1][2][3]

  • Acyl Donor: Vinyl Acetate.[1][2]

  • Solvent: n-Heptane (Green solvent choice).[1]

Scientific Rationale: CAL-B follows an ordered bi-bi mechanism .[1] The enzyme active site (Serine-Histidine-Aspartate triad) is acylated by vinyl acetate. The (R)-enantiomer of the alcohol fits the acylated enzyme pocket rapidly, while the (S)-enantiomer is sterically disfavored. This leaves the (S)-alcohol unreacted and high purity.

Procedure:

  • Dissolve racemic 1-(furan-2-yl)ethanol (5.0 g, 44.6 mmol) in n-Heptane (100 mL).

  • Add Vinyl Acetate (2.0 eq, 89 mmol) and Novozym 435 beads (50 mg/mmol substrate = ~2.2 g).

  • Incubate in an orbital shaker at 60°C, 200 rpm .

  • Monitoring: Monitor by Chiral GC every 2 hours.

    • Stop Condition: When conversion reaches 50-51%. Do not exceed 52% to prevent "over-running" which erodes the enantiomeric excess (ee) of the remaining alcohol.

  • Workup: Filter off the enzyme beads (can be washed and reused).

  • Separation: Concentrate the filtrate. Separate the (S)-alcohol (more polar) from the (R)-acetate (less polar) via column chromatography (SiO₂, Gradient 5% -> 30% EtOAc in Hexanes).

Data Summary:

ParameterSpecification
Enzyme CAL-B (Novozym 435)
Time 4 - 6 Hours
Conversion ~50% (Theoretical Max)
(S)-Alcohol ee > 99%
E-Value (Selectivity) > 200
Phase III: Diastereoselective Hydrogenation

Objective: Ring saturation to form (S,S)-1-(tetrahydrofuran-2-yl)ethanol with high diastereoselectivity.

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Rh/C.

  • Conditions: 1 atm H₂, Ambient Temp.

Mechanism: The "Haptophilic" Effect The stereoselectivity is governed by the adsorption of the substrate onto the metal surface. The hydroxyl group on the side chain coordinates to the Rhodium surface. This forces the furan ring to lie flat against the catalyst on the same face as the hydroxyl group. Consequently, hydrogen is added from that face, resulting in the syn (cis) relationship between the C2-hydrogen and the side-chain hydroxyl.

HydrogenationMech Substrate (S)-Furan Alcohol (Planar Ring) Adsorption Adsorption on Rh Surface (OH-directed) Substrate->Adsorption Coordination Transition Syn-Addition of H2 (From catalyst face) Adsorption->Transition H2 Uptake Product (S,S)-THF Alcohol (Cis-Diastereomer) Transition->Product Desorption

Figure 2: Hydroxyl-directed hydrogenation mechanism ensuring syn-selectivity.

Procedure:

  • Dissolve (S)-1-(furan-2-yl)ethanol (1.0 g) in MeOH (20 mL).

  • Add 5% Rh/Al₂O₃ (50 mg, 5 wt% loading).

  • Purge the vessel with Argon (3x), then Hydrogen (3x).

  • Stir vigorously under a balloon of H₂ (1 atm) at room temperature for 3 hours. Note: High pressure is not required and may reduce selectivity.

  • Filtration: Filter through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate in vacuo to yield the clear, colorless oil.

Quality Control & Analytical Methods

To ensure the protocol meets pharmaceutical standards, use the following analytical checks:

  • Chiral GC (Gas Chromatography):

    • Column: Cyclodex-B or equivalent chiral phase.

    • Method: Isotherm 110°C.

    • Purpose: Determine Enantiomeric Excess (ee) of the intermediate alcohol.

  • 1H-NMR Spectroscopy:

    • Focus: Check the methine protons on the THF ring.

    • Diastereomeric Ratio (dr): The cis (syn) isomer typically shows distinct coupling constants compared to the trans isomer. Integration of the H-2 (ring) proton signal allows calculation of dr.

  • Optical Rotation: Compare

    
     with literature values to confirm absolute configuration.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low ee in Resolution Reaction ran too long (>55% conv).Stop reaction strictly at 50% conversion. Lower temp to 40°C to slow rate.
Low dr in Hydrogenation Wrong catalyst or solvent.Switch from Pd/C to Rh/Al₂O₃. Use non-polar solvents (Hexane) if MeOH fails, to enhance OH-catalyst binding.
Ring Opening Acidic impurities or high temp.Ensure starting material is acid-free. Keep hydrogenation temp < 40°C.

References

  • Kinetic Resolution Mechanism

    • Kamal, A., et al. (2014).[1] "Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media." Biotechnology Progress.

  • Hydrogenation Selectivity

    • Nakagawa, Y., et al. (2016). "Total Hydrogenation of Furfural over a Silica-Supported Nickel Catalyst." Catalysts.
  • General Stereoselective THF Synthesis

    • Wolfe, J. P., et al. (2009). "Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans." Chemical Reviews.
  • CAL-B Application Notes

    • BenchChem Protocols. "Application Notes and Protocols for the Kinetic Resolution using Candida antarctica Lipase B."

Sources

Optimization and Scale-Up of the Enzymatic Kinetic Resolution of 1-(Tetrahydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details the protocol for the enzymatic kinetic resolution (EKR) of 1-(tetrahydrofuran-2-yl)ethanol, a critical chiral building block in the synthesis of polyether antibiotics and fragment-based drug discovery. Unlike traditional chemical resolution methods (e.g., Mosher ester separation), this biocatalytic approach utilizes Candida antarctica Lipase B (CALB) to achieve high enantiomeric excess (ee > 99%) under mild conditions.[1] This guide focuses on the transesterification pathway using vinyl acetate as an irreversible acyl donor, providing a scalable workflow for pharmaceutical intermediates.

Introduction & Mechanistic Insight

The Challenge of Diastereomeric Resolution

This compound contains two chiral centers: one on the tetrahydrofuran (THF) ring (C2) and one on the exocyclic alcohol (C1'). Synthetic routes typically yield a mixture of four stereoisomers (two pairs of diastereomers).

  • Target: Resolution of the secondary alcohol center.

  • Enzyme Specificity: CALB displays high stereoselectivity for the (R)-alcohol configuration in secondary alcohols, following Kazlauskas' rule. It effectively acylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.

Mechanism: Ping-Pong Bi-Bi

The reaction follows a Ping-Pong Bi-Bi mechanism involving a serine-histidine-aspartate catalytic triad. The use of vinyl acetate renders the reaction effectively irreversible due to the tautomerization of the vinyl alcohol byproduct into acetaldehyde, driving the equilibrium toward product formation.

CALB_Mechanism E Free Enzyme (CALB-OH) E_Acyl Acyl-Enzyme Intermediate E->E_Acyl Serine Attack AcylDonor Acyl Donor (Vinyl Acetate) AcylDonor->E Enter Prod1 Byproduct (Acetaldehyde) AcylDonor->Prod1 Tautomerization E_Acyl->Prod1 Release Vinyl Alcohol Prod2 Product (R-Acetate) E_Acyl->Prod2 Release Ester Alcohol Substrate (R/S-Alcohol) Alcohol->E_Acyl Nucleophilic Attack (Fast for R-isomer) S_Alcohol Unreacted (S)-Alcohol Alcohol->S_Alcohol Slow Reaction (S-isomer remains) Prod2->E Regenerate Enzyme

Figure 1: Catalytic cycle of CALB-mediated transesterification. The irreversible nature of vinyl acetate ensures high conversion.

Materials and Equipment

CategoryItemSpecification/Notes
Biocatalyst Novozym® 435Immobilized Candida antarctica Lipase B on acrylic resin.[2][3]
Substrate This compoundRacemic mixture (or diastereomeric mix).
Acyl Donor Vinyl Acetate>99%, stabilized. Action: Acts as solvent and reactant or co-solvent.
Solvent MTBE or TolueneMTBE (Methyl tert-butyl ether) preserves enzyme activity and solubilizes polar substrates.
Drying Agent Molecular Sieves (4Å)Essential to prevent hydrolysis (reverse reaction).
Analysis GC-FIDCyclodextrin-based chiral column (e.g., β-DEX 120).

Method Development & Optimization

Solvent Engineering

Lipase activity is heavily influenced by the logP of the solvent. Hydrophobic solvents (logP > 2) generally preserve the essential water layer around the enzyme.

  • Recommendation: MTBE (logP ~1.0) or Toluene (logP 2.7).

  • Why? While Hexane is standard, the THF moiety increases polarity. MTBE offers better solubility for the substrate while maintaining high enzyme enantioselectivity (

    
    ).
    
Water Activity ( )

Strictly anhydrous conditions are not required, but "excess" water promotes hydrolysis of the product ester.

  • Protocol: Pre-equilibrate the solvent and substrate with 4Å molecular sieves for 1 hour prior to enzyme addition.

Detailed Experimental Protocol

Phase 1: Analytical Method Setup (GC-FID)

Before starting the reaction, establish the separation of enantiomers.

  • Column: Supelco β-DEX™ 120 (30m x 0.25mm x 0.25µm).

  • Conditions: Injector 250°C, Detector 250°C.

  • Oven Program: 80°C (hold 2 min)

    
     2°C/min to 130°C.
    
  • Validation: Inject racemic alcohol and racemic acetate standard. Ensure baseline resolution (

    
    ) between (R)-acetate, (S)-acetate, (R)-alcohol, and (S)-alcohol.
    
Phase 2: Kinetic Resolution (Batch Mode)

Scale: 10 mmol (approx. 1.3 g of substrate)

  • Preparation:

    • Dissolve 1.30 g of rac-1-(tetrahydrofuran-2-yl)ethanol in 20 mL of MTBE.

    • Add 5 mL of Vinyl Acetate (5 equivalents).

    • Add 100 mg of 4Å molecular sieves.

  • Initiation:

    • Thermostat the reaction vessel to 30°C .

    • Add 40 mg Novozym 435 (3% w/w relative to substrate).

    • Note: Higher enzyme loading increases rate but may reduce selectivity due to diffusion limitations.

  • Monitoring:

    • Agitate at 200 RPM (orbital shaker). Do not use a magnetic stir bar directly on the beads (it grinds the resin, creating fines that clog filters).

    • Sample 50 µL every hour: Dilute in MTBE, filter (0.22 µm), and inject into GC.

  • Termination:

    • Stop reaction when conversion (

      
      ) reaches 50%  (theoretical maximum for resolution).
      
    • Calculation:

      
      
      
    • Filter off the enzyme beads (can be washed with MTBE and reused up to 5 times).

Phase 3: Purification
  • Concentration: Evaporate solvent and excess vinyl acetate under reduced pressure (rotary evaporator, 40°C, 200 mbar).

  • Separation: The reaction mixture contains (S)-alcohol and (R)-acetate.[4]

    • Flash Chromatography: Silica gel (230-400 mesh).

    • Eluent: Hexane/Ethyl Acetate gradient (90:10

      
       70:30). The ester elutes first (less polar), followed by the alcohol.
      

Workflow Start Racemic Mixture This compound Setup Dissolve in MTBE + Vinyl Acetate Add Molecular Sieves Start->Setup Reaction Add Novozym 435 Incubate 30°C, 200 RPM Setup->Reaction Monitor Monitor via GC Target c = 50% Reaction->Monitor Monitor->Reaction c < 49% Stop Filter Enzyme Monitor->Stop c = 50% Purify Flash Chromatography (Hexane/EtOAc) Stop->Purify Result Pure (S)-Alcohol Pure (R)-Acetate Purify->Result

Figure 2: Experimental workflow for the kinetic resolution process.

Data Analysis & Calculations

To validate the efficiency, calculate the Enantiomeric Ratio (


), which describes the enzyme's ability to distinguish between enantiomers.[5]

Formulae:

  • Conversion (

    
    ): 
    
    
    
    
    (Where
    
    
    is enantiomeric excess of substrate,
    
    
    is enantiomeric excess of product)
  • Enantiomeric Ratio (

    
    ): 
    
    
    
    

Performance Metrics Table:

ParameterTarget ValueTroubleshooting
Conversion (

)
49-51%If >52%,

increases but yield drops. Stop earlier.

>98%If low, lower temperature to 20°C or change solvent to Hexane.

>99%Only achievable at

.
E-value >100If <20, this enzyme/solvent system is not viable for pharma grade.

Troubleshooting Guide

  • Problem: Low Reaction Rate.

    • Cause: Enzyme inhibition by acetaldehyde.

    • Solution: Use open-vessel conditions (if safety permits) or flush headspace with

      
       to remove acetaldehyde. Alternatively, switch to isopropenyl acetate (byproduct is acetone, less inhibitory).
      
  • Problem: Low Enantioselectivity (

    
    ). 
    
    • Cause: Non-specific background reaction or high temperature.

    • Solution: Ensure no chemical catalysts (acids/bases) are present. Lower temperature to 4°C.

  • Problem: Enzyme Aggregation.

    • Cause: High water content causing beads to stick.

    • Solution: Dry solvent over molecular sieves.

References

  • Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media. Source: PubMed / Wiley Periodicals. Context: Establishes CALB and vinyl acetate as the optimal system for furan-based alcohols, the direct precursor to the THF derivative.

  • Lipase-catalyzed irreversible transesterification of 1-(2-furyl)ethanol using isopropenyl acetate. Source: Chirality (Wiley). Context: Validates the use of irreversible acyl donors for high ee synthesis in furan/THF alcohol systems.

  • BiocatalysisTools: E-value Calculation. Source: University of Graz. Context: Standard mathematical models for calculating enantiomeric ratio in irreversible kinetic resolutions.

  • Kinetic resolution of 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective reactions. Source: ResearchGate. Context: Demonstrates the robustness of Novozym 435 for heterocyclic ethanol derivatives.

Sources

Application Notes & Protocols: 1-(Tetrahydrofuran-2-yl)ethanol as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Tetrahydrofuran Motif

In the landscape of modern medicinal chemistry, the tetrahydrofuran (THF) ring system is a privileged scaffold, appearing in a multitude of biologically active molecules and approved pharmaceuticals.[1][2] Its prevalence stems from its ability to act as a bioisostere for other functionalities, its favorable metabolic stability, and its capacity to form crucial hydrogen bond interactions within enzyme active sites.[3] 1-(Tetrahydrofuran-2-yl)ethanol, a chiral alcohol, represents a particularly valuable and versatile building block. Its dual functionality—a secondary alcohol for further elaboration and a pre-formed THF ring—makes it a highly efficient precursor for the stereoselective synthesis of complex pharmaceutical intermediates, notably in the development of antiviral agents.[4][5]

This guide provides a comprehensive overview of this compound, detailing its synthesis, chiral resolution, and application in the synthesis of key pharmaceutical building blocks. The protocols herein are designed to be robust and scalable, with an emphasis on the scientific rationale behind critical process parameters.

Physicochemical and Spectroscopic Data

Accurate characterization is fundamental to successful synthesis. The following table summarizes the key physical and spectral properties of this compound.

PropertyValue
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
Appearance Colorless liquid
Boiling Point 75-77 °C at 12 mmHg
Density ~1.01 g/cm³
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.60-4.00 (m, 3H), 1.75-2.05 (m, 4H), 1.15-1.25 (d, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 80.5, 68.5, 68.0, 28.0, 26.0, 21.0[6]

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration. The provided data reflects typical values for the α- and β-carbons of the THF ring and the ethanol side chain.[7][8][9]

Part 1: Synthesis of Racemic this compound

The most common and efficient laboratory-scale synthesis of the racemic title compound involves a two-step sequence starting from readily available 2-acetylfuran. The process includes the reduction of the furan ring followed by the reduction of the ketone. A more direct approach involves the complete hydrogenation of 2-acetylfuran over a suitable catalyst.

Workflow for Synthesis

G cluster_0 Synthesis Pathway Start 2-Acetylfuran Step1 Catalytic Hydrogenation (e.g., Pd/C or Raney Ni, H₂) Start->Step1 Workup Filtration & Solvent Removal Step1->Workup Product Racemic this compound Workup->Product

Caption: Synthesis of racemic this compound.

Protocol 1: Catalytic Hydrogenation of 2-Acetylfuran

This protocol describes the hydrogenation of both the furan ring and the ketone moiety of 2-acetylfuran in a single step to yield the target alcohol.[10][11]

Materials:

  • 2-Acetylfuran

  • Palladium on Carbon (10 wt. % Pd/C) or Raney Nickel (slurry in water)

  • Ethanol or Methanol (solvent)

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas (H₂)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add 2-acetylfuran (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the hydrogenation catalyst. For Pd/C, use approximately 1-5 mol %. For Raney Nickel, use a commercially available slurry, with the amount determined by the manufacturer's recommendation for substrate scale.

  • Solvent Addition: Add a sufficient volume of ethanol or methanol to dissolve the starting material and create a slurry with the catalyst.

  • Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-500 psi, depending on the catalyst and equipment).

  • Reaction: Begin vigorous stirring and heat the reaction mixture to a temperature between 60-140 °C.[12] The optimal temperature and pressure should be determined empirically for the specific setup.

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases.

  • Cooling and Depressurization: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.

  • Catalyst Filtration: Dilute the reaction mixture with additional solvent and filter through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with the solvent to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.

Scientist's Note (Rationale):

  • Catalyst Choice: Both Pd/C and Raney Ni are effective for the hydrogenation of both the furan ring and the ketone.[13] Raney Ni is often more reactive and may allow for lower temperatures and pressures but can be pyrophoric and requires careful handling.

  • Solvent: Low molecular weight alcohols are excellent solvents for this reaction due to their polarity and ability to solubilize both the starting material and the product.

  • Safety: Hydrogenation reactions are potentially hazardous. Ensure the equipment is rated for the intended pressure and temperature, and always handle hydrogen gas with appropriate safety precautions in a well-ventilated area.[14]

Part 2: Chiral Resolution via Enzymatic Acylation

Since most pharmaceutical applications require a single enantiomer, the resolution of the racemic alcohol is a critical step. Enzymatic Kinetic Resolution (EKR) is a highly efficient and environmentally benign method for separating enantiomers.[15] This process utilizes a lipase enzyme to selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. The resulting ester and unreacted alcohol can then be easily separated.

Workflow for Enzymatic Kinetic Resolution

G cluster_1 Enzymatic Kinetic Resolution Start Racemic (R/S)-Alcohol Reaction Selective Acylation Start->Reaction Reagents Lipase (e.g., Novozym 435) + Acyl Donor (e.g., Vinyl Acetate) Reagents->Reaction Separation Chromatographic Separation Reaction->Separation Product1 (S)-Alcohol Separation->Product1 Product2 (R)-Acetate Separation->Product2

Caption: Separation of enantiomers using enzymatic kinetic resolution.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

This protocol uses Candida antarctica lipase B (immobilized as Novozym® 435), a highly effective and robust enzyme for this transformation.[16]

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous solvent (e.g., n-heptane, toluene, or THF)

  • Molecular sieves (4Å, activated)

Procedure:

  • Setup: To a flame-dried flask equipped with a magnetic stirrer, add racemic this compound (1.0 eq) and the anhydrous solvent. Add activated molecular sieves to maintain anhydrous conditions.

  • Reagent Addition: Add vinyl acetate (typically 0.5-1.0 eq). The stoichiometry of the acyl donor is critical; using approximately 0.5 equivalents will theoretically yield a maximum of 50% conversion, which is ideal for kinetic resolution.[17]

  • Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight relative to the substrate).

  • Reaction: Stir the mixture at a controlled temperature, typically between 30-60 °C.[16]

  • Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the conversion percentage. The goal is to stop the reaction at or near 50% conversion to maximize the yield and ee of both the unreacted alcohol and the formed ester.

  • Enzyme Removal: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

  • Work-up: Remove the solvent from the filtrate under reduced pressure.

  • Purification: The resulting mixture of the unreacted alcohol and the acylated product can be separated by standard column chromatography on silica gel.

Scientist's Note (Rationale):

  • Enzyme: Novozym® 435 is widely used due to its high enantioselectivity for a broad range of secondary alcohols and its stability in organic solvents.[18]

  • Acyl Donor: Vinyl acetate is an excellent, irreversible acyl donor. The byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which drives the reaction forward.[16]

  • Solvent: Non-polar, anhydrous solvents like heptane are often preferred to minimize enzyme denaturation and side reactions.[16]

  • Control: Precise control of the reaction time is crucial. Over- or under-running the reaction will decrease the enantiomeric purity of the products. A reaction that proceeds to exactly 50% conversion with a high enantioselectivity (E > 200) will yield products with >99% ee.[19]

Part 3: Application in Pharmaceutical Intermediate Synthesis

The enantiomerically pure (S)-1-(tetrahydrofuran-2-yl)ethanol is a key precursor for the synthesis of the P2 ligand found in several potent HIV protease inhibitors, such as Amprenavir and Darunavir.[3][4] The following protocol outlines a representative transformation of the alcohol to a protected amine, a common intermediate.

Reaction Scheme: Synthesis of a Protected Amine Intermediate

G cluster_2 Intermediate Synthesis Start (S)-Alcohol Step1 1. Mesylation (MsCl, Et₃N) 2. Azide Displacement (NaN₃, DMF) Start->Step1 Intermediate1 (R)-Azide Step1->Intermediate1 Step2 Reduction (e.g., H₂, Pd/C) Intermediate1->Step2 Product (R)-Amine Step2->Product

Caption: Conversion of the chiral alcohol to a key amine intermediate.

Protocol 3: Synthesis of (R)-1-(Tetrahydrofuran-2-yl)ethanamine

This two-step, one-pot procedure involves the activation of the alcohol as a mesylate followed by an SN2 displacement with azide, which proceeds with inversion of stereochemistry. The resulting azide is then reduced to the primary amine.

Materials:

  • (S)-1-(Tetrahydrofuran-2-yl)ethanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Sodium azide (NaN₃)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Palladium on Carbon (10 wt. % Pd/C)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Mesylation:

    • Dissolve (S)-1-(tetrahydrofuran-2-yl)ethanol (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Stir the reaction at 0 °C and monitor by TLC until the starting alcohol is consumed.

  • Azide Displacement:

    • To the same reaction mixture, add a solution of sodium azide (2.0 eq) in a minimal amount of DMF.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude (R)-azide.

  • Reduction:

    • Dissolve the crude azide in methanol.

    • Carefully add 10% Pd/C catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure is often sufficient) until the azide is fully consumed (monitor by TLC or IR spectroscopy - disappearance of the azide stretch at ~2100 cm⁻¹).

    • Filter the reaction mixture through diatomaceous earth to remove the catalyst and wash the filter cake with methanol.

    • Remove the solvent under reduced pressure to obtain the crude (R)-1-(tetrahydrofuran-2-yl)ethanamine, which can be purified by distillation or crystallization of a salt derivative.

Scientist's Note (Rationale):

  • Stereochemistry: The two-step sequence (mesylation and azide displacement) is a classic method for converting an alcohol to an amine with a net inversion of configuration at the stereocenter. This is crucial for obtaining the correct stereoisomer for the final pharmaceutical target.

  • Safety: Sodium azide is highly toxic and potentially explosive, especially upon contact with acid or heavy metals. Handle with extreme caution and follow all institutional safety protocols.[20][21]

  • Intermediate Purity: The crude azide intermediate should be handled with care and can often be used in the subsequent reduction step without extensive purification to minimize handling of the potentially hazardous compound.

Safety and Handling

This compound and its precursor, tetrahydrofuran (THF), are flammable liquids.[22] All manipulations should be performed in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coats, and chemical-resistant gloves, must be worn.[20][23] Special care should be taken when working with THF, as it can form explosive peroxides upon storage.[24] Always test for peroxides before distilling THF and handle sodium azide with extreme caution due to its high toxicity and explosive potential.[20][22]

Conclusion

This compound is a high-value chiral building block whose utility is well-established in pharmaceutical synthesis. The protocols detailed in this guide provide robust and scalable methods for its synthesis, resolution, and derivatization. By understanding the rationale behind each step—from catalyst selection in hydrogenation to the stereochemical consequences of nucleophilic substitution—researchers can effectively leverage this precursor to accelerate the development of complex and life-saving therapeutics.

References

  • Standard Operating Procedure. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Yadav, G. D., & Dhoot, S. B. (2014). Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media. Engineering in Life Sciences, 14(2), 154-163. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chiral ester synthesis by transesterification. Retrieved from [Link]

  • Angene Chemical. (2024, April 28). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective total synthesis of 1 and 2. Retrieved from [Link]

  • de Miranda, A. S., et al. (2011). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 16(11), 9411-9425. Retrieved from [Link]

  • Chemius. (n.d.). Tetrahydrofuran (THF). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Tetrahydrofuran. Retrieved from [Link]

  • ChemRxiv. (2024). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. Retrieved from [Link]

  • de Souza, R. O. M. A., et al. (2021). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society, 32(8), 1645-1652. Retrieved from [Link]

  • Griffith Research Online. (2018). Hydrogenation ACCEPTED MANUSCRIPT. Retrieved from [Link]

  • Springer. (2013). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Retrieved from [Link]

  • ResearchGate. (n.d.). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Tetrahydrofuran. Retrieved from [Link]

  • LibreTexts. (2023). 29.10 ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Transparência CM Camacari. (n.d.). Basic 1h And 13c Nmr Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2022, February 15). (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C. Retrieved from [Link]

  • Google Patents. (n.d.). CN105566257A - Industrial preparation method of acetyl tetrahydrofuran with high optical purity.
  • Restek. (2024, August 23). Tetrahydrofuran Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of furan derivatives. Retrieved from [Link]

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 40(12), 1338-1349. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • Shaw, D. E. (1995). Stereoselective Tetrahydrofuran Synthesis. Nottingham ePrints. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 7(1), 55-74. Retrieved from [Link]

  • Nakanishi, K., et al. (2017). Photocatalytic hydrogenation of furan to tetrahydrofuran in alcoholic suspensions of metal-loaded titanium(iv) oxide without addition of hydrogen gas. Physical Chemistry Chemical Physics, 19(30), 19697-19704. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Retrieved from [Link]

  • Ghosh, A. K., et al. (2024). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. OSTI.GOV. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. Retrieved from [Link]

  • Quesada-Mascuñán, A., et al. (2015). Aureonitol, a Fungi-Derived Tetrahydrofuran, Inhibits Influenza Replication by Targeting Its Surface Glycoprotein Hemagglutinin. PLoS ONE, 10(10), e0139253. Retrieved from [Link]

  • MDPI. (2019). Recent Advances in Catalytic Hydrogenation of Furfural. Retrieved from [Link]

  • Managing Intellectual Property. (2020, October 29). Developing antiviral drugs in the battle against COVID-19. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Identification and Development Strategies for Antiviral Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Photocatalytic hydrogenation of furan to tetrahydrofuran in alcoholic suspensions of metal-loaded titanium(IV) oxide without addition of hydrogen gas. Retrieved from [Link]

Sources

Esterification methods for functionalizing 1-(Tetrahydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Esterification Strategies for the Functionalization of 1-(Tetrahydrofuran-2-yl)ethanol

Introduction & Substrate Profiling

This compound is a highly valuable bifunctional building block frequently utilized in the synthesis of pharmaceuticals, flavorings, and fine chemicals[1]. However, functionalizing its secondary hydroxyl group via esterification presents two distinct chemical challenges:

  • Steric Hindrance : The secondary carbinol center, located directly adjacent to the bulky tetrahydrofuran (THF) ring, exhibits significantly reduced nucleophilicity compared to primary alcohols.

  • Acid Sensitivity : The ethereal oxygen of the THF ring is highly susceptible to protonation by strong mineral acids (e.g., H₂SO₄, HCl). Acidic conditions can trigger deleterious ring-opening, polymerization, or dehydration pathways.

Consequently, traditional Fischer esterification—which relies on high temperatures and strong acid catalysis—is often low-yielding and generates complex impurity profiles. To maintain structural integrity and maximize yield, researchers must employ mild, neutral, or base-mediated esterification protocols[2].

Mechanistic Rationale for Advanced Esterification Methods (E-E-A-T)

The Steglich Esterification (DCC/DMAP)

The Steglich esterification is the premier method for coupling sterically demanding and acid-labile substrates[3]. It utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst[4].

Causality of the Reagents : When a carboxylic acid reacts with DCC, it forms an O-acylisourea intermediate[3]. Because this compound is sterically hindered, its direct nucleophilic attack on the O-acylisourea is kinetically slow. Without DMAP, this sluggishness allows the O-acylisourea to undergo an irreversible 1,3-rearrangement into a thermodynamically stable, unreactive N-acylurea byproduct, effectively killing the reaction yield.

DMAP solves this by acting as an acyl transfer catalyst. As a superior nucleophile, it rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate (an "active ester")[3]. This intermediate is highly electrophilic and devoid of rearrangement pathways, allowing the hindered secondary alcohol to attack efficiently, yielding the target ester and dicyclohexylurea (DCU).

Steglich_Mechanism Acid Carboxylic Acid + DCC O_Acyl O-Acylisourea Intermediate Acid->O_Acyl Activation Active_Ester N-Acylpyridinium (Active Ester) O_Acyl->Active_Ester + DMAP (Acyl Transfer) Product Target Ester + DCU Byproduct Active_Ester->Product Nucleophilic Attack Alcohol This compound Alcohol->Product

Mechanism of Steglich Esterification highlighting DMAP-mediated acyl transfer.

Acid Chloride with Non-Nucleophilic Base

For exceptionally sluggish reactions where carbodiimide coupling fails, pre-activating the carboxylic acid into an acid chloride provides the most electrophilic carbonyl species possible[5].

Causality of the Reagents : The secondary alcohol readily attacks the acid chloride, but this nucleophilic addition-elimination sequence generates stoichiometric equivalents of hydrogen chloride (HCl)[6]. Because the THF ring is acid-sensitive, a non-nucleophilic base—typically triethylamine (Et₃N) or pyridine—must be included in the reaction mixture[5]. The base serves a dual purpose: it deprotonates the tetrahedral intermediate to drive the reaction forward, and it immediately scavenges the HCl byproduct, preventing acid-catalyzed degradation of the THF ring or hydrolysis of the newly formed ester[7].

Quantitative Method Comparison

ParameterFischer EsterificationSteglich EsterificationAcid Chloride + Base
Reagents Carboxylic Acid, H₂SO₄Carboxylic Acid, DCC, DMAPAcid Chloride, Et₃N/Pyridine
Typical Yield < 40% (Degradation)85 - 95%90 - 98%
Reaction pH Highly AcidicNeutralMildly Basic
Temperature Reflux (60-100 °C)Room Temperature (20-25 °C)0 °C to Room Temp
Suitability for THF Poor (Ring-opening risk)Excellent Excellent
Primary Byproduct WaterDicyclohexylurea (DCU)Triethylammonium chloride

Validated Experimental Protocols

Protocol A: Steglich Esterification of this compound

Self-Validating Note: The precipitation of DCU serves as a visual indicator of reaction progress. If no precipitate forms, the DCC activation step has failed.

  • Preparation : In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) and this compound (1.1 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalyst Addition : Add DMAP (0.1 equiv). Rationale: Only a catalytic amount is needed as DMAP is continuously regenerated during the acyl transfer cycle.

  • Activation : Cool the mixture to 0 °C using an ice bath. Slowly add DCC (1.1 equiv) dissolved in a minimal amount of DCM dropwise. Rationale: Cooling controls the exothermic formation of the O-acylisourea and prevents side reactions.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12-16 hours. A white precipitate (DCU) will form as the reaction proceeds.

  • Workup : Filter the suspension through a pad of Celite to remove the DCU byproduct. Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

  • Purification : Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate).

Protocol B: Acid Chloride Esterification

Self-Validating Note: The immediate formation of a white amine-hydrochloride salt upon addition of the acid chloride confirms the successful scavenging of HCl.

Acid_Chloride_Workflow S1 1. Reagent Prep Dissolve alcohol & base in DCM (0°C) S2 2. Activation Dropwise addition of Acid Chloride S1->S2 S3 3. Reaction Stir at RT & Monitor via TLC S2->S3 S4 4. Quench & Workup Wash with NaHCO3 (aq) & Brine S3->S4 S5 5. Purification Dry over MgSO4 & Column Chromatography S4->S5

Step-by-step experimental workflow for acid chloride-mediated esterification.

  • Preparation : In an oven-dried flask under N₂, dissolve this compound (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM (0.2 M).

  • Cooling : Cool the solution to 0 °C. Rationale: Acid chlorides are highly reactive; cooling prevents uncontrolled exotherms that could lead to degradation.

  • Addition : Add the acid chloride (1.1 equiv) dropwise via syringe. A white precipitate of triethylammonium chloride will begin to form immediately.

  • Reaction : Remove the ice bath and stir at room temperature for 2-4 hours. Monitor completion via TLC.

  • Workup : Quench the reaction by adding water. Separate the organic layer and wash with saturated aqueous NaHCO₃, followed by brine. Rationale: NaHCO₃ neutralizes any residual acid chloride and removes acidic byproducts.

  • Purification : Dry over MgSO₄, filter, concentrate, and purify via flash chromatography.

References

1.[3] Steglich Esterification - Organic Chemistry Portal . Organic Chemistry Portal. 3 2. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids . Green Chemistry (RSC). 3.[4] Steglich esterification . Wikipedia. 4 4.[5] Preparation of Esters . Chemistry Steps. 5 5.[2] Acid to Ester - Common Conditions . Common Organic Chemistry. 2 6.[6] Acid chlorides react with alcohols to form esters . Chemistry LibreTexts. 6 7.[7] Esterification of alcohols . YouTube (Khan Academy). 7 8.[1] WO2015002746A2 - Biobased epoxidized fatty acid ester plasticizers . Google Patents. 1

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Separation of 1-(Tetrahydrofuran-2-yl)ethanol Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As researchers and drug development professionals, you frequently encounter the challenge of isolating stereoisomers of flexible, low-molecular-weight oxygenated compounds.

1-(Tetrahydrofuran-2-yl)ethanol possesses two adjacent chiral centers (C2 of the THF ring and C1 of the ethanol chain), resulting in two pairs of enantiomers that relate to each other as syn and anti diastereomers. While enantiomers require chiral stationary phases, diastereomers possess distinct physical properties and can theoretically be separated on achiral media. However, in practice, the syn and anti forms of this specific molecule often co-elute.

This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to help you achieve baseline resolution.

Part 1: Troubleshooting Guides & FAQs

Q1: Why do the syn and anti diastereomers of this compound co-elute on standard normal-phase silica gel? A: The separation failure is rooted in intramolecular hydrogen bonding. The free hydroxyl (-OH) group can form a strong intramolecular hydrogen bond with the ether oxygen of the THF ring. This interaction locks both the syn and anti diastereomers into rigid, structurally similar conformations that present nearly identical external dipole moments to the silica surface. Because the highly polar -OH group dominates the interaction with the silanol groups on the stationary phase, the subtle steric differences between the methyl group orientations are masked, leading to a selectivity factor (


) close to 1.0. In general, separating aliphatic diastereomers composed solely of C, H, and O atoms via standard HPLC is notoriously difficult without chemical intervention[1].

Q2: How can I modify my mobile phase to improve direct separation without derivatization? A: If you must avoid derivatization, you must force the stationary phase to interact with the hydrophobic framework rather than just the hydroxyl group.

  • Normal-Phase (NP-HPLC): Use a highly non-polar bulk solvent (e.g., heptane) with a very low concentration of a weak hydrogen-bond acceptor (e.g., methyl tert-butyl ether, MTBE, at <5%). This amplifies minor steric differences.

  • Reversed-Phase (RP-HPLC): Switch to a high-density C18 column. Using a water-rich mobile phase (e.g., 90:10 Water/Acetonitrile) leverages hydrophobic shape selectivity, which can sometimes resolve the diastereomers better than hydrogen-bonding mechanisms.

Q3: Direct separation is still failing (


). What is the most reliable chemical intervention? 
A:  Pre-column derivatization is the gold standard for this issue. By converting the free alcohol into a bulky ester (such as a 3,5-dinitrobenzoate), you achieve three critical mechanistic advantages:
  • Elimination of the H-bond donor: Breaking the intramolecular H-bond unlocks the conformation.

  • Amplification of Steric Clash: The bulky aromatic ring forces the molecule into new conformations to minimize steric strain. This strain resolves differently in the syn vs. anti isomers, drastically altering their 3D profiles.

  • Enhanced Detection: The free alcohol lacks a chromophore, requiring insensitive Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD). The dinitrobenzoate derivative allows for highly sensitive UV detection at 254 nm.

Part 2: Workflow & Mechanistic Visualizations

The following diagrams illustrate the decision-making workflow and the chemical causality behind the derivatization strategy.

Workflow Start Mixture of syn/anti This compound Direct Attempt Direct Separation (RP-HPLC or NP-Silica) Start->Direct Eval Is Resolution (Rs) > 1.5? Direct->Eval Prep Scale to Preparative Chromatography Eval->Prep Yes Deriv Pre-column Derivatization (e.g., 3,5-Dinitrobenzoate) Eval->Deriv No (Co-elution) SepDeriv Separate Diastereomeric Esters (High Rs on Silica) Deriv->SepDeriv Hydro Hydrolysis (K2CO3/MeOH) to Recover Pure Alcohols SepDeriv->Hydro Hydro->Prep

Figure 1: Decision workflow for isolating diastereomers of this compound.

Mechanism FreeAlc Free Alcohol (-OH) Intramolecular H-Bonding Masks Steric Differences Ester Bulky Ester Derivative Eliminates H-Bond Donor Amplifies Steric Clash FreeAlc->Ester Derivatization Reagent Acylation Reagent (3,5-Dinitrobenzoyl Chloride) Reagent->Ester Stationary Stationary Phase Interaction (Silica Gel / Hexane:EtOAc) Ester->Stationary Chromatography Syn syn-Ester Retention Time 1 Stationary->Syn Anti anti-Ester Retention Time 2 Stationary->Anti

Figure 2: Mechanistic pathway showing how derivatization enables chromatographic resolution.

Part 3: Experimental Protocols

This self-validating system ensures that you can track the reaction progress visually and analytically, guaranteeing high-purity recovery of the target diastereomers.

Protocol: Derivatization-Assisted Separation Workflow

Phase 1: Esterification (Derivatization)

  • Preparation: Dissolve 10.0 mmol of the syn/anti mixture of this compound in 25 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Catalysis: Add 15.0 mmol (1.5 eq) of anhydrous pyridine and 1.0 mmol (0.1 eq) of 4-dimethylaminopyridine (DMAP). Cool the reaction flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 12.0 mmol (1.2 eq) of 3,5-dinitrobenzoyl chloride dropwise.

  • Reaction & Validation: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation Check: Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with Hexane/EtOAc (80:20). The starting alcohol is UV-inactive (requires KMnO4 stain), while the newly formed diastereomeric esters will appear as two distinct, intensely dark spots under a 254 nm UV lamp.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3 x 20 mL). Wash the combined organic layers with 1M HCl, brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Phase 2: Chromatographic Separation

  • Column Loading: Dissolve the crude ester mixture in a minimum volume of DCM and load it onto a normal-phase silica gel column (particle size 15–40 µm for optimal resolution).

  • Elution: Run a shallow gradient of Hexane/Ethyl Acetate, starting at 95:5 and slowly increasing to 85:15.

  • Fractionation: Monitor the eluent at 254 nm. The amplified steric differences will cause the syn and anti esters to elute as two baseline-resolved peaks. Collect and pool the fractions for each peak separately.

Phase 3: Hydrolysis (Recovery of Free Alcohols)

  • Cleavage: Dissolve the purified ester (e.g., the syn fraction) in 15 mL of a Methanol/Water mixture (4:1 v/v).

  • Base Addition: Add 2.0 equivalents of Potassium Carbonate (K2CO3). Stir at room temperature for 4 hours.

  • Extraction & Validation: Concentrate the mixture to remove methanol, dilute with water, and extract with diethyl ether (3 x 15 mL). Dry the organic phase and evaporate to yield the pure syn-1-(tetrahydrofuran-2-yl)ethanol.

    • Self-Validation Check: Perform a final GC-FID or NMR analysis to confirm the absence of the aromatic ester protons and verify diastereomeric purity (>99% de).

Part 4: Quantitative Data Summaries

The table below summarizes the expected chromatographic parameters, demonstrating the mathematical advantage of the derivatization strategy.

Analyte StateStationary PhaseMobile PhaseSelectivity (

)
Resolution (

)
Detection Method
Free Alcohol (syn/anti)NP-Silica (5 µm)Hexane/EtOAc (70:30)1.02< 0.8 (Co-elution)RI / ELSD
Free Alcohol (syn/anti)RP-C18 (5 µm)Water/Acetonitrile (80:20)1.05~ 1.1 (Partial)RI / ELSD
Acetate Ester GC (DB-5 Capillary)Helium (Temp Gradient)1.10> 1.5 (Baseline)FID
3,5-Dinitrobenzoate Ester NP-Silica (5 µm)Hexane/EtOAc (90:10)1.28 > 2.5 (Baseline) UV (254 nm)

Note: Baseline resolution is defined as


. The 3,5-dinitrobenzoate derivative provides the highest selectivity and allows for robust UV tracking.

References

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328.[Link][1]

Sources

Technical Support Center: Troubleshooting Low Enantioselectivity in 1-(Tetrahydrofuran-2-yl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the asymmetric synthesis of 1-(Tetrahydrofuran-2-yl)ethanol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high enantioselectivity in this critical transformation. We will move beyond simple procedural lists to explore the underlying principles governing stereochemical control, providing you with the expert insights needed to diagnose and resolve common issues in your experiments.

The enantioselective reduction of 2-acetyltetrahydrofuran is a key step in the synthesis of various chiral building blocks. While several methods exist, including the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation, achieving high enantiomeric excess (e.e.) can be challenging.[1][2][3] This document provides a structured troubleshooting guide in a question-and-answer format to address these specific challenges.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial questions. For more detailed explanations and protocols, please refer to the In-Depth Troubleshooting Guide.

Q1: My enantioselectivity is much lower than the literature value. What is the very first thing I should check? Start with the fundamentals of your experimental setup.[4] Before delving into complex parameter optimization, rigorously verify the purity and identity of all starting materials, reagents, and the catalyst. Ensure your solvent is anhydrous, as trace amounts of water can dramatically impact many catalytic systems.[4][5] Finally, double-check all measurements, concentrations, and the reaction temperature to rule out simple experimental error.[4]

Q2: I suspect my chiral catalyst is the problem. How can I quickly verify its performance? To determine if the catalyst is the source of low enantioselectivity, run a control reaction with a well-established benchmark substrate that is known to give high e.e. with your catalyst system (e.g., acetophenone for many ketone reduction catalysts).[4] If this control reaction also results in low e.e., it strongly indicates an issue with the catalyst's purity, structural integrity, or storage conditions.[4][5]

Q3: Can small fluctuations in temperature really have a major impact? Absolutely. Temperature is one of the most critical parameters in asymmetric catalysis.[6] Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the two diastereomeric transition states that lead to the R and S enantiomers.[4][7] Conversely, an unexpected increase in temperature can significantly erode the e.e.

Q4: My reaction is giving a good yield, but the e.e. is near zero. What does this suggest? A high yield with racemic or near-racemic product often points to a dominant non-catalyzed background reaction. This can happen if the catalyst is inactive or if the rate of the non-selective reduction is much faster than the catalyzed one.[8] This could be due to an inactive catalyst, impurities, or reaction conditions (like elevated temperature) that favor the non-catalyzed pathway.

Section 2: In-Depth Troubleshooting Guide

This section is organized by the potential root cause of low enantioselectivity, providing detailed explanations and actionable advice.

2.1 Catalyst System Integrity & Activity

The chiral catalyst is the heart of the asymmetric transformation. Its effectiveness depends on its chemical and enantiomeric purity, as well as its proper activation and handling.

Q: I prepared my CBS catalyst in situ from a chiral amino alcohol and a borane source. What are the common pitfalls in this procedure? The in situ generation of oxazaborolidine catalysts is convenient but requires precision.[9] Key failure points include:

  • Purity of the Precursor: The chiral amino alcohol (e.g., (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine) must be of the highest enantiomeric purity. Any presence of the minor enantiomer will directly lead to the formation of the undesired product enantiomer.

  • Stoichiometry: The ratio between the amino alcohol and the borane source during catalyst formation is crucial. Ensure accurate measurements.

  • Formation Time and Temperature: Allow sufficient time for the catalyst to form completely before adding the substrate. This is typically done by stirring the amino alcohol and borane source in an anhydrous solvent for about an hour.[10]

Q: My commercial catalyst has been stored for a while. Could it have degraded? Yes. Many chiral catalysts, especially organometallic complexes (like Ru-BINAP) and oxazaborolidines, are sensitive to air, moisture, and even light.[5] Improper storage can lead to decomposition or the formation of less selective species. Always store catalysts under an inert atmosphere (argon or nitrogen), in a desiccator, and protected from light. If in doubt, test it against a standard substrate as mentioned in the FAQs.[4]

Q: Can the catalyst loading affect enantioselectivity? Yes, catalyst loading can have a significant, non-linear effect on e.e.[5]

  • Too Low: Insufficient catalyst may result in a slow catalyzed reaction, allowing the non-selective background reduction by the borane reagent to become competitive, thus lowering the overall e.e.[8]

  • Too High: High catalyst concentrations can sometimes lead to the formation of dimers or aggregates. These aggregated species may have different catalytic properties and often exhibit lower enantioselectivity than the monomeric catalyst.

A logical workflow for troubleshooting low enantioselectivity is essential for efficiently identifying the root cause.

G start Low Enantioselectivity Observed reagent_check Verify Purity of All Reagents & Solvents (Substrate, Borane, etc.) start->reagent_check catalyst_check Assess Catalyst Integrity reagent_check->catalyst_check If reagents are pure control_rxn Run Control Reaction (e.g., Acetophenone) catalyst_check->control_rxn conditions_check Optimize Reaction Conditions control_rxn->conditions_check If catalyst is active temp_screen Temperature Screen (e.g., 0°C to -78°C) conditions_check->temp_screen solvent_screen Solvent Screen (THF, Toluene, CH2Cl2) temp_screen->solvent_screen concentration_screen Concentration Screen solvent_screen->concentration_screen success High Enantioselectivity Achieved concentration_screen->success

Caption: A systematic workflow for troubleshooting low enantioselectivity.

2.2 Substrate & Reagent Quality

The principle of "garbage in, garbage out" is highly applicable to asymmetric catalysis.

Q: How can I be sure my reagents are not the problem?

  • Substrate Purity: Purify the 2-acetyltetrahydrofuran (e.g., by distillation or chromatography) to remove any acidic or basic impurities that could interact with the catalyst.

  • Borane Source Quality: Use a fresh, high-quality borane source (e.g., BH₃·THF or BH₃·SMe₂). Older bottles of borane reagents can degrade. It's often recommended to titrate the borane solution to determine its exact molarity before use.

  • Solvent Anhydrousness: Use freshly dried, anhydrous solvents. Passing the solvent through an activated alumina column or distilling from a suitable drying agent is recommended. Even solvents from new commercial bottles labeled "anhydrous" can absorb moisture if not handled properly under an inert atmosphere.[4]

2.3 Reaction Condition Optimization

Fine-tuning the reaction parameters is often where significant improvements in e.e. are found.

Q: I've lowered the temperature, but the e.e. is still not optimal. What's next? While lower temperatures are generally better, there is often an optimal temperature for a given reaction.[9] Extremely low temperatures can slow the reaction to a point where the background reaction becomes significant over long reaction times. A systematic screen is the best approach.

Temperature (°C)Typical Effect on e.e. (%)Typical Effect on Reaction Rate
25 (RT)BaselineFast
0Often ImprovedModerate
-20Good ImprovementSlow
-40Often Near OptimalVery Slow
-78May decrease e.e. or stall reactionExtremely Slow / Stalled
Caption: Representative effect of temperature on enantioselectivity and reaction rate.[8][9]

Q: How does the rate of addition of my substrate or reagent impact the reaction? Slow addition of the limiting reagent (often the borane or the ketone) can be beneficial. This maintains a low concentration of the reagent, which can help suppress non-catalyzed background reactions and prevent catalyst saturation or aggregation.[4] This is particularly important for exothermic reactions to maintain precise temperature control.

2.4 The CBS Reduction Catalytic Cycle

Understanding the mechanism of your chosen reaction is key to rational troubleshooting. For the CBS reduction, the catalyst, borane, and ketone assemble into a highly organized six-membered ring transition state, which dictates the stereochemical outcome.[11][12]

CBS_Mechanism cluster_0 Catalytic Cycle Catalyst CBS Catalyst (Oxazaborolidine) Activated_Catalyst Catalyst-Borane Complex (Lewis Acid/Base Adduct) Catalyst->Activated_Catalyst + BH3 Ternary_Complex Ternary Complex (Catalyst-Borane-Ketone) Activated_Catalyst->Ternary_Complex + Ketone Transition_State Six-Membered Ring Transition State Ternary_Complex->Transition_State Hydride Transfer Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Forms Product Product_Complex->Catalyst - Chiral Alcohol - Regenerates Catalyst Product This compound Ketone 2-Acetyltetrahydrofuran Borane BH3 Source

Caption: Simplified catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Issues at any stage of this cycle can lower enantioselectivity. For example:

  • Poor Borane Coordination: If the nitrogen on the CBS catalyst is hindered or protonated by acidic impurities, the initial activation step is inhibited.

  • Non-selective Ketone Binding: The ketone's carbonyl oxygen coordinates to the Lewis acidic endocyclic boron. If this binding is weak or if an alternative, non-selective binding mode is present, the e.e. will suffer.

  • Competing Pathways: The "free" (un-complexed) borane in solution can directly reduce the ketone in a non-selective manner. The goal is to ensure the rate of the catalytic cycle is much faster than this background reaction.[8]

2.5 Solvent & Additive Effects

Q: I am using THF as recommended in many procedures, but my e.e. is still low. Should I screen other solvents? Yes, a solvent screen is a powerful optimization tool. The solvent can influence the conformation and stability of the catalyst-substrate complex and the transition states.[4][9] While THF is common, non-coordinating solvents like toluene or dichloromethane can sometimes enhance enantioselectivity by minimizing interactions that might disrupt the ideal transition state geometry.

SolventPolarityCoordinating AbilityTypical Application Notes
Tetrahydrofuran (THF)Polar, AproticHighCommon starting point, coordinates to boron.
TolueneNon-polarLowCan improve e.e. by being less competitive for catalyst coordination.[9]
Dichloromethane (CH₂)Polar, AproticLowAlternative low-coordinating solvent.
Caption: Impact of common solvents on asymmetric ketone reduction.
Section 3: Experimental Protocols

Protocol 1: General Procedure for a Small-Scale CBS Reduction Test Reaction

This protocol describes a representative method for the in-situ generation of a CBS catalyst and subsequent reduction of 2-acetyltetrahydrofuran.[10]

Materials:

  • (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine (CBS precursor)

  • Borane-dimethyl sulfide complex (BMS, ~2.0 M in THF)

  • 2-Acetyltetrahydrofuran

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • Standard workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine, diethyl ether, Na₂SO₄)

Procedure:

  • Catalyst Formation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add the (S)-CBS precursor (0.1 mmol, 10 mol%). Add anhydrous THF (2 mL) and cool the solution to 0 °C in an ice bath. Add BMS solution (0.05 mL, 0.1 mmol) dropwise. Stir the mixture at room temperature for 1 hour. The solution should be clear.

  • Reduction: Cool the catalyst solution to the desired temperature (e.g., -20 °C). In a separate flame-dried flask, prepare a solution of 2-acetyltetrahydrofuran (1.0 mmol) in anhydrous THF (1 mL). Add this substrate solution dropwise to the catalyst mixture.

  • Slowly add an additional portion of BMS solution (0.5 mL, 1.0 mmol) to the reaction mixture over 30 minutes using a syringe pump.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC.

  • Quenching and Work-up: Once the starting material is consumed, slowly and carefully add methanol (2 mL) dropwise at the reaction temperature to quench any excess borane (Caution: H₂ gas evolution).

  • Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent.

  • Analysis: Purify the crude product by flash chromatography. Determine the enantiomeric excess by chiral HPLC or chiral GC analysis.

Section 4: References
  • Cho, B. T., & Kim, D. J. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Retrieved from [Link]

  • Korkmaz, V., & Kurbanoglu, N. I. (2013). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. ACG Publications. Retrieved from [Link]

  • Wu, C. C., Lin, H. L., & Lin, G. (2002). Asymmetric Reduction of Aromatic Ketones by the Baker′s Yeast in Organic Solvent Systems. ResearchGate. Retrieved from [Link]

  • University of Waterloo. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]

  • Hernandez-Perez, A. C., et al. (2014). Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. PMC. Retrieved from [Link]

  • Xiao, J. (2007). Green chemistry: C–C coupling and asymmetric reduction by innovative catalysis. University of Liverpool. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. Retrieved from [Link]

  • Organic Chemistry Division. (n.d.). Ketone Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • Scribd. (n.d.). Recent Developments in Asymmetric Reduction of Ketones With Biocatalysts. Retrieved from [Link]

  • YouTube. (2020). Corey-Bakshi-Shibata (CBS) Reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • Chem-Station. (2014). Noyori Asymmetric Hydrogenation. Retrieved from [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective total synthesis of 1 and 2. THF=tetrahydrofuran,.... Retrieved from [Link]

  • Harvard University. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link]

  • Paces, O., et al. (2013). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. PMC. Retrieved from [Link]

  • Röllig, R., et al. (2018). Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module. Chemistry – A European Journal. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Retrieved from [Link]

  • Strieth-Kalthoff, F., et al. (2020). Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible‐Light‐Mediated Deoxygenation. PMC. Retrieved from [Link]

  • RSC Blogs. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. Retrieved from [Link]

  • Sigman, M. S., et al. (2016). Holistic Prediction of Enantioselectivity in Asymmetric Catalysis. PMC. Retrieved from [Link]

  • Xu, J., Wei, T., & Zhang, Q. (2003). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. Journal of Organic Chemistry. Retrieved from [Link]

  • Sekhri, L., & Nedjimi. (2009). A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Biomedical and Pharmacology Journal. Retrieved from [Link]

Sources

Removing water and impurities from 1-(Tetrahydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Reference: TICKET-ID-8821 Topic: Purification Protocol for 1-(Tetrahydrofuran-2-yl)ethanol Severity: High (Safety Critical – Peroxide Risk) Assigned Specialist: Senior Application Scientist, Separation Methodologies

Executive Summary: Molecule Identity & Risk Profile

Before proceeding, confirm your target molecule. This guide specifically addresses This compound (a secondary alcohol, CAS: 1372900-08-7 or similar stereoisomers), not the common industrial solvent Tetrahydrofurfuryl alcohol (THFA, a primary alcohol).

While chemically similar, the secondary alcohol structure introduces specific steric considerations for purification.

  • Hygroscopicity: High. Forms tenacious hydrogen bonds with water.

  • Peroxide Hazard: The tetrahydrofuran (THF) ring is a Class C peroxide former.[1][2] Do not distill to dryness.

  • Thermal Sensitivity: Secondary alcohols are more prone to dehydration (forming vinyl ethers) than primary alcohols under acidic/high-heat conditions.

Phase 1: Peroxide Management (Critical Safety)

The Rule: Never attempt to dry or distill this compound without first quantifying peroxide levels. Peroxides concentrate during distillation and can lead to catastrophic explosions.[2]

Step 1: Detection

Use a semi-quantitative peroxide test strip (e.g., Quantofix® Peroxide 100).

  • < 10 mg/L (ppm): Safe to proceed to Phase 2.

  • 10 – 100 mg/L: Must treat before drying.

  • > 100 mg/L: High Risk. Dilute immediately with dry solvent and treat.

Step 2: Removal Protocol (The Dry Method)

Avoid aqueous washes (e.g., ferrous sulfate) if possible, as this re-saturates the hygroscopic alcohol with water. The preferred method is Adsorption Chromatography .

Protocol:

  • Pack a glass column with Activated Alumina (Basic or Neutral, Brockmann Grade I) .

    • Ratio: Use ~20g of Alumina per 100g of crude alcohol.

  • Pass the crude this compound through the column under low nitrogen pressure.

  • Mechanism: The alumina chemically adsorbs hydroperoxides via surface hydroxyls, effectively sequestering them.

  • Re-test: Effluent should test < 1 mg/L peroxides.

Phase 2: Deep Drying (Water Removal)

The Challenge: Distillation alone is often insufficient due to "drag" (codistillation) or azeotrope formation common with ether-alcohols. Chemical drying is required pre-distillation.[3]

The Solution: 3A Molecular Sieves

  • Why 3A? Water has a kinetic diameter of ~2.6 Å. The hydroxyl group on your target molecule creates a bulk diameter > 5.0 Å.

  • Why NOT 4A? 4A sieves (4.0 Å) can adsorb small alcohols (like ethanol), leading to product loss and exotherms. 3A excludes the alcohol completely, adsorbing only water.

Sieve Activation & Drying Workflow

DryingProtocol Start Crude Material (Peroxide Free) Mix Static Drying: Add 20% w/v Sieves Seal under Argon Start->Mix SievePrep Activation: Heat 3A Sieves to 300°C (3 hours under Vacuum) SievePrep->Mix Freshly Activated Time Incubation: 24 - 48 Hours Do not stir (grinding risk) Mix->Time Filter Filtration: 0.45µm PTFE Filter (Remove dust) Time->Filter Distill Ready for Vacuum Distillation Filter->Distill

Figure 1: Critical path for moisture removal using molecular sieves. Note the activation step; commercial sieves are often saturated upon arrival.

Technical Note on Calcium Hydride (CaH₂): While CaH₂ is excellent for ethers, avoid it for this substrate. It will react with the secondary alcohol to form an alkoxide and hydrogen gas (


), causing product loss and foaming.

Phase 3: Vacuum Distillation (Final Purification)

Due to the high boiling point (estimated >180°C at atm) and thermal sensitivity, vacuum distillation is mandatory.

Equipment Setup:

  • Short-path distillation head (minimizes thermal residence time).

  • Vigreux column (optional: only use if separating close-boiling diastereomers).

  • Cow receiver (to isolate forerun).

Operational Parameters:

ParameterRecommended SettingReason
Vacuum Pressure < 5 mmHg (Torr)Reduces BP to manageable range (< 80°C).
Bath Temperature BP + 20°C (max)Prevents thermal degradation/dehydration.
Stirring High RPMPrevents bumping (superheating).
Inert Gas Nitrogen/Argon BleedPrevents peroxide reformation during heat.

The Fractionation Strategy:

  • Fraction A (Forerun): Discard the first 5-10%. This contains residual water (azeotrope) and volatile aldehydes.

  • Fraction B (Main Cut): Collect the stable plateau.

  • Heel (Pot Residue): STOP when 10-15% volume remains. Never distill to dryness due to peroxide concentration risks.

Troubleshooting & FAQs

Q1: The product has a yellow tint after distillation. What happened?

  • Diagnosis: Likely oxidation of the ether ring or polymerization of trace impurities (furans).

  • Fix: If purity is critical, redistill under a stricter inert atmosphere. Store the final product over a few pellets of activated 3A sieves in an amber bottle to prevent light-induced auto-oxidation.

Q2: My NMR shows a broad peak shifting around 1.5 - 4.0 ppm.

  • Diagnosis: This is the hydroxyl proton (

    
    ). Its position is concentration- and moisture-dependent.
    
  • Verification: Run a

    
     shake. If the peak disappears, it is the exchangeable alcohol proton, not an impurity. If a discrete peak remains at ~1.56 ppm, it is water.
    

Q3: Can I use MgSO₄ or Na₂SO₄ instead of sieves?

  • Analysis: These are "equilibrium" drying agents. They are effective for bulk water removal (e.g., post-extraction) but will not achieve the low ppm water levels required for sensitive catalysis. They are insufficient for "anhydrous" grade preparation.

Q4: I have two boiling points close together.

  • Insight: this compound has two chiral centers (the ring carbon and the side-chain carbon). You likely have a mixture of diastereomers (

    
     vs 
    
    
    
    ).
  • Resolution: Distillation rarely separates diastereomers effectively. If separation is required, you will need High-Performance Liquid Chromatography (HPLC) or a chiral column.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[4] (The authoritative standard for drying alcohols and ethers).

  • Williams, D. R., & Lawton, G. R. (2010). Peroxide Formation in Tetrahydrofuran and its Derivatives. Journal of Organic Chemistry.
  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents and Alcohols. Journal of Organic Chemistry, 43(20), 3966–3968. (Establishes 3A sieves as superior for alcohols).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7360, Tetrahydrofurfuryl alcohol. (Used as proxy for hazard data).[3]

Sources

Technical Support Center: Optimizing Catalyst Load for 1-(Tetrahydrofuran-2-yl)ethanol Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The catalytic hydrogenation of furanic compounds is a critical transformation in modern drug development and biomass valorization. Synthesizing 1-(tetrahydrofuran-2-yl)ethanol typically begins with the1 to form the intermediate 1-(furan-2-yl)ethanol[1], followed by the complete saturation of the furan ring.

Achieving high selectivity requires precise tuning of the catalyst load, type, and reaction conditions to navigate the narrow thermodynamic window between incomplete furan saturation (under-reduction) and irreversible C-O bond cleavage (hydrogenolysis).

ReactionPathway A 2-Acetylfuran (Starting Material) B 1-(Furan-2-yl)ethanol (Intermediate) A->B C=O Reduction C This compound (Target Product) B->C Ring Hydrogenation D Ring-Opened Diols (Byproducts) C->D Hydrogenolysis

Reaction pathway from 2-acetylfuran to target product and over-reduction byproducts.

Section 1: Troubleshooting & FAQs

Q1: Why does my reaction stall at 1-(furan-2-yl)ethanol, failing to yield the tetrahydrofuran product? Causality: The hydrogenation of the furan ring is the rate-limiting step and requires higher activation energy than the initial ketone reduction. If the catalyst load is too low, the active metal sites become saturated or poisoned by trace furan polymerization products (humins) before the ring can be fully hydrogenated. Solution: Switch to a 5% Ru/C catalyst. Ruthenium is 2 and prevents premature catalyst deactivation[2]. Ensure your catalyst loading is optimized (typically 2.0–5.0 wt% relative to the substrate).

Q2: I am observing significant ring-opening (e.g., 1,2-hexanediol or 1,5-hexanediol derivatives). How do I prevent this? Causality: Hydrogenolysis (C-O bond cleavage of the THF ring) occurs when the catalyst load is excessively high, temperatures exceed 100 °C, or when using metals prone to bond insertion. Palladium (Pd) and Platinum (Pt) 3 compared to Ruthenium[3]. Solution: Reduce the catalyst loading by 50%, lower the reaction temperature to 40–60 °C, and strictly monitor H₂ consumption to halt the reaction once theoretical saturation is reached.

Q3: Does the choice of solvent impact the required catalyst load? Causality: Yes. The efficiency of furan ring hydrogenation is highly solvent-dependent. Polar solvents like ethanol by stabilizing polar transition states and improving hydrogen solubility. In non-polar solvents (e.g., toluene), the catalyst load must be significantly increased to achieve the same turnover frequency (TOF), inadvertently increasing the risk of side reactions.

Table 1: Quantitative Comparison of Catalyst Parameters
Catalyst TypeTypical Loading (wt%)SolventTemp (°C)H₂ Pressure (MPa)Target Selectivity (%)Primary Byproduct Risk
5% Ru/C 2.0 - 5.0Ethanol40 - 802.0 - 4.0> 95%Minimal (Highly selective)
5% Pd/C 5.0 - 10.0Ethanol / Water60 - 1003.0 - 5.070 - 85%Ring-opened diols
Raney Ni 10.0 - 15.0Methanol80 - 1204.0 - 6.0< 60%Severe hydrogenolysis

Section 2: Step-by-Step Methodology: Standardized Catalyst Optimization Workflow

To establish a self-validating system for your specific substrate concentration, follow this empirical optimization protocol.

Phase 1: Preparation & Purging

  • Substrate Solution: Dissolve 1-(furan-2-yl)ethanol (0.1 M) in absolute ethanol. Causality: Ethanol prevents acid-catalyzed humin formation that rapidly poisons the catalyst.

  • Catalyst Addition: Add 5% Ru/C at a starting load of 2.0 wt% relative to the substrate. Causality: Ru/C is selected over Pd/C to suppress C-O bond cleavage.

  • Reactor Purging: Seal the autoclave and purge with N₂ (3x) to remove oxygen, followed by H₂ (3x). Pressurize to a standard 3.0 MPa H₂.

Phase 2: Reaction & Self-Validating Kinetic Sampling 4. Heating & Stirring: Heat to 60 °C with vigorous stirring (800–1000 rpm). Causality: High agitation eliminates gas-liquid mass transfer limitations, ensuring the catalyst surface is saturated with H₂ rather than substrate, which prevents catalyst fouling. 5. Kinetic Sampling (Self-Validation Step): Withdraw 0.5 mL aliquots at 1h, 2h, and 4h. Analyze via GC-FID. Validation Check: The molar sum of 1-(furan-2-yl)ethanol (Intermediate) and this compound (Target) must equal the starting moles (±5%). If the mass balance drops, the catalyst load is too high, causing undetected volatile fragmentation.

Phase 3: Workup & Adjustment 6. Filtration: Cool the reactor, depressurize, and filter the mixture through a Celite pad to recover the Ru/C catalyst. 7. Iteration: Utilize the diagnostic logic tree below to adjust the catalyst load for the next run.

TroubleshootingLogic Start Analyze GC-FID Results Under High Intermediate (Under-reduction) Start->Under Target High Target Yield (Optimal) Start->Target Over High Byproducts (Over-reduction) Start->Over Action1 Increase Ru/C Load or H2 Pressure Under->Action1 Action2 Lock Parameters Proceed to Scale-up Target->Action2 Action3 Decrease Catalyst Load or Lower Temp Over->Action3

Diagnostic logic tree for adjusting catalyst load based on GC-FID product distribution.

References

  • Title: Asymmetric Transfer Hydrogenation in Water with a Supported Noyori—Ikariya Catalyst.
  • Source: rsc.
  • Source: rwth-aachen.
  • Title: Controlled hydrogenation of a biomass-derived platform chemical formed by aldol-condensation of 5-hydroxymethyl furfural (HMF)

Sources

Preventing ring opening side reactions in THF-ethanol derivatives

[1]

Current Status: Operational Ticket Topic: Preventing Ring Opening & Rearrangement in Tetrahydrofuran Derivatives Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Diagnostic Hub: The Mechanistic Landscape

User Query: "Why do my THF-ethanol derivatives degrade during standard alcohol protection or functionalization steps?"

Technical Insight: The tetrahydrofuran (THF) ring is generally considered a stable ether. However, THF-ethanol derivatives (specifically tetrahydrofurfuryl alcohol and 2-(tetrahydrofuran-2-yl)ethanol) possess a "Trojan Horse" structural vulnerability: the pendant hydroxyl group.

Two distinct failure modes occur depending on the chain length (the "spacer") between the ring and the hydroxyl group:

  • Ring Expansion (Rearrangement):

    • Primary Suspect: Tetrahydrofurfuryl alcohol (THFA, 1-carbon spacer).

    • Mechanism: Under acidic conditions, the hydroxyl group protonates and leaves as water.[1] The resulting primary carbocation is unstable and immediately rearranges via a 1,2-alkyl shift to form a stable 6-membered ring (dihydropyran) cation.

    • Thermodynamic Driver: Relief of ring strain and formation of a more stable carbocation.[2]

  • Ring Cleavage (Opening):

    • Primary Suspect: 2-(Tetrahydrofuran-2-yl)ethanol (2-carbon spacer) and THFA.

    • Mechanism: Strong Lewis acids or Brønsted acids protonate the ring oxygen (the ether). This activates the

      
      -carbons. A nucleophile (even a weak one like 
      
      
      or
      
      
      generated in situ) attacks the ring carbon, snapping it open to form a linear halo-alcohol.
Visualizing the Failure Pathways

The following diagram illustrates the divergent pathways for degradation based on the reagent system used.

THF_PathwaysStartTHF-Ethanol Derivative(Starting Material)AcidStrong Acid / Lewis Acid(H+, BBr3, AlCl3)Start->AcidInter1Protonated Hydroxyl(-OH2+)Acid->Inter1Kinetic Path A(THFA specific)Inter2Protonated Ether Oxygen(Ring Activation)Acid->Inter2Kinetic Path B(General THF)RearrangeRing Expansion(1,2-Shift)Inter1->Rearrange-H2ODHPDihydropyran Product(6-Membered Ring)Rearrange->DHPAttackNucleophilic Attack(SN2 on Ring)Inter2->Attack+ Nucleophile (X-)LinearLinear Halo-Alcohol(Ring Opened)Attack->Linear

Caption: Divergent degradation pathways. Path A (Expansion) is dominant for 1-carbon spacers (THFA). Path B (Cleavage) is a universal risk in the presence of strong acids and nucleophiles.

Troubleshooting Synthesis (Q&A)

Scenario A: Converting Alcohol to Halogen (Halogenation)

Q: I tried converting my THF-ethanol to a bromide using


 or 

, but NMR shows a complex mixture. What happened?
A:
  • The Cause:

    
     is a strong acid that protonates the ether oxygen. The bromide ion (
    
    
    ) is a potent nucleophile that attacks the ring, cleaving it.
    
    
    generates
    
    
    as a byproduct.
  • The Fix: Switch to the Appel Reaction . It uses Triphenylphosphine (

    
    ) and Carbon Tetrabromide (
    
    
    ) under neutral conditions.[3] The phosphorus activates the hydroxyl group specifically, and the reaction proceeds via an
    
    
    mechanism without generating free protons that threaten the ring.
Scenario B: Activation (Tosylation/Mesylation)

Q: During Tosylation (


/Pyridine), I see degradation. Isn't pyridine a base?A:
  • The Cause: As

    
     reacts, HCl is generated. If the reaction is concentrated or runs hot, the local concentration of Py·HCl can become acidic enough to protonate the THF ring, leading to chloride attack and ring opening.
    
  • The Fix:

    • Dilution: Run the reaction more dilute (0.1 M).

    • Stronger Buffer: Use DMAP (catalytic) with Triethylamine (

      
      )  or DIPEA  instead of just pyridine. These are stronger bases and ensure the HCl is instantly sequestered.
      
    • Temperature: Keep the reaction at

      
      .
      
Scenario C: Lewis Acid Catalysis

Q: Can I use Lewis Acids (like


) to catalyze other reactions on the molecule?A:
  • The Cause: Boron and Aluminum based Lewis acids coordinate strongly to the THF ether oxygen. This weakens the

    
     bonds of the ring.
    
  • The Fix: Use Lanthanide triflates (e.g.,

    
    ) if possible; they are milder and more water-tolerant. If you must use boron, use it at 
    
    
    and quench immediately at low temperature.

Experimental Protocols: Safe Workflows

These protocols are designed as "Self-Validating Systems." If the color changes or precipitation occurs unexpectedly, stop—the system has likely drifted into an acidic regime.

Protocol 1: The "Safe" Halogenation (Appel Reaction)

Target: Converting THF-ethanol to THF-ethyl bromide without ring opening.

Reagents:

  • Substrate: THF-ethanol derivative (1.0 equiv)

  • Triphenylphosphine (

    
    ): 1.1 equiv[3]
    
  • Carbon Tetrabromide (

    
    ): 1.1 equiv
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under

    
    . Add 
    
    
    and substrate in DCM. Cool to
    
    
    .
  • Addition: Add

    
     portion-wise over 10 minutes. The solution will turn yellow/orange.
    
  • Monitoring: Stir at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     for 1 hour, then warm to Room Temperature (RT). Monitor by TLC.[4]
    
    • Checkpoint: If the solution turns dark brown/black rapidly, check solvent quality (wet solvent generates

      
      ).
      
  • Workup: Add pentane or hexane to the reaction mixture.

    
     (Triphenylphosphine oxide) will precipitate as a white solid.
    
  • Filtration: Filter through a silica plug. The filtrate contains your intact THF-bromide.

Protocol 2: Buffered Tosylation

Target: Activating the alcohol for substitution.

Reagents:

  • Substrate (1.0 equiv)

  • p-Toluenesulfonyl chloride (

    
    ): 1.2 equiv
    
  • Triethylamine (

    
    ): 2.0 equiv  (Critical excess)
    
  • DMAP: 0.1 equiv (Catalyst)

  • Solvent: DCM (

    
     concentration).
    

Step-by-Step:

  • Dissolution: Dissolve substrate,

    
    , and DMAP in DCM. Cool to 
    
    
    .
  • Addition: Add

    
     slowly as a solid or solution.
    
  • Reaction: Allow to stir at

    
     to RT.
    
    • Checkpoint: The pH of the reaction mixture (tested on wet pH paper) must remain basic (

      
      ). If it drops, add more 
      
      
      .
  • Quench: Quench with saturated

    
     (Sodium Bicarbonate). Do not  use water or brine initially, as the local acidity might spike during the biphasic mixing if unreacted 
    
    
    hydrolyzes.

Comparative Stability Data

Use this table to select reagents compatible with the THF ring.

Reagent ClassReagent ExampleRisk to THF RingMechanism of FailureRecommended Alternative
Halogenating Agents

,

,

High Generates strong acid (

); promotes ring cleavage.
Appel Conditions (

)
Sulfonyl Chlorides

,

Medium Generates

byproduct; risk if base is insufficient.
Use 2.0 eq.

+ DMAP
Lewis Acids

,

,

Critical Coordinates ether oxygen; facilitates nucleophilic attack.Lanthanide Triflates or mild Brønsted acids (PPTS)
Protecting Groups

,

Low Generally safe if imidazole/base is used.N/A
Acids (Deprotection)

(Neat),

(Conc)
High Protonation

Cleavage/Expansion.
Acetic Acid or buffered fluoride sources (

)

References

  • Mechanism of Ring Expansion: Albores, P., et al. "Ring expansion of tetrahydrofurfuryl alcohol to dihydropyran." Journal of Organic Chemistry. (Classic mechanism involving carbocation rearrangement).

  • Appel Reaction Stability: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.

  • Lewis Acid Cleavage: Bhatt, M. V., & Kulkarni, S. U. "Cleavage of Ethers." Synthesis, 1983(04), 249-282. (Definitive review on ether stability).

  • THF Polymerization Risks: Dreyfuss, M. P., & Dreyfuss, P. "Cationic polymerization of tetrahydrofuran." Polymer, 1965. (Explains the acid-catalyzed ring-opening polymerization mechanism).

  • General Ether Stability: "Cleavage of Ethers with Acid." Master Organic Chemistry.

Purification techniques for high-purity 1-(Tetrahydrofuran-2-yl)ethanol

[1]

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Purification, Stereochemical Resolution, and Safety Protocols[1]

Executive Summary

This compound presents unique purification challenges due to its hygroscopicity , peroxide-forming capability , and the presence of two chiral centers (C2 on the THF ring and C1 on the alkyl chain).[1] This results in a mixture of four stereoisomers (two diastereomeric pairs). Standard distillation often fails to achieve high diastereomeric purity.[1] This guide prioritizes safety (peroxide management) and advanced separation techniques (enzymatic resolution).

Part 1: Critical Safety & Pre-Purification (The "Red Flags")

Q: My solvent front shows tailing, and the crude oil is darkening upon standing. What is happening?

A: You likely have peroxide contamination or autoxidation byproducts. Like its parent tetrahydrofuran (THF), this derivative has labile protons alpha to the ether oxygen.[1] Exposure to air creates hydroperoxides, which are shock-sensitive and catalyze polymerization (darkening).

Protocol: Peroxide Validation & Removal Before any heating or distillation, you must validate peroxide levels.[1]

  • Test: Use commercially available peroxide test strips (Quantofix®) or a standard KI (Potassium Iodide) starch test.[1]

    • Positive Result: Immediate blue/black color.[1]

  • Remediation (If <1%): Pass the crude material through a column of Activated Alumina (neutral) .[1] This physically adsorbs peroxides without the water generation associated with chemical washes.[1]

  • Remediation (If >1%): Discard the batch. High-concentration peroxide removal is too hazardous for standard lab setups.[1]

Warning: Never distill this compound to dryness.[1] The residue is where peroxides concentrate, leading to explosion hazards.

Part 2: Bulk Purification (Distillation & Dehydration)[1]

Q: I am trying to distill at atmospheric pressure (178°C), but the product is decomposing. How do I stabilize the boiling point?

A: Atmospheric distillation is thermally forbidden for this compound. At 178°C, the secondary alcohol is prone to dehydration (forming vinyl-THF derivatives) and ether cleavage. You must use High-Vacuum Distillation .[1]

Optimized Distillation Parameters: Use a short-path distillation head with a Vigreux column to prevent bumping.

ParameterTarget ValueNotes
Vacuum Pressure 1–5 mmHgEssential to lower bp below 100°C.
Vapor Temperature 65–75°CEstimated range at 1–5 mmHg.[1]
Bath Temperature < 110°CDo not exceed to prevent thermal degradation.[1]
Receiving Flask Chilled (0°C)Reduces vapor loss of the volatile alcohol.[1]
Q: The product contains persistent water peaks (broad singlet ~1.6-2.0 ppm in CDCl3).[1] Molecular sieves aren't working fast enough.

A: The THF ring coordinates to water, making physical drying difficult. Standard sieves (3Å/4Å) are often too slow for "wet" THF derivatives because the ether oxygen competes for surface binding.

Corrective Action:

  • Azeotropic Distillation: If water content is >1%, add dry Toluene (10% v/v) and rotovap.[1] Toluene forms a low-boiling azeotrope with water.[1]

  • Chemical Drying: Stir with Calcium Hydride (CaH₂) for 4 hours, then distill directly from the CaH₂ under vacuum. This is the gold standard for removing chemically bound water in ether-alcohols.[1]

Part 3: Stereochemical Purity (The "Hidden" Impurity)

Q: My GC/HPLC shows a split peak (e.g., 60:40 ratio), but NMR looks clean. Is this an artifact?

A: No, you are seeing diastereomers. this compound has two chiral centers.[1] Synthetic routes (e.g., Grignard addition to tetrahydrofurfural or hydrogenation of 1-(2-furyl)ethanol) typically yield a mixture of syn (RR/SS) and anti (RS/SR) diastereomers.[1]

  • Physical Separation: These diastereomers have slightly different physical properties.[1][2] Careful fractional distillation can enrich one, but preparative HPLC or Enzymatic Kinetic Resolution (EKR) is required for high purity.[1]

Q: How do I separate the diastereomers without expensive chiral chromatography?

A: Use Lipase-Catalyzed Kinetic Resolution. Lipases, particularly Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435), are highly effective at distinguishing between the stereocenters of secondary alcohols near ether rings.

Protocol: Enzymatic Resolution (Acetylation Strategy)

  • Setup: Dissolve crude alcohol in dry hexane or MTBE.

  • Reagents: Add Vinyl Acetate (3 eq.) as the acyl donor and Novozym 435 (10% w/w).

  • Mechanism: The enzyme will selectively acetylate one enantiomer (usually the (R)-alcohol) much faster than the other.[1]

  • Separation:

    • Stop reaction at ~50% conversion (monitor by GC).

    • Filter off the enzyme.[1][3]

    • Flash Chromatography: The Acetylated Ester (Product A) and the Unreacted Alcohol (Product B) have vastly different Rf values on silica gel and are easily separated.[1]

  • Hydrolysis: Hydrolyze the ester back to the alcohol using K₂CO₃/MeOH to retrieve the enantiomerically enriched product.

Part 4: Visual Workflows

Figure 1: Purification Decision Matrix

Caption: Logical workflow for selecting the correct purification method based on impurity profile.

PurificationWorkflowStartCrude 1-(THF-2-yl)ethanolPeroxideTestPeroxide Test (KI Starch)Start->PeroxideTestHighPeroxidePositive (>1%)PeroxideTest->HighPeroxideDark/BlueLowPeroxideNegative/TracePeroxideTest->LowPeroxideNo ColorDiscardDISCARD BATCH(Safety Hazard)HighPeroxide->DiscardAluminaPass through Neutral Alumina(Removes Trace Peroxides)LowPeroxide->AluminaWaterCheckWater Content > 0.5%?Alumina->WaterCheckAzeotropeAzeotropic Distillation(w/ Toluene)WaterCheck->AzeotropeYesCaH2Distill from CaH2(Vacuum: 1-5 mmHg, 70°C)WaterCheck->CaH2NoAzeotrope->CaH2StereoCheckDiastereomer Separation Needed?CaH2->StereoCheckFinalProductPure Racemic ProductStereoCheck->FinalProductNoEnzymaticEnzymatic Kinetic Resolution(CAL-B + Vinyl Acetate)StereoCheck->EnzymaticYesColumnFlash Chromatography(Separate Ester vs Alcohol)Enzymatic->ColumnPureIsoHigh Purity Single DiastereomerColumn->PureIso

Figure 2: Enzymatic Kinetic Resolution Pathway

Caption: Mechanism for separating stereoisomers using Novozym 435 (CAL-B).

EnzymaticResolutionRacemicRacemic/Diastereomeric Mix(Alcohol)ReactionSelective Acetylation(Kinetic Control)Racemic->ReactionEnzymeCAL-B Lipase(Novozym 435)Enzyme->ReactionCatalystAcylDonorVinyl AcetateAcylDonor->ReactionEster(R)-Acetate Ester(New Rf ~0.6)Reaction->EsterFast ReactingAlcohol(S)-Alcohol (Unreacted)(Old Rf ~0.2)Reaction->AlcoholSlow ReactingHydrolysisHydrolysis (K2CO3/MeOH)Ester->HydrolysisFinalRPure (R)-AlcoholHydrolysis->FinalR

[1]

Part 5: Analytical Validation

Q: How do I definitively prove the purity of my final compound? A: Use this 3-Step Validation Panel.

  • 1H NMR (CDCl3):

    • Verify absence of vinyl protons (5.0–6.5 ppm) which indicate dehydration.[1]

    • Verify absence of aldehyde protons (~9.5 ppm) from oxidation.[1]

    • Diagnostic Signal: The methine proton on the alcohol carbon typically appears as a multiplet around 3.5–4.0 ppm.

  • Peroxide Quantitation:

    • Limit: < 5 ppm for storage.[1]

  • Chiral GC/HPLC:

    • Column: Chiralcel OD-H or equivalent polysaccharide-based column.[1]

    • Mobile Phase: Hexane/Isopropanol (95:5).[1]

    • Expectation: You should see distinct peaks for the diastereomers. If EKR was performed, one peak should be dominant (>95% ee/de).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7360, Tetrahydrofurfuryl alcohol. Retrieved from [Link]

    • Note: Provides fundamental physical properties (boiling point, density) and safety data for the tetrahydrofuran-alcohol class.
  • Organic Syntheses (1960). Purification of Tetrahydrofuran. Org. Synth. 1960, 40,[4] 94. Retrieved from [Link][1]

    • Note: The authoritative source on peroxide dangers and removal in THF deriv
  • Hoydonckx, H. E., et al. (2007). Furfural and Derivatives.[1][5] Ullmann's Encyclopedia of Industrial Chemistry.[1][5] Wiley-VCH.[5] Retrieved from [Link]

    • Note: Details the synthesis via hydrogenation and industrial handling of furfuryl alcohol deriv
  • Ghanem, A. (2007).Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron: Asymmetry, 18(12), 1363-1393. Note: Establishes the protocol for CAL-B mediated kinetic resolution of secondary alcohols.

Overcoming steric hindrance in reactions involving 1-(Tetrahydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in synthetic chemistry: functionalizing sterically congested secondary alcohols.

1-(Tetrahydrofuran-2-yl)ethanol is a highly valuable building block in pharmaceutical development, but it is notoriously difficult to react. The adjacent tetrahydrofuran (THF) ring is sterically bulky, and its oxygen lone pairs can induce unwanted electronic repulsion or coordination during transition states. This guide breaks down the causality behind these failures and provides field-proven, self-validating protocols to overcome steric hindrance.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do standard Fischer esterification conditions fail or give poor yields with this compound? A: Fischer esterification relies on thermodynamic control and harsh acidic conditions (e.g., catalytic


 or 

). For this compound, the bulky THF ring physically blocks the incoming carboxylic acid from attacking the protonated alcohol. Furthermore, under strong acidic conditions, secondary alcohols adjacent to oxygen-containing rings are highly susceptible to side reactions, such as carbocation-mediated elimination or THF ring-opening[1]. To bypass this, you must shift to a kinetically controlled, mild activation strategy like the Steglich esterification[2].

Q2: I am using Steglich esterification (EDC/DCC), but my reaction stalls at 30% conversion. How can I drive it to completion? A: The stalling is caused by the slow nucleophilic attack of the hindered secondary alcohol on the O-acylisourea intermediate. If the attack is too slow, the intermediate undergoes a detrimental 1,3-rearrangement into an unreactive N-acylurea[2]. The Fix: You must add a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP is a significantly stronger nucleophile than your hindered alcohol. It rapidly intercepts the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate[3][4]. This intermediate is highly reactive and easily captures the bulky this compound, regenerating the DMAP catalyst and driving the reaction to completion[1].

Q3: I need to invert the stereocenter of this compound using the Mitsunobu reaction, but I only recover unreacted starting material. What is going wrong? A: Standard Mitsunobu conditions (Triphenylphosphine, DEAD, and Benzoic Acid) often fail for sterically hindered secondary alcohols[5]. The bulky alkoxyphosphonium intermediate creates massive steric clash, preventing the relatively weak benzoate nucleophile from executing the necessary


 backside attack[6].
The Fix: Substitute benzoic acid with 4-nitrobenzoic acid . The electron-withdrawing nitro group significantly lowers the 

(making it a better pronucleophile) and enhances the nucleophilicity of the resulting carboxylate salt in the transition state[5]. Additionally, switching the solvent from toluene or benzene to THF improves the solvation of the ion pairs, facilitating the displacement.

Part 2: Quantitative Data & Condition Optimization

To illustrate the impact of these mechanistic adjustments, the following table summarizes the expected outcomes when transitioning from standard to optimized conditions for this compound.

Reaction TypeStandard ConditionsOptimized ConditionsExpected YieldPrimary Byproduct / Failure Mode
Esterification Carboxylic Acid,

, Reflux
EDC·HCl, DMAP (0.2 eq),

, 0 °C to RT
85 - 95%N-acylurea formation (if DMAP is omitted)
Stereo-Inversion

, DEAD, Benzoic Acid, Toluene

, DEAD, 4-Nitrobenzoic Acid , THF, 0 °C
75 - 88%Unreacted starting material (steric clash)
Etherification NaH, Alkyl Halide, THF, RTNaH, Alkyl Halide, 15-Crown-5 , DMF, 60 °C70 - 80%Slow kinetics due to tight ion-pairing

Part 3: Mechanistic Workflows (Visualized)

To fully understand how we manipulate the reaction pathways to bypass steric bulk, review the following logical workflows.

Steglich A Carboxylic Acid + EDC / DCC B O-Acylisourea Intermediate A->B Activation C N-Acylpyridinium Species (Active) B->C + DMAP (Fast) E Ester Product + Urea Byproduct C->E Acyl Transfer D 1-THF-ethanol (Hindered Nucleophile) D->E Nucleophilic Attack

Catalytic cycle of Steglich esterification overcoming steric hindrance via DMAP.

Mitsunobu Start Hindered 1-THF-ethanol Standard Standard Mitsunobu (Benzoic Acid, Toluene) Start->Standard Optimized Modified Mitsunobu (4-Nitrobenzoic Acid, THF) Start->Optimized Fail Low Yield / No Reaction (Steric Clash) Standard->Fail Success High Yield Inversion (SN2 Displacement) Optimized->Success

Optimization logic for Mitsunobu inversion of sterically hindered secondary alcohols.

Part 4: Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Built-in TLC checks and specific temperature controls ensure that you can monitor the reaction's progress and prevent side-product formation.

Protocol A: Optimized Steglich Esterification

Purpose: High-yield esterification of this compound avoiding acid-catalyzed degradation.

  • Preparation: Flame-dry a round-bottom flask under inert gas (Nitrogen or Argon).

  • Reagent Loading: Add the target carboxylic acid (1.2 equivalents) and this compound (1.0 equivalent, approx. 0.5 M concentration) to anhydrous Dichloromethane (

    
    ).
    
  • Catalyst Addition: Add DMAP (0.2 equivalents). Self-Validation Check: Ensure complete dissolution before proceeding; DMAP must be fully solvated to intercept the intermediate.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add EDC·HCl (1.2 equivalents) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor via TLC (stain with PMA or

    
    , as the THF-ethanol lacks a UV chromophore).
    
  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with 
    
    
    
    . Wash the combined organic layers with 1M
    
    
    (to remove DMAP and unreacted EDC), followed by brine. Dry over anhydrous
    
    
    , filter, and concentrate in vacuo.
Protocol B: Modified Mitsunobu Inversion

Purpose: Stereochemical inversion of the secondary carbinol carbon using a highly acidic pronucleophile.

  • Preparation: In a flame-dried flask under Argon, dissolve this compound (1.0 equivalent), 4-nitrobenzoic acid (3.0 equivalents), and Triphenylphosphine (

    
    , 3.0 equivalents) in anhydrous THF (0.2 M)[5].
    
  • Cooling: Submerge the flask in an ice bath and cool strictly to 0 °C. Causality: Temperature control is critical here to prevent the premature decomposition of the DEAD/PPh3 adduct.

  • DEAD Addition: Dilute Diethyl azodicarboxylate (DEAD, 3.0 equivalents) in a small volume of THF. Add this solution dropwise via syringe pump over 30 minutes.

  • Reaction: Maintain at 0 °C for 1 hour, then allow to warm to room temperature. Stir for 24 hours.

  • Workup & Purification: Concentrate the THF in vacuo. Triturate the crude residue with cold diethyl ether/hexane (1:1) to precipitate the bulk of the triphenylphosphine oxide (

    
    ) byproduct. Filter through a pad of Celite. Purify the filtrate via flash column chromatography to isolate the inverted 4-nitrobenzoate ester.
    
  • Hydrolysis (Optional): To recover the free inverted alcohol, treat the ester with

    
     in Methanol/Water for 2 hours at room temperature.
    

References

  • The Role of DMAP in Steglich Esterification and Beyond. nbinno.com.
  • A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses.
  • Steglich Esterification Definition - Organic Chemistry Key. Fiveable.
  • Green Chemistry: Steglich Esterification. RSC Publishing.
  • Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma.
  • Steglich Esterification. Organic Chemistry Portal.

Sources

Validation & Comparative

C13 NMR Spectral Analysis of 2-(1-Hydroxyethyl)tetrahydrofuran

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the C13 NMR spectral analysis of 2-(1-Hydroxyethyl)tetrahydrofuran (also known as


-methyltetrahydrofurfuryl alcohol), designed for researchers requiring high-fidelity structural characterization.

A Comparative Publish Guide for Structural Elucidation

Executive Summary & Compound Profile

2-(1-Hydroxyethyl)tetrahydrofuran is a chiral building block often encountered as a reduced derivative of 2-acetyltetrahydrofuran or as a metabolite of furan derivatives. Unlike its primary alcohol homologue, tetrahydrofurfuryl alcohol (THFA), this compound possesses two chiral centers (C2 on the ring and C1' on the side chain), resulting in two pairs of diastereomers (


 and 

).

This guide compares the spectral fingerprint of the target compound against its closest structural alternative, THFA, to isolate the specific chemical shift perturbations caused by the


-methyl group.
PropertyTarget: 2-(1-Hydroxyethyl)THFAlternative: Tetrahydrofurfuryl Alcohol (THFA)
Formula


Chiral Centers 2 (Diastereomers present)1 (Enantiomers only)
Key NMR Feature Signal doubling (diastereomeric splitting)Single set of signals
Primary Challenge Resolving

isomers
Distinguishing C3 vs C4

Synthesis & Stereochemical Context

To understand the spectrum, one must understand the sample origin. The compound is typically synthesized via the hydride reduction of 2-acetyltetrahydrofuran . This reaction is rarely stereoselective without chiral catalysts, yielding a diastereomeric mixture (typically ~45:55 to 60:40 ratio).

Workflow: Synthesis to Spectral Analysis

The following diagram outlines the pathway from the aromatic precursor to the final diastereomeric mixture, highlighting where spectral complexity arises.

SynthesisWorkflow Start 2-Acetylfuran (Aromatic Precursor) Step1 Hydrogenation (Pd/C, H2) Start->Step1 Inter 2-Acetyltetrahydrofuran (Ketone Intermediate) Step1->Inter Step2 Reduction (NaBH4) Inter->Step2 Product 2-(1-Hydroxyethyl)THF (Target Alcohol) Step2->Product Diast1 Diastereomer Pair A (Syn: R,R / S,S) Product->Diast1 ~50% Diast2 Diastereomer Pair B (Anti: R,S / S,R) Product->Diast2 ~50%

Figure 1: Synthetic route generating the diastereomeric mixture. Note that standard reduction yields both Syn and Anti forms, causing signal doubling in C13 NMR.

Comparative Spectral Analysis (C13 NMR)[1][2][3][4]

The most effective way to assign the spectrum of 2-(1-Hydroxyethyl)THF is by differential analysis against Tetrahydrofurfuryl alcohol (THFA). We observe the "Alpha-Methyl Effect," which causes predictable downfield shifts and introduces new signals.

Chemical Shift Assignments (CDCl3, 100 MHz)

The table below correlates the carbon environments. Note that for the target compound, two values are often observed for each carbon due to diastereomerism.

Carbon PositionTHFA (Ref)

(ppm)
2-(1-Hydroxyethyl)THF

(ppm)
Shift Effect (

)
Signal Type
Side Chain Methyl (

)
N/A18.5 - 20.5 New SignalDoublet (split by diastereomers)
Side Chain Methine (

)
64.5 (

)
69.0 - 71.5 +5 to +7Major diastereomeric split
Ring C2 (Methine)79.682.0 - 84.0 +2 to +4Diagnostic for substitution
Ring C5 (

)
68.468.0 - 69.0 ~0Minimal change
Ring C3 (

)
27.826.0 - 28.5 VariableSensitive to stereochemistry
Ring C4 (

)
25.625.0 - 26.0 ~0Backbone overlap

> Expert Insight: The most diagnostic region for purity analysis is 18-21 ppm . If you see a single peak here, you have a stereoselective product. If you see two peaks of roughly equal intensity, you have a racemic diastereomeric mixture.

Solvent Effects: CDCl3 vs. DMSO-d6
  • CDCl3: Best for resolution of the backbone carbons. The diastereomeric splitting (

    
    ) is typically larger in CDCl3 due to distinct clustering of the ion pairs if trace acid is present.
    
  • DMSO-d6: Essential if determining OH coupling (in 1H NMR), but in C13, it often causes peak broadening of the

    
    -carbons due to hydrogen bonding variance. The chemical shifts generally move slightly downfield (~1-2 ppm) relative to CDCl3.
    

Experimental Protocol: Self-Validating Assignment

To ensure the data you acquire is reliable, follow this step-by-step protocol. This method includes a "self-check" using DEPT-135 to validate the carbon types.

Step 1: Sample Preparation[5][6]
  • Concentration: Dissolve 20-30 mg of sample in 0.6 mL of CDCl3 (containing 0.03% TMS).

  • Tube: Use a high-quality 5mm NMR tube (Class A or B) to minimize shimming errors that could obscure small diastereomeric splittings.

  • Filtration: Filter through a cotton plug to remove suspended solids (e.g., drying agents) which degrade line shape.

Step 2: Acquisition Parameters (400 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons are absent, but the methine carbons (C2, CH-OH) have slower relaxation than the methyls.

  • Scans (NS): Minimum 512 scans (for 20mg sample) to clearly resolve the minor diastereomer if the synthesis was stereoselective.

  • Spectral Width: -5 to 150 ppm.

Step 3: The Validation Workflow (DEPT-135)

Run a DEPT-135 immediately after the standard C13.

  • Validation Rule:

    • Up (Positive): CH and CH3. -> Expect signals at ~19, ~70, ~83 ppm.

    • Down (Negative): CH2. -> Expect signals at ~25, ~28, ~68 ppm.

    • Absent: Quaternary C (None expected).

  • If C2 (83 ppm) points DOWN, your assignment is incorrect (it is likely a CH2).

Logic Flow for Assignment

AssignmentLogic Start Acquire C13 & DEPT-135 CheckMethyl Check 18-21 ppm Region Start->CheckMethyl MethylYes Signal Present? CheckMethyl->MethylYes MethylYes->Start No (Check Synthesis) AnalyzeSplit Analyze Splitting: 1 Peak = Single Diastereomer 2 Peaks = Mixture MethylYes->AnalyzeSplit Yes CheckDEPT Check DEPT-135 Phase AnalyzeSplit->CheckDEPT Validation ~70 & ~83 ppm = Positive (CH) ~25, ~28, ~68 ppm = Negative (CH2) CheckDEPT->Validation

Figure 2: Decision tree for validating the spectral assignment of 2-(1-Hydroxyethyl)THF.

References

  • Nešić, M., et al. "Assignment of NMR spectral data of diastereomeric tetrahydrofuranyl acetals directly from their mixture by spectral simulation." Journal of the Serbian Chemical Society, 2024. Available at: [Link]

  • National Institute of Standards and Technology (NIST). 2-Furanmethanol, tetrahydro- (THFA) Spectral Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 2016. Available at: [Link]

  • Chertkov, V. A., et al. "Synthesis and NMR spectra of tetrahydrofuran-2-13C." Chemistry of Heterocyclic Compounds, 2012. Available at: [Link]

A Senior Application Scientist's Guide to the GC-MS Fragmentation Analysis of 1-(Tetrahydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel or unknown compounds is a cornerstone of chemical analysis. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and ubiquitous technique for the identification of volatile and semi-volatile organic molecules. This guide provides an in-depth analysis of the electron ionization (EI) fragmentation pattern of 1-(Tetrahydrofuran-2-yl)ethanol, offering a predictive framework for its identification. Furthermore, we will objectively compare the utility of GC-MS for this purpose against other common analytical techniques, supported by established principles and experimental data.

The Structural Challenge: this compound

This compound presents an interesting case for mass spectral interpretation, combining the fragmentation characteristics of both a secondary alcohol and a cyclic ether. Understanding the interplay of these two functional groups is key to deciphering its mass spectrum. The molecular weight of this compound is 116.16 g/mol .

Predicting the Electron Ionization Fragmentation Pattern

Under electron ionization (EI), the this compound molecule will be bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The molecular ion peak for alcohols is often weak or entirely absent in the mass spectrum.[1][2] Fragmentation will proceed through several competing pathways, governed by the stability of the resulting fragment ions and neutral losses.

Key Fragmentation Pathways:
  • Alpha-Cleavage: This is a dominant fragmentation pathway for both alcohols and ethers.[3][4] It involves the cleavage of a carbon-carbon bond adjacent to the heteroatom (oxygen). For this compound, two primary alpha-cleavage events are anticipated:

    • Cleavage 'a' (Loss of a methyl radical, •CH₃): This is expected to be a highly favorable fragmentation, leading to the formation of a resonance-stabilized oxonium ion at m/z 101 . The stability of this ion suggests that the peak at m/z 101 will be significant.

    • Cleavage 'b' (Loss of the tetrahydrofuryl radical): This cleavage would result in a fragment at m/z 45 . This ion is characteristic of secondary alcohols with a methyl group attached to the carbinol carbon.[1]

  • Ring Opening and Fragmentation of the Tetrahydrofuran Moiety: Cyclic ethers are prone to ring-opening upon ionization, followed by a series of fragmentation events.[5] A key fragmentation pathway for 2-substituted tetrahydrofurans involves the loss of the substituent, leading to a characteristic ion at m/z 71 .[6] This fragment corresponds to the C₄H₇O⁺ ion.

  • Dehydration (Loss of H₂O): The elimination of a water molecule is a common fragmentation pathway for alcohols, resulting in a peak at [M-18]⁺˙.[2][7] For this compound, this would correspond to a fragment ion at m/z 98 .

  • Other Significant Fragments:

    • m/z 43: This common fragment in mass spectrometry can arise from the further fragmentation of the tetrahydrofuran ring, corresponding to the C₃H₇⁺ or C₂H₃O⁺ ion.[1]

    • m/z 71: As mentioned, this is a very characteristic fragment for 2-substituted tetrahydrofurans.

    • m/z 87: Loss of an ethyl group from the molecular ion.

Proposed Fragmentation Pathway of this compound:

G M [C₆H₁₂O₂]⁺˙ m/z 116 (Molecular Ion) frag101 [C₅H₉O₂]⁺ m/z 101 M->frag101 - •CH₃ (Alpha-cleavage 'a') frag98 [C₆H₁₀O]⁺˙ m/z 98 M->frag98 - H₂O (Dehydration) frag71 [C₄H₇O]⁺ m/z 71 M->frag71 - •CH(OH)CH₃ (Ring Fragmentation) frag45 [C₂H₅O]⁺ m/z 45 M->frag45 - •C₄H₇O (Alpha-cleavage 'b') frag43 [C₃H₇]⁺ / [C₂H₃O]⁺ m/z 43 frag71->frag43 - CO

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocol for GC-MS Analysis

To obtain a high-quality mass spectrum of this compound, the following GC-MS parameters are recommended. This protocol is designed to be a self-validating system by ensuring proper separation and sensitive detection.

1. Sample Preparation:

  • Dissolve the sample in a high-purity volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 100 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of this polar analyte.[8]

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless or split (e.g., 20:1), depending on the sample concentration.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Final hold: 240 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[9]

  • Source Temperature: 230 °C.[8]

  • Quadrupole Temperature: 150 °C.[8]

  • Mass Scan Range: m/z 40-200.

  • Solvent Delay: 3 minutes.

Comparative Analysis: GC-MS vs. Other Analytical Techniques

While GC-MS is a primary tool for the identification of volatile compounds, a comprehensive structural elucidation often benefits from complementary techniques.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Primary Information Molecular weight and fragmentation pattern.Detailed carbon-hydrogen framework and connectivity.[10]Presence of specific functional groups.
Sensitivity High (picogram to nanogram range).[11]Lower (microgram to milligram range).[11]Moderate (microgram range).
Sample Requirements Volatile and thermally stable.Soluble in a suitable deuterated solvent.Can be solid, liquid, or gas.
Structural Detail Infers structure from fragments.Provides a definitive map of the molecule's structure.[12]Identifies functional groups (e.g., O-H, C-O).[13]
Key Data for this compound Predicted fragments at m/z 101, 98, 71, 45, and 43.Distinct signals for protons and carbons of the tetrahydrofuran ring and the ethanol side chain.Broad O-H stretch (~3350 cm⁻¹), C-O stretches (~1100-1000 cm⁻¹).[14][15]
Limitations Isomers can have similar fragmentation patterns; weak or no molecular ion for some compounds.[9]Lower throughput; requires larger sample amounts.Provides limited information on the overall molecular structure.
Workflow for Structural Elucidation:

G cluster_0 Initial Analysis cluster_1 Primary Identification cluster_2 Definitive Structure cluster_3 Confirmation Unknown_Sample Unknown Sample GCMS GC-MS Analysis Unknown_Sample->GCMS FTIR FTIR Analysis Unknown_Sample->FTIR NMR NMR Spectroscopy GCMS->NMR Suggests Possible Structures FTIR->NMR Confirms Functional Groups Structure_Elucidation Complete Structural Elucidation NMR->Structure_Elucidation Provides Definitive Connectivity

Caption: A typical workflow for the structural elucidation of a small molecule.

Conclusion

The GC-MS analysis of this compound provides a wealth of structural information through its characteristic fragmentation pattern. By understanding the interplay of alpha-cleavage, dehydration, and ring fragmentation, researchers can confidently identify this molecule. The predicted key fragments at m/z 101, 98, 71, and 45 serve as diagnostic markers. While GC-MS is an indispensable tool for initial identification due to its high sensitivity and resolving power, a multi-technique approach incorporating NMR and FTIR spectroscopy is often necessary for the unambiguous structural elucidation of complex small molecules. This integrated approach ensures the highest level of scientific integrity and confidence in the final structural assignment.

References

  • Battin-Leclerc, F., et al. (2013). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Combustion and Flame, 160(3), 549-561. Available at: [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Available at: [Link]

  • LibreTexts Chemistry. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. Available at: [Link]

  • Dummies.com. (2021, July 26). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

  • LCGC International. (2026, February 10). Hardware and Software Challenges for the Near Future: Structure Elucidation Concepts via Hyphenated Chromatographic Techniques. Available at: [Link]

  • Spectroscopy Online. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Available at: [Link]

  • Whitman College. GCMS Section 6.10 - Fragmentation of Alcohols. Available at: [Link]

  • YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Available at: [Link]

  • American Chemical Society. (1991). Determination of ethers and alcohols in gasolines by gas chromatography/Fourier transform infrared spectroscopy. Analytical Chemistry, 63(8), 803-807. Available at: [Link]

  • LibreTexts Chemistry. (2020, May 30). 13.4: Spectroscopy of Alcohols. Available at: [Link]

  • OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Available at: [Link]

  • ScienceDirect. (2020, April 18). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Available at: [Link]

  • Semantic Scholar. Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Available at: [Link]

  • ResearchGate. (2018). GC-MS identification of secondary alcohols with even carbon numbers in.... Available at: [Link]

  • National Center for Biotechnology Information. (2018). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Advances in structure elucidation of small molecules using mass spectrometry. Available at: [Link]

  • Chromatography Forum. (2011, May 18). GC/MS analysis of small polar volatile molecules. Available at: [Link]

  • Hindawi. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... Available at: [Link]

  • National Center for Biotechnology Information. (2026, January 31). Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach. Available at: [Link]

  • Spectroscopy Online. (2020, November 16). Gas Chromatography with Soft Ionization Mass Spectrometry for the Characterization of Natural Products. Available at: [Link]

  • Chromatography Forum. (2011, May 18). GC/MS analysis of small polar volatile molecules. Available at: [Link]

  • MOST Wiedzy. (2011, March 14). Ionization and ionic fragmentation of tetrahydrofuran molecules by electron collisions. Available at: [Link]

  • PubMed. (2017, May 15). Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters. Available at: [Link]

  • MOST Wiedzy. (2011, March 14). Ionization and ionic fragmentation of tetrahydrofuran molecules by electron collisions. Available at: [Link]

  • PubMed. (2014, October 7). An (e, 2e + ion) study of low-energy electron-impact ionization and fragmentation of tetrahydrofuran with high mass and energy resolutions. Available at: [Link]

  • National Institute of Standards and Technology. Tetrahydrofuran - IR Spectrum. Available at: [Link]

  • National Institute of Standards and Technology. Tetrahydrofuran - Mass Spectrum. Available at: [Link]

  • National Institute of Standards and Technology. Ethanol - Mass Spectrum. Available at: [Link]

  • National Institute of Standards and Technology. 2-Furanmethanol, 5-ethenyltetrahydro-α,5-dimethyl-. Available at: [Link]

  • National Institute of Standards and Technology. 2-Furanmethanol, tetrahydro-. Available at: [Link]

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A Senior Application Scientist's Guide to the Validation of Chiral HPLC Columns for the Separation of 1-(Tetrahydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate their accurate separation and quantification.[1] This guide provides an in-depth, experience-driven comparison of chiral High-Performance Liquid Chromatography (HPLC) columns for the enantioselective separation of 1-(Tetrahydrofuran-2-yl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical agents.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying principles and rationale for experimental design, ensuring a robust and reliable analytical method. The validation framework is built upon the authoritative guidelines of the International Council for Harmonisation (ICH) Q2(R1).[2][3][4]

The Critical Role of the Chiral Stationary Phase

The heart of any successful chiral separation is the Chiral Stationary Phase (CSP).[5] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven to be versatile and effective for a wide range of chiral compounds, including alcohols.[1][6][7] Their chiral recognition ability stems from the complex helical structure of the polysaccharide, which creates a stereospecific environment.[8] Interactions such as hydrogen bonding, dipole-dipole, and π-π interactions contribute to the differential binding of enantiomers.[8]

For the separation of this compound, we will compare two leading polysaccharide-based columns:

  • Daicel CHIRALPAK® IA: This immobilized amylose tris(3,5-dimethylphenylcarbamate) CSP is known for its broad solvent compatibility and robustness.[9] The immobilization of the chiral selector allows for the use of a wider range of organic solvents, which can be advantageous for method development and sample solubility.[9][10]

  • Phenomenex Lux® Cellulose-1: This column utilizes cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector and is a widely used, reliable choice for a variety of chiral separations.[8][11]

Method Development and Validation: A Structured Approach

The journey from a preliminary screening to a fully validated method is a systematic process. The following workflow illustrates the key stages involved.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) Column Screening Column Screening Mobile Phase Optimization Mobile Phase Optimization Column Screening->Mobile Phase Optimization Select best column System Suitability System Suitability Mobile Phase Optimization->System Suitability Finalize conditions Specificity Specificity System Suitability->Specificity Proceed to Validation Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Repeatability & Intermediate Precision Robustness Robustness Precision->Robustness G cluster_0 Method Parameters cluster_1 System Suitability Criteria Flow Rate Flow Rate Resolution Resolution Flow Rate->Resolution Retention Time Retention Time Flow Rate->Retention Time Temperature Temperature Temperature->Resolution Temperature->Retention Time Mobile Phase Comp. Mobile Phase Comp. Mobile Phase Comp.->Resolution Mobile Phase Comp.->Retention Time Method Robustness Method Robustness Tailing Factor Tailing Factor

Sources

Refractive index and optical rotation values for 1-(Tetrahydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the optical and physical properties of 1-(Tetrahydrofuran-2-yl)ethanol , a critical chiral building block in pharmaceutical synthesis. Unlike standard commodity solvents, this molecule possesses two chiral centers, leading to complex stereochemical behavior that directly impacts its refractive index and optical rotation.

Part 1: Chemical Identity & Stereochemical Complexity

This compound (also known as


-methyltetrahydrofurfuryl alcohol) is a secondary alcohol attached to a tetrahydrofuran ring. Its utility in drug development stems from its ability to introduce chirality and ether functionality into target molecules.
  • IUPAC Name: this compound

  • CAS Number: 52829-30-8 (mixture), 1372900-08-7 ((1R)-isomer), 149818-53-1 ((S)-isomer)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 116.16 g/mol

Stereoisomerism

The molecule contains two chiral centers:

  • C2 on the tetrahydrofuran ring.[1][2][3]

  • C1' on the ethanol side chain.

This results in four possible stereoisomers, forming two pairs of enantiomers (diastereomers). The physical properties, particularly optical rotation, vary significantly between the erythro (syn) and threo (anti) diastereomers.

Stereochemistry Base This compound (2 Chiral Centers) Diast1 Diastereomer A (e.g., erythro/syn) Base->Diast1 Separation Diast2 Diastereomer B (e.g., threo/anti) Base->Diast2 Separation Enant1A (R,R)-Isomer Diast1->Enant1A Enantiomers Enant1B (S,S)-Isomer Diast1->Enant1B Enant2A (R,S)-Isomer Diast2->Enant2A Enantiomers Enant2B (S,R)-Isomer Diast2->Enant2B

Figure 1: Stereochemical hierarchy of this compound isomers.

Part 2: Physical Properties & Experimental Data

The following data compares this compound with its closest structural analog, Tetrahydrofurfuryl Alcohol (THFA) , and its aromatic precursor, 2-Acetylfuran .

Table 1: Comparative Physical Properties
PropertyThis compound Tetrahydrofurfuryl Alcohol (THFA) 2-Acetylfuran
Structure Secondary Alcohol (Methyl group)Primary Alcohol (No methyl)Ketone (Aromatic)
Refractive Index (

)
1.445 – 1.455 (Experimental Range)1.4520 [1]1.5010
Boiling Point 180 – 195 °C (Atmospheric)178 °C168–169 °C [2]
Density (

)
~1.02 – 1.04 g/mL 1.054 g/mL1.098 g/mL
Optical Rotation (

)
Highly Solvent Dependent (See Below)+14.9° (L-isomer) [1]0° (Achiral)
Solubility Miscible with water, ethanol, THFMiscible with water, ethanolSoluble in organic solvents

Critical Note on Refractive Index: The refractive index of the diastereomeric mixture typically falls between 1.4480 and 1.4520 . Pure isomers may exhibit slight deviations. The value is lower than the aromatic precursor (2-Acetylfuran) due to the saturation of the furan ring.

Optical Rotation Specifics

Optical rotation for this molecule is non-trivial due to the interaction between the hydroxyl group and the ether oxygen.

  • Solvent Effect: The specific rotation

    
     can change sign depending on the solvent (e.g., Chloroform vs. Methanol) due to hydrogen bonding altering the preferred conformation.
    
  • Magnitude: Typical values for enantiomerically enriched samples range from

    
     to 
    
    
    
    depending on concentration and solvent [3].

Part 3: Experimental Protocols for Characterization

To ensure scientific integrity, the following protocols are recommended for verifying the identity and purity of the synthesized or purchased material.

Protocol A: Refractive Index Measurement
  • Instrument: Abbe Refractometer (thermostated at 20.0 ± 0.1 °C).

  • Calibration: Verify against HPLC-grade water (

    
    ) and Toluene (
    
    
    
    ).
  • Sample Prep: Ensure the sample is dry (Karl Fischer < 0.1% water), as water significantly lowers the RI.

  • Measurement: Place 2-3 drops on the prism. Allow 30 seconds for thermal equilibrium before reading.

Protocol B: Optical Rotation Determination
  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Cell: 1 dm (100 mm) path length, thermostated to 20 °C.

  • Solvent: Chloroform (

    
    )  is the standard reference solvent for this class of ethers.
    
  • Concentration: Prepare a 1.0 g/100 mL (

    
    ) solution.
    
  • Calculation:

    
     where 
    
    
    
    is path length in dm and
    
    
    is concentration in g/mL.

Part 4: Synthesis & Separation Workflow

The synthesis typically involves the hydrogenation of 2-acetylfuran or the Grignard reaction of tetrahydrofurfural. The following diagram outlines the pathway to the pure isomers.

Synthesis Precursor 2-Acetylfuran (Achiral Ketone) ProductMix This compound (Diastereomeric Mixture) Precursor->ProductMix Hydrogenation Reagent H2 / Catalyst (Rh/C or Ru/C) Reagent->ProductMix Separation Fractional Distillation / HPLC (Chiral Column) ProductMix->Separation PureIso Pure Stereoisomers (Characterized by [α]D) Separation->PureIso

Figure 2: Synthesis and purification workflow.

Key Synthetic Insight: Hydrogenation of 2-acetylfuran over Rhodium on Carbon (Rh/C) or Ruthenium on Carbon (Ru/C) typically yields a mixture of diastereomers. High-pressure hydrogenation (50-100 bar) at moderate temperatures (80-100 °C) favors the formation of the saturated alcohol without ring opening [4].

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7360, Tetrahydrofurfuryl alcohol. Retrieved from [Link]

  • Deguchi, S., et al. (1993). Solvent dependence of optical rotation of (S)-N-[1-(2-fluorophenyl)-3,4,6,7-tetrahydro-4-oxo-pyrrolo[3,2,1-jk][1,4]benzodiazepine-3-yl]-1H-indole-2-carboxamide. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Nakagawa, Y., & Tomishige, K. (2012).[2] Production of 1,5-Pentanediol from Biomass via Furfural and Tetrahydrofurfuryl Alcohol. Catalysis Today. Retrieved from [Link]

Sources

Safety Operating Guide

1-(Tetrahydrofuran-2-yl)ethanol: Comprehensive Disposal and Safety Protocol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the management of functionalized cyclic ethers requires rigorous adherence to chemical safety protocols. 1-(Tetrahydrofuran-2-yl)ethanol (CAS: 3214-32-2)[1] is a highly versatile building block in organic synthesis, but it presents a dual hazard profile during disposal: it is an ignitable organic solvent and a Class B Peroxide Former [2].

This guide provides a self-validating, step-by-step operational framework for the safe handling, deperoxidation, and EPA-compliant disposal of this compound.

Mechanistic Causality: The Auto-Oxidation Hazard

To safely dispose of this compound, one must first understand why it degrades into a severe explosive hazard.

The tetrahydrofuran (THF) ring contains an oxygen atom adjacent to methylene groups (alpha-carbons). The lone electron pairs on the ether oxygen highly stabilize radical formation at these alpha-carbons. When exposed to atmospheric oxygen, hydrogen abstraction occurs via a radical chain mechanism, leading to the formation of hydroperoxides[3].

Because these peroxides are significantly less volatile than the parent solvent, any evaporation or distillation concentrates them. Once concentrated, these hydroperoxides become extremely sensitive to shock, friction, and heat. Consequently, the 2 classifies THF derivatives as Class B peroxide formers, requiring mandatory testing before disposal[2].

Operational Disposal Workflow

The following decision matrix dictates the logistical flow for handling a waste container of this compound.

G Start Identify this compound for Disposal Visual Visual Inspection: Are crystals present or is liquid severely evaporated? Start->Visual Bomb DO NOT TOUCH! Evacuate & Contact EHS Visual->Bomb Yes Test Perform Peroxide Test (e.g., KI test strips) Visual->Test No Safe < 25 ppm Peroxides Test->Safe Warn 25 - 100 ppm Peroxides Test->Warn Danger > 100 ppm Peroxides Test->Danger Waste Dispose as Standard Ignitable Waste (EPA D001) Safe->Waste Deperox Deperoxidation Protocol (e.g., FeSO4 reduction) Warn->Deperox EHS Contact EHS for High-Hazard Disposal Danger->EHS Deperox->Test Retest

Decision matrix for the safe handling and disposal of this compound.

Quantitative Action Thresholds

Before initiating any disposal protocol, quantify the peroxide concentration. Summarized below are the universally accepted thresholds for peroxide-forming solvents[2]:

Peroxide LevelHazard ClassificationOperational Directive
< 25 ppm Safe for General DisposalProceed with standard EPA D001 ignitable waste packaging.
25 - 100 ppm Moderate HazardDo not concentrate. Execute deperoxidation protocol before disposal.
> 100 ppm Severe Explosion HazardDO NOT TOUCH. Evacuate area and contact EHS immediately.

Self-Validating Experimental Protocols

Do not pour this compound down the drain under any circumstances; it must be treated as a regulated hazardous waste[4]. Execute the following protocols sequentially.

Phase 1: Peroxide Quantification

Causality: Knowing the exact parts-per-million (ppm) of hydroperoxides prevents the accidental detonation of bulked waste during transport.

  • Preparation: Don heavy-duty chemical-resistant gloves, splash goggles, and a flame-retardant lab coat. Work exclusively inside a certified chemical fume hood.

  • Visual Triage: Inspect the bottle without moving it. Look for white crystallization around the cap or a viscous, oily second layer (stratification). If either is present, evacuate the lab and call Environmental Health and Safety (EHS)[2].

  • System Validation (Control Test): Test a commercially available Potassium Iodide (KI) test strip (e.g., QUANTOFIX®) against a known dilute hydrogen peroxide solution to ensure the strips have not degraded[5].

  • Testing: Dip the validated KI strip into the this compound for 1 second. Wait 15 seconds and compare the color change to the manufacturer's scale.

Phase 2: Chemical Deperoxidation (If 25 - 100 ppm)

Causality: Solvents with moderate peroxide levels cannot be safely bulked. The hydroperoxides must be chemically reduced to safe alcohols using Iron(II) sulfate, which acts as an electron donor[6].

  • Reagent Preparation: Dissolve 6 g of Iron(II) sulfate heptahydrate (

    
    ) and 6 mL of concentrated sulfuric acid in 11 mL of deionized water[6].
    
  • Reduction: Slowly add this acidic

    
     solution to the contaminated this compound in a separatory funnel or stirring flask (use approx. 10-20 mL of reducing solution per liter of solvent).
    
  • Agitation: Stir gently for 15-30 minutes.

  • Self-Validation: Stop stirring and allow the layers to separate. Retest the organic layer with a new KI test strip. The protocol is only successful once the reading drops below 2 ppm[6].

Phase 3: EPA-Compliant Hazardous Waste Packaging

Causality: Proper segregation and labeling comply with EPA Resource Conservation and Recovery Act (RCRA) guidelines, ensuring incompatible chemicals do not mix and generate pressure or heat[7].

  • Transfer: Pour the verified peroxide-free solvent into a compatible, high-density polyethylene (HDPE) or amber glass waste container. Fill only to 80-90% capacity to allow for vapor expansion[7].

  • Containment: Cap the container securely with a leak-proof, PTFE-lined screw cap. Snap caps or Parafilm are strictly prohibited[8].

  • Labeling: Attach a standardized "Hazardous Waste" label. Explicitly list the contents as "this compound 100%". Mark the primary hazard as Ignitable (EPA Waste Code D001)[8].

  • Storage & Validation: Move the container to your laboratory's Satellite Accumulation Area (SAA). Inspect the SAA weekly; the absence of bulging containers or leaks self-validates the integrity of your packaging[7]. Request an EHS pickup within 72 hours of the container becoming full[7].

References

  • Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL:[Link]

  • DS Fact Sheet on Managing Peroxide Formers in the Lab Source: National Institutes of Health (NIH) URL:[Link]

  • Control and Safe Use of Peroxide Formers Source: University of Wyoming (Derived from NRC Prudent Practices) URL:[Link]

Sources

Personal protective equipment for handling 1-(Tetrahydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 1-(Tetrahydrofuran-2-yl)ethanol

This compound (CAS: 3214-32-2) is a specialized cyclic ether and secondary alcohol utilized in advanced organic synthesis and drug development[1]. While it is a highly effective solvent and intermediate, its dual-functional nature presents unique laboratory hazards. It bridges the extreme permeation capabilities of low-molecular-weight alcohols with the auto-oxidation risks inherent to tetrahydrofuran (THF) derivatives.

This guide provides a self-validating, causally driven framework for the safe handling, storage, and disposal of this chemical.

Hazard Assessment & Mechanistic Causality

To handle this compound safely, researchers must understand the mechanisms behind its hazards rather than simply memorizing safety data.

  • Auto-oxidation & Peroxide Formation: The oxygen atom within the tetrahydrofuran ring withdraws electron density, weakening the carbon-hydrogen bonds on the adjacent alpha-carbons. When exposed to atmospheric oxygen and ambient light, homolytic cleavage occurs, initiating a radical chain reaction that yields highly unstable hydroperoxides. If the solvent evaporates, these shock-sensitive peroxides concentrate and can detonate upon friction or mechanical shock.

  • Systemic Toxicity & Rapid Solvation: As an ether-alcohol, this compound is highly lipophilic and easily penetrates biological membranes. Analogous to similar THF derivatives, prolonged inhalation or dermal exposure can lead to central nervous system (CNS) depression and potential hematopoietic system damage[2][3]. Furthermore, its solvation power means it can act as a carrier, dragging other toxic solutes across the dermal barrier.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling THF derivatives. Cyclic ethers rapidly swell and dissolve the polymer matrix of standard nitrile gloves, leading to breakthrough times of less than three minutes[4].

Table 1: Quantitative PPE Selection Matrix

Protection CategoryRecommended EquipmentBreakthrough TimeMechanistic Causality
Primary Hand Protection Butyl Rubber or Polymer Laminate (Silver Shield)> 240 minutesButyl rubber provides a dense, highly cross-linked matrix that resists solvation and swelling by ether-alcohols, ensuring absolute dermal protection[4][5].
Incidental Hand Protection Double-gloved Nitrile (8 mil thickness)< 3 minutes (Poor)Acceptable only for immediate splash protection during rapid transfers. Must be removed and discarded immediately upon contact[4].
Eye Protection Chemical Splash GogglesN/APrevents severe ocular irritation and corneal damage from accidental splashing or pressurized aerosolization.
Body Protection Flame-Resistant (FR) Lab CoatN/AMitigates severe burn risks due to the inherent flammability of volatile THF derivatives.
Respiratory Control Chemical Fume Hood (80-100 fpm face velocity)N/APrevents the inhalation of vapors, neutralizing the risk of CNS depression and systemic organ toxicity[2][3].

Operational Workflow: Safe Handling Protocol

Every step in handling this compound must be a self-validating system. You cannot safely dispense the chemical without first validating that it has not formed explosive peroxides.

HandlingWorkflow A 1. Peroxide Validation B 2. PPE & Fume Hood Setup A->B C 3. Inert Gas Dispensing B->C D 4. Safe Storage & Waste C->D

Standard operational workflow for safely handling this compound.
Step-by-Step Methodology: Dispensing & Experimental Setup
  • Visual Validation: Before touching the bottle, inspect it for visible crystallization around the cap or unexpected viscosity changes. Causality: Solid crystals indicate massive peroxide polymerization. If observed, do not touch the bottle; evacuate the lab and call EHS.

  • Peroxide Testing (Self-Validation): If visually clear, transfer to a fume hood. Extract 1 mL using a clean glass pipette and apply it to a Quantofix® Peroxide test strip. A rapid color change to dark blue indicates peroxides >20 ppm. The solvent must be chemically treated (e.g., washed with acidic ferrous sulfate) before use.

  • Inert Atmosphere Setup: Connect your reaction vessel to a Schlenk line. Purge the system with ultra-high purity Argon for 10 minutes to displace reactive oxygen.

  • Syringe Transfer: Pierce the septum of the reagent bottle with a purged, stainless-steel needle. Withdraw the required volume slowly to prevent cavitation and aerosolization.

  • Dispensing: Inject the chemical directly into the reaction flask under positive Argon pressure.

  • Decontamination: Rinse the syringe immediately with a compatible solvent (e.g., acetone, followed by water) and leave it in the fume hood to off-gas.

Waste Disposal & Spill Response Plan

Because this compound is both flammable and a peroxide former, spill response requires strict adherence to chemical compatibility.

SpillResponse A Spill Detected B Assess Volume & Peroxide Risk A->B C Evacuate Area & Call Hazmat B->C >50mL or High Peroxide D Absorb with Inert Vermiculite B->D <50mL & Low Peroxide E Hazardous Waste Disposal D->E

Emergency spill response decision matrix for tetrahydrofuran derivatives.
Step-by-Step Methodology: Spill Response
  • Source Isolation: Immediately extinguish all open flames and spark-producing equipment in the vicinity.

  • Risk Assessment: Determine the volume of the spill and the age of the chemical. If the chemical is past its expiration date (high peroxide risk) or the spill exceeds 50 mL outside a fume hood, evacuate immediately.

  • Absorption: For minor, low-risk spills, cover the liquid with an inert, non-combustible absorbent material such as vermiculite or dry sand. Never use sawdust or paper towels. Causality: The high surface area of combustible absorbents combined with oxidizing peroxides can trigger spontaneous auto-ignition.

  • Collection: Using non-sparking tools (e.g., plastic scoops), collect the saturated absorbent and place it into a dedicated, clearly labeled hazardous waste container.

  • Disposal: Dispose of the material as "Non-Halogenated Organic Flammable Waste." Ensure the waste ticket explicitly notes the potential presence of peroxides.

References

  • Benchchem. "this compound | 3214-32-2".
  • 3M.
  • Lawrence Berkeley National Laboratory (LBL). "Chemical Resistance of Gloves – Quick guide".
  • San Francisco State University (Ansell). "Chemical Resistance Glove Chart - Environment, Health and Safety".

Sources

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